4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-02-4, 186589-12-8 | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, outlines a robust synthetic protocol, and explores its reactivity and applications, with a particular focus on its utility in the synthesis of complex molecules such as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.
Introduction
This compound, identified by the CAS number 186589-12-8 , is a highly reactive aromatic isocyanate that has garnered significant interest in the field of organic synthesis.[1] Its structure, featuring a trifluoromethyl group and a bromine atom on the phenyl ring, imparts unique electronic and steric properties that are highly advantageous in the design of novel pharmaceuticals and functional materials. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The bromine atom serves as a versatile synthetic handle for further functionalization, typically through cross-coupling reactions. The isocyanate moiety itself is a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These linkages are prevalent in a wide array of biologically active molecules, including a number of approved kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 186589-12-8 | [1] |
| Molecular Formula | C₈H₃BrF₃NO | [1] |
| Molecular Weight | 266.01 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 115 °C at 10 mmHg | [1] |
| Density | 1.699 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.524 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This method is generally high-yielding and proceeds under relatively mild conditions. The synthesis of this compound can be achieved in two main stages: the synthesis of the precursor aniline followed by its conversion to the isocyanate.
Synthesis of the Precursor: 4-Bromo-2-(trifluoromethyl)aniline
The starting material for the synthesis of the target isocyanate is 4-Bromo-2-(trifluoromethyl)aniline. This can be prepared via the regioselective bromination of 2-(trifluoromethyl)aniline. The amino group is an ortho-, para-director, and while both positions are activated, the para-position is sterically less hindered, leading to the desired product as the major isomer.
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline
-
Materials: 2-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-(trifluoromethyl)aniline.
-
Caption: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline.
Synthesis of this compound from the Aniline Precursor
With the aniline in hand, the conversion to the isocyanate is achieved using triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-Bromo-2-(trifluoromethyl)aniline, Triphosgene, Triethylamine, Anhydrous toluene.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents and byproducts.
-
To a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours. The reaction mixture will become a clear solution.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the N-H stretches of the aniline and the appearance of the strong isocyanate stretch (~2270 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add triethylamine (1.1 eq) to neutralize any excess phosgene and HCl.
-
Filter the reaction mixture to remove any precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
-
Caption: Synthesis of the target isocyanate from its aniline precursor.
Reactivity and Applications in Synthesis
The isocyanate group of this compound is a powerful electrophile that readily reacts with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the construction of urea and carbamate linkages.
Formation of Substituted Ureas
The reaction of this compound with primary or secondary amines is a highly efficient method for the synthesis of unsymmetrical ureas. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where the urea moiety often plays a critical role in binding to the hinge region of the kinase domain.
General Reaction Scheme:
where Ar = 4-Bromo-2-(trifluoromethyl)phenyl
Experimental Protocol: Synthesis of a Representative N,N'-disubstituted Urea
-
Materials: this compound, A primary or secondary amine (e.g., 4-picolylamine), Anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. The product is typically less polar than the starting amine.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure substituted urea.
-
Caption: General workflow for the synthesis of substituted ureas.
Role in Kinase Inhibitor Synthesis
Many small molecule kinase inhibitors feature a bi-aryl urea scaffold. While a specific marketed drug using this compound is not readily found in the literature, its structural motifs are highly relevant. For instance, the kinase inhibitor Sorafenib contains a chloro- and trifluoromethyl-substituted phenyl urea moiety. The bromo-analogue would be a valuable tool for structure-activity relationship (SAR) studies, where the bromine could be used for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Isocyanates are potent respiratory sensitizers and can cause severe irritation to the eyes, skin, and respiratory tract. The compound is also likely toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a respirator with an appropriate cartridge for organic vapors is recommended.
-
Handling: Avoid contact with moisture, as isocyanates react with water to release carbon dioxide, which can build up pressure in a closed container. They also react with alcohols and amines. Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be quenched by slow addition to a solution of sodium carbonate or a suitable alcohol.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its unique combination of a reactive isocyanate group, a metabolically stabilizing trifluoromethyl group, and a synthetically versatile bromine atom makes it an attractive building block for the discovery and development of new pharmaceuticals and advanced materials. The synthetic protocols and reactivity profiles detailed in this guide provide a solid foundation for researchers to effectively and safely incorporate this powerful tool into their synthetic strategies.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science, 42(3), 139–148. [Link]
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]
-
Fluorinated phenyl-N'-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. (2015). Chinese Chemical Letters, 26(1), 41-45. [Link]
Sources
4-Bromo-2-(trifluoromethyl)phenyl isocyanate chemical properties
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic compounds. [9][10]It is recommended to store under refrigeration (2-8°C) and under an inert gas like argon or nitrogen to preserve its reactivity and prevent degradation from moisture. [4][5][10]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable and high-yield reactivity, coupled with the desirable properties imparted by its bromo and trifluoromethyl substituents, ensures its continued relevance in the rapid development of novel pharmaceuticals, advanced agrochemicals, and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is paramount for leveraging its full synthetic potential safely and effectively.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H3BrF3NO). Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
-
Supporting Information. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. Retrieved from [Link]
-
Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
-
Ferreira, I., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]
-
Iqbal, N., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]
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- 7. 41513-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. jelsciences.com [jelsciences.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
This guide provides a comprehensive analysis of the spectral data for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (CAS 186589-12-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.
Molecular Structure and Key Spectroscopic Features
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable spectral fingerprint. The presence of a bromine atom, a trifluoromethyl group, and an isocyanate group dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in its various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information for unambiguous structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the phenyl ring. The substitution pattern leads to a complex splitting pattern that can be resolved with high-field NMR instrumentation.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Typical solvent: CDCl₃. Instrument frequency: 400 or 500 MHz.
Interpretation and Causality:
The electron-withdrawing nature of the trifluoromethyl and isocyanate groups, along with the bromine atom, deshields the aromatic protons, causing their signals to appear downfield. The relative positions of the substituents determine the multiplicity and coupling constants of the signals, which arise from spin-spin coupling between adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-NCO |
| Data not available in search results | C-Br |
| Data not available in search results | C-CF₃ |
| Data not available in search results | Aromatic CH |
| Data not available in search results | CF₃ |
Typical solvent: CDCl₃. Instrument frequency: 100 or 125 MHz.
Interpretation and Causality:
-
The carbon of the isocyanate group (-N=C=O) is highly deshielded and appears significantly downfield.
-
The carbon attached to the bromine atom (C-Br) will also be downfield, though typically less so than the isocyanate carbon.
-
The carbon bearing the trifluoromethyl group (C-CF₃) will show a characteristic quartet splitting due to coupling with the three fluorine atoms.
-
The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.
-
The trifluoromethyl carbon (CF₃) will also exhibit a quartet in the ¹³C NMR spectrum and will be found at a characteristic upfield position for fluorinated carbons.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, it provides a simple yet informative spectrum.
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | -CF₃ |
Typical solvent: CDCl₃. Reference: CFCl₃ at 0.00 ppm.
Interpretation and Causality:
The trifluoromethyl group gives rise to a single, sharp peak in the ¹⁹F NMR spectrum.[4][5] The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[6] The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms the absence of other fluorine atoms or nearby protons that would cause splitting.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong, Sharp | Asymmetric stretch of the isocyanate (-N=C=O) group |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1320 | Strong | C-F stretching of the trifluoromethyl group |
| ~1140 | Strong | C-F stretching of the trifluoromethyl group |
| ~1050 | Medium | C-Br stretching |
Interpretation and Causality:
The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2270 cm⁻¹.[7] This band is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group.[7] The presence of this intense band is a clear indicator of the isocyanate moiety. Other important absorptions include those for the aromatic ring C=C stretching, the strong C-F stretching vibrations of the trifluoromethyl group, and the C-Br stretch.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 265/267 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) |
| 237/239 | [M-CO]⁺ |
| 186/188 | [M-NCO]⁺ |
| 107 | [C₇H₄F]⁺ |
Ionization method: Electron Ionization (EI).
Interpretation and Causality:
The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster at m/z 265 and 267, with approximately equal intensities.[9] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways include the loss of a neutral carbon monoxide (CO) molecule to give a fragment at m/z 237/239, or the loss of the entire isocyanate group (-NCO) to yield a fragment at m/z 186/188.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Use a dedicated fluorine probe or tune the broadband probe to the fluorine frequency. Proton decoupling is typically employed.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or salt plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and major fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualization of Key Structural and Spectroscopic Relationships
Molecular Structure
Caption: Molecular structure of this compound.
Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways in the EI-MS of the title compound.
Conclusion
The spectral data of this compound provides a clear and consistent picture of its molecular structure. The characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, the strong isocyanate stretch in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum all serve as reliable identifiers for this compound. This technical guide provides the foundational knowledge for researchers to confidently utilize these analytical techniques in their work with this important chemical intermediate.
References
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Georganics. This compound - High purity. [Link]
-
PubChem. This compound. [Link]
-
University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]
-
University of Colorado Boulder. ¹⁹F NMR Reference Standards. [Link]
-
Wiley Online Library. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]
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4-Bromo-2-(trifluoromethyl)phenyl isocyanate physicochemical properties
An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate: Properties, Applications, and Protocols
Introduction
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical architecture, featuring a reactive isocyanate group, an electron-withdrawing trifluoromethyl group, and a bromine atom, makes it a versatile and valuable building block in modern organic synthesis. The interplay of these functional groups imparts unique reactivity and allows for the incorporation of specific physicochemical properties into target molecules.
The isocyanate moiety (-N=C=O) serves as a potent electrophile, readily reacting with a wide range of nucleophiles to form stable linkages. This reactivity is central to its application in creating complex molecules. The trifluoromethyl (-CF₃) group is a key structural element in contemporary drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile.[1] The bromine atom provides an additional synthetic handle for cross-coupling reactions and can also participate in halogen bonding, influencing molecular conformation and receptor binding affinity.[2] This guide provides a comprehensive overview of the core physicochemical properties, synthetic utility, safety protocols, and analytical methodologies for this important chemical intermediate.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for designing synthetic procedures, ensuring safe handling, and predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 186589-12-8 | [][4] |
| Molecular Formula | C₈H₃BrF₃NO | [][4][5] |
| Molecular Weight | 266.01 g/mol | [2][][5] |
| Appearance | Yellow Liquid | [6] |
| Boiling Point | 115 °C at 10 mmHg; 235.6 °C at 760 mmHg | [] |
| Density | 1.699 g/mL at 25 °C | |
| Refractive Index | n20/D 1.524 | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Storage Temperature | 2-8°C, under inert gas, moisture sensitive | [][7] |
Reactivity and Synthetic Applications
The primary utility of this compound stems from the high electrophilicity of the isocyanate carbon atom. It readily undergoes addition reactions with nucleophiles such as amines, alcohols, and water to form substituted ureas, carbamates (urethanes), and, transiently, carbamic acids, respectively.
This reactivity makes it an invaluable reagent for synthesizing a diverse range of compounds. In medicinal chemistry, it is employed to prepare small molecule inhibitors and other bioactive molecules where the resulting urea or urethane linkage serves as a stable and often crucial part of the pharmacophore.[2] The presence of the trifluoromethyl and bromo substituents can enhance biological activity by improving metabolic stability and binding affinity.[2]
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[6][8] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or damage.[6] It is also a respiratory sensitizer, meaning it may cause allergy or asthma-like symptoms upon inhalation.
GHS Hazard Information:
| Hazard Class | Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Storage:
-
Engineering Controls: Use only under a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[6][8]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) if inhalation risk exists.[7]
-
Storage: The compound is moisture-sensitive. Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]
Experimental Protocols
The following protocols are representative of the common operations involving this reagent. They are designed as self-validating systems, incorporating steps for reaction monitoring and product verification.
Protocol 1: Synthesis of a Substituted Urea
This protocol details a general procedure for the reaction of this compound with a primary amine to form a diaryl urea, a common structural motif in kinase inhibitors.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Reaction Setup: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add this compound (1.05 eq.) dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Workup: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Quality Control and Purity Assessment Workflow
Ensuring the purity of the isocyanate is critical, as impurities (especially the corresponding amine from hydrolysis) can lead to unwanted side products.
Conclusion
This compound is a powerful and versatile chemical reagent. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists, particularly those in drug discovery and development. The trifluoromethyl group offers metabolic stability, while the bromo-substituent provides a handle for further functionalization, and the isocyanate group ensures efficient linkage to a wide array of nucleophilic partners. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers to effectively leverage this compound in the synthesis of novel and complex molecular architectures.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2019). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who work with this reactive chemical intermediate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound, while valuable in synthetic chemistry, presents significant health hazards that necessitate rigorous safety measures.
Understanding the Hazard: Chemical and Physical Properties
This compound is a specialized reagent used in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the highly reactive isocyanate group, which readily forms urea and urethane derivatives upon reaction with amines and alcohols, respectively.[1] However, this reactivity is also the source of its hazardous nature. The trifluoromethyl and bromo substituents on the phenyl ring enhance the compound's stability and binding affinity in target molecules, making it a valuable building block in medicinal chemistry.[1]
A thorough understanding of its physical and chemical properties is the foundation of a robust safety plan.
| Property | Value | Source |
| CAS Number | 186589-12-8 | |
| Molecular Formula | C₈H₃BrF₃NO | [][3] |
| Molecular Weight | 266.01 g/mol | [][3] |
| Boiling Point | 115 °C at 10 mmHg | |
| Density | 1.699 g/mL at 25 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Refractive Index | n20/D 1.524 | |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with multiple routes of exposure and potential for severe health effects. The primary hazards are associated with its acute toxicity, corrosivity, and sensitizing properties.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Respiratory Sensitization (Category 1)
-
Skin Sensitization (Category 1)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system
Signal Word: Danger
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
The isocyanate group (-NCO) is a potent respiratory sensitizer. Initial exposure may not cause immediate effects, but subsequent exposures, even at very low concentrations, can trigger a severe, life-threatening asthmatic reaction.[4] Therefore, minimizing inhalation exposure is of paramount importance.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
-
Fume Hoods: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6] Enclosed work areas can contain high concentrations of isocyanates.[6]
-
Process Enclosures: For larger scale operations, the use of glove boxes or other process enclosures can provide an additional layer of containment.
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE is the last line of defense and must be selected based on the specific hazards of isocyanates.[7]
-
Respiratory Protection: A full-face respirator with an organic vapor cartridge and a particulate pre-filter (A2P3 or similar rating) is recommended.[7] In situations with a potential for high exposure, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] A full-face respirator provides both eye and respiratory protection.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[7] Standard disposable latex gloves are not suitable.[4]
-
Protective Clothing: A disposable suit or coveralls should be worn to prevent skin contact.[7] For significant handling, garments made of microporous film are recommended.[6]
-
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Protocols
Strict adherence to established protocols is crucial to minimize the risk of exposure.
General Handling Procedures
-
Always work within a designated area, such as a chemical fume hood.
-
Avoid all personal contact, including inhalation.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling.[5][6]
-
Keep containers securely sealed when not in use.[5]
-
Use only non-sparking tools when handling the material.[9]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.[5]
-
The recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials such as water, acids, strong bases, and alcohols.[9] The compound is moisture-sensitive.[10]
-
Keep containers tightly closed to prevent moisture contamination and vapor release.[5]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical to mitigate harm.
First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove all contaminated clothing immediately.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.
Spill Response
A tiered response is necessary depending on the scale of the spill.
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for isocyanates.[11][13] Do not use combustible materials like sawdust.[13]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[11] Do not seal the container tightly to allow for the escape of any pressure buildup.[13]
-
Decontaminate the spill area. A common decontamination solution consists of 5-10% sodium carbonate and a small amount of detergent in water.[13] Let the decontamination solution sit for at least 24 hours.[5]
-
Wash the spill area with soap and water.[11]
-
-
Major Spill:
-
Evacuate the entire laboratory immediately.
-
Activate the fire alarm and notify emergency services (e.g., call 911).[11]
-
Provide emergency responders with the Safety Data Sheet (SDS) and as much information as possible about the spill.[11]
-
Only trained emergency response personnel should handle a major spill.
-
The following workflow outlines the steps for a minor chemical spill.
Caption: Minor Spill Response Workflow.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[14]
-
Label waste containers clearly with "Hazardous Waste" and the chemical name.[11]
-
Keep waste containers closed except when adding waste.[11]
-
Dispose of waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[14]
Conclusion
This compound is a valuable reagent in modern chemical synthesis, but its handling demands the utmost respect and caution. A comprehensive safety program built on a foundation of thorough hazard understanding, robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols is non-negotiable. By internalizing and implementing the guidelines outlined in this document, researchers and scientists can work with this compound confidently and safely, advancing their scientific goals without compromising their well-being.
References
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates? [Link]
-
Government of Canada. Isocyanates: Control measures guideline. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Safe Work Australia. Guide to handling isocyanates. [Link]
-
Clemson University. Phenyl_Isocyanate_SOP.docx. [Link]
-
MySkinRecipes. This compound. [Link]
-
Georganics. 4-BROMO-2-FLUOROPHENYL ISOCYANATE Safety Data Sheet. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
American Chemistry Council. Emergency Response. [Link]
-
Georganics. This compound - High purity. [Link]
-
Abound. This compound. [Link]
-
PubChem. 4-(Trifluoromethyl)phenyl isocyanate. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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- 7. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 8. compositesone.com [compositesone.com]
- 9. fishersci.com [fishersci.com]
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- 13. actsafe.ca [actsafe.ca]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis who seek to leverage the unique reactivity of this compound in their work.
Introduction: A Versatile Building Block
This compound is an aromatic isocyanate that has garnered significant interest as a building block in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the highly reactive isocyanate functional group, which readily participates in addition reactions with a variety of nucleophiles. Furthermore, the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to the resulting derivatives, making it a valuable synthon in medicinal chemistry and agrochemical research.[1][2] The electron-withdrawing nature of these substituents enhances the electrophilicity of the isocyanate carbon, influencing its reactivity profile.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount before handling this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 186589-12-8 | |
| Molecular Formula | C₈H₃BrF₃NO | |
| Molecular Weight | 266.01 g/mol | |
| Appearance | Yellow Liquid | [3] |
| Boiling Point | 115 °C at 10 mmHg | |
| Density | 1.699 g/mL at 25 °C | |
| Refractive Index | n20/D 1.524 | |
| Storage Temperature | 2-8°C |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and a respiratory sensitizer. Exposure can cause severe skin burns and eye damage.[3] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Isocyanates, in general, are incompatible with many classes of compounds, including amines, alcohols, and water, with which they can react exothermically.[4]
Core Reactivity: The Isocyanate Functional Group
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable addition products. The presence of the electron-withdrawing trifluoromethyl and bromo substituents on the aromatic ring further enhances this electrophilicity, making the isocyanate particularly reactive towards nucleophiles.[1]
Reaction with Amines: Synthesis of Substituted Ureas
The reaction between an isocyanate and a primary or secondary amine is a robust and widely used method for the synthesis of substituted ureas.[5] This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate. This transformation is typically fast, high-yielding, and does not require a catalyst.
Mechanism:
The reaction is initiated by the nucleophilic attack of the amine on the isocyanate carbon, forming a zwitterionic intermediate. This intermediate rapidly undergoes a proton transfer to yield the stable urea derivative.
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol describes a general procedure for the synthesis of a disubstituted urea by reacting this compound with a primary amine.
-
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
-
To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
-
Reaction with Alcohols: Synthesis of Carbamates
The reaction of isocyanates with alcohols yields carbamates (urethanes), another class of compounds with significant applications in pharmaceuticals and materials science.[6] This reaction is generally slower than the reaction with amines, and while it can proceed without a catalyst, it is often accelerated by the use of Lewis acids or bases.[7] Primary alcohols are typically more reactive than secondary alcohols.[8]
Mechanism:
Similar to the reaction with amines, the alcohol oxygen acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer results in the formation of the carbamate. The reaction can be catalyzed by bases, which deprotonate the alcohol to form a more nucleophilic alkoxide, or by Lewis acids, which coordinate to the isocyanate oxygen, further increasing the electrophilicity of the carbon.
Experimental Protocol: Synthesis of a Carbamate
This protocol provides a general method for the synthesis of a carbamate from this compound and a primary alcohol.
-
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol)
-
Anhydrous solvent (e.g., THF, DCM)
-
Optional: Catalyst (e.g., dibutyltin dilaurate (DBTDL) or triethylamine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent.
-
If using a catalyst, add it to the alcohol solution at this stage (e.g., 1-5 mol% of DBTDL).
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred alcohol solution.
-
The reaction mixture may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization.
-
Sources
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- 2. PubChemLite - this compound (C8H3BrF3NO) [pubchemlite.lcsb.uni.lu]
- 3. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. wernerblank.com [wernerblank.com]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
4-Bromo-2-(trifluoromethyl)phenyl isocyanate stability and storage
An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals, prized for its unique electronic properties imparted by the bromo and trifluoromethyl substituents. However, the inherent reactivity of the isocyanate functional group presents significant challenges regarding its stability and long-term storage. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and the factors that influence them. Best practices for storage and handling are presented, along with detailed protocols for purity assessment to ensure the integrity of this critical reagent in research and development settings.
Introduction: The Double-Edged Sword of Reactivity
The utility of this compound in modern chemical synthesis stems directly from the high electrophilicity of the isocyanate carbon atom. This reactivity allows for efficient formation of urea and urethane linkages, which are cornerstones in the assembly of a wide array of bioactive molecules.[1] The presence of two potent electron-withdrawing groups—the bromine atom and the trifluoromethyl group—on the aromatic ring further enhances this electrophilicity, making it a highly reactive and valuable synthetic intermediate.[2]
However, this heightened reactivity is also the compound's primary liability. The isocyanate group is susceptible to reaction with various nucleophiles, most notably water, which can lead to rapid degradation of the material if not stored and handled correctly. Understanding the mechanisms of this degradation is paramount for any researcher utilizing this compound to ensure experimental reproducibility and the synthesis of pure target molecules.
Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to its reactivity. The primary modes of degradation involve reactions with atmospheric moisture and self-condensation reactions like dimerization and trimerization.
Moisture Sensitivity: The Ubiquitous Threat
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[3][4] The reaction with water proceeds through a multi-step pathway that ultimately leads to the formation of symmetric ureas and the depletion of the active isocyanate.
Mechanism of Hydrolysis and Urea Formation:
-
Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily decarboxylates to yield the corresponding primary amine, 4-bromo-2-(trifluoromethyl)aniline, and carbon dioxide.
-
Urea Formation: The newly formed, highly nucleophilic amine rapidly reacts with another molecule of the parent isocyanate to form a stable, insoluble N,N'-bis(4-bromo-2-(trifluoromethyl)phenyl)urea.[5][6]
This process is autocatalytic in the sense that the amine generated from the initial hydrolysis is a potent nucleophile for further isocyanate consumption. The formation of insoluble urea precipitates is often the first visual indicator of product degradation.
Diagram: Hydrolysis and Subsequent Urea Formation
Caption: Figure 1. Primary degradation pathway in the presence of moisture.
Dimerization and Trimerization: Self-Condensation Pathways
In the absence of external nucleophiles, aromatic isocyanates can undergo self-condensation to form dimers (uretdiones) and trimers (isocyanurates).[7] This process is often catalyzed by bases and can be influenced by temperature.
-
Dimerization: Two molecules of the isocyanate can react to form a four-membered uretdione ring. This reaction is often reversible upon heating.[7][8] The rate of dimerization for some aromatic isocyanates, like 2,4-TDI, has been observed to be slow at moderate temperatures (e.g., 0.005% per day at 40°C).[7]
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered isocyanurate ring. This reaction is generally exothermic.[9]
While these reactions are typically slower than hydrolysis, they can become significant during long-term storage, especially if the compound is exposed to catalytic impurities or inappropriate temperatures.
Recommended Storage and Handling Protocols
To mitigate the degradation of this compound, stringent storage and handling procedures are essential. The primary goals are to minimize exposure to moisture and to store the compound at a temperature that slows the rates of degradation reactions.
Optimal Storage Conditions
Based on supplier safety data sheets and general best practices for aromatic isocyanates, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[10] | Refrigeration slows the rates of both hydrolysis and self-condensation reactions. Avoid freezing, which can cause crystallization and may not be necessary. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moisture-laden air, preventing hydrolysis. |
| Container | Tightly Sealed, Amber Glass Bottle | Prevents ingress of moisture and light. Amber glass protects against potential light-induced degradation. |
| Location | Dry, Well-Ventilated Area | Ensures a low-humidity environment and proper ventilation in case of accidental release. |
Handling Procedures
Proper handling is critical to maintain the purity of the reagent once the container is opened.
Protocol for Handling this compound:
-
Acclimatization: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound.
-
Inert Atmosphere Operations: Whenever possible, handle the compound under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line).
-
Dispensing: Use dry syringes or cannulas to transfer the liquid. If weighing is necessary, do so quickly in a fume hood with low humidity.
-
Resealing: After dispensing, flush the headspace of the container with a dry inert gas before tightly resealing the cap. Parafilm® or a similar sealant can provide an extra barrier against moisture ingress.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat. Work in a well-ventilated fume hood.
Diagram: Decision Flowchart for Storage and Handling
Caption: Figure 2. Recommended workflow for storage and handling.
Purity Assessment and Stability Monitoring
Regularly assessing the purity of this compound, especially for older stock or frequently opened containers, is crucial for reliable experimental outcomes.
Analytical Techniques
Several analytical methods can be employed to determine the purity of isocyanates. Due to their high reactivity, derivatization is often required for chromatographic analysis.[3]
| Method | Principle | Derivatizing Agent (Example) | Information Obtained |
| HPLC-UV/MS | Chromatographic separation of the derivatized isocyanate from its degradation products. | Dibutylamine (DBA) or 1-(2-pyridyl)piperazine (1,2-PP) | Quantitative purity assessment, identification of urea and other byproducts.[3][11][12][13] |
| GC-MS | Separation of volatile compounds. Derivatization may be necessary. | Not always required if analyzing the isocyanate directly. | Purity assessment and identification of volatile impurities. |
| ¹H and ¹⁹F NMR Spectroscopy | Provides structural information and can be used for quantitative analysis. | None required. | Can detect the formation of urea byproducts and monitor the disappearance of the isocyanate signal. |
| FT-IR Spectroscopy | Monitors the characteristic isocyanate (-N=C=O) stretching vibration. | None required. | A quick qualitative check for the presence of the isocyanate group (around 2250-2275 cm⁻¹). Disappearance of this peak indicates degradation. |
Experimental Protocol: Purity Assessment by HPLC after Derivatization
The following is a general protocol for the purity assessment of this compound using HPLC with dibutylamine (DBA) derivatization. This method should be validated in the user's laboratory.
Objective: To quantify the percentage of active isocyanate in a sample by converting it to a stable urea derivative and analyzing it by reverse-phase HPLC.
Materials:
-
This compound sample
-
Dibutylamine (DBA)
-
Dichloromethane (DCM), HPLC grade, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, syringes, and vials
Procedure:
-
Standard Preparation: a. Accurately weigh a known amount of high-purity this compound into a volumetric flask. b. Dissolve in a known volume of anhydrous DCM. c. In a separate vial, add a molar excess of DBA to an aliquot of the standard solution. Allow to react for at least 30 minutes to ensure complete derivatization. d. Dilute the derivatized standard to a known concentration with ACN to create a stock solution for the calibration curve.
-
Sample Preparation: a. In a similar manner to the standard, accurately weigh the test sample of this compound and dissolve it in anhydrous DCM. b. Derivatize an aliquot with a molar excess of DBA for at least 30 minutes. c. Dilute the derivatized sample to a known concentration with ACN.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient from, for example, 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: a. Generate a calibration curve using a series of dilutions of the derivatized standard. b. Analyze the derivatized sample. c. Calculate the concentration of the derivatized isocyanate in the sample using the calibration curve. d. Back-calculate to determine the purity of the original this compound sample.
Conclusion
This compound is a powerful reagent whose synthetic utility is directly proportional to its reactivity. This reactivity, however, necessitates a thorough understanding of its stability and degradation pathways. By implementing rigorous storage and handling protocols to exclude moisture and by storing the compound under refrigerated, inert conditions, researchers can significantly extend its shelf life and ensure its integrity. Regular purity assessment using techniques such as HPLC provides a crucial quality control measure, safeguarding the reliability and reproducibility of synthetic endeavors that rely on this valuable chemical building block.
References
-
A. F. Hegarty, C. N. Hegarty, and F. L. Scott, "The reactivity of phenyl isocyanate in aqueous solution," Journal of the Chemical Society, Perkin Transactions 2, pp. 1166-1171, 1975. Available: [Link]
-
MySkinRecipes, "this compound," MySkinRecipes. Available: [Link]
-
K. Saito et al., "Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry," Journal of Chromatography B, vol. 905, pp. 68-74, 2012. Available: [Link]
-
E. Querat et al., "Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer," Angewandte Makromolekulare Chemie, vol. 221, no. 1, pp. 107-118, 1994. Available: [Link]
-
S. Boros et al., "An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI)," Molecules, vol. 27, no. 19, p. 6606, 2022. Available: [Link]
-
Organic Chemistry Portal, "Urea derivative synthesis by amination, rearrangement or substitution," Organic Chemistry Portal. Available: [Link]
-
R. E. Buckles and L. A. McGrew, "A Kinetic Study of the Dimerization of Phenyl Isocyanate," Journal of the American Chemical Society, vol. 88, no. 15, pp. 3582-3585, 1966. Available: [Link]
-
A. P. Laws and J. A. Taylor, "The kinetics of hydrolysis of methyl and phenyl lsocyanates," Journal of the Chemical Society, Perkin Transactions 2, pp. 1691-1695, 1987. Available: [Link]
-
D. Bello et al., "A laboratory comparison of analytical methods used for isocyanates," Journal of Environmental Monitoring, vol. 9, no. 12, pp. 1347-1356, 2007. Available: [Link]
-
U.S. Environmental Protection Agency, "Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD," EPA. Available: [Link]
-
Organic-Reaction.com, "Urea Formation - Common Conditions," Organic-Reaction.com. Available: [Link]
-
Wikipedia, "Ureas," Wikipedia, The Free Encyclopedia. Available: [Link]
-
Y. Cheng et al., "Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics," Angewandte Chemie International Edition, vol. 57, no. 4, pp. 989-993, 2018. Available: [Link]
-
M. S. Kim et al., "Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas," Journal of Fluorine Chemistry, vol. 180, pp. 118-126, 2015. Available: [Link]
-
H. Lee et al., "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt," Molecules, vol. 27, no. 23, p. 8231, 2022. Available: [Link]
-
L. A. Al-Azzawi and M. J. G. Williams, "Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate," Journal of Applied Polymer Science, vol. 30, no. 11, pp. 4277-4287, 1985. Available: [Link]
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An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate: Synthesis, Reactivity, and Applications in Drug Discovery and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly functionalized aromatic isocyanate that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a reactive isocyanate group, a bromine atom, and a trifluoromethyl group, offers a trifecta of chemical handles that can be strategically employed to construct complex molecules with diverse biological activities. The electron-withdrawing nature of the trifluoromethyl and bromo substituents significantly influences the reactivity of the isocyanate moiety and imparts unique properties to the resulting derivatives, such as enhanced metabolic stability and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and other advanced materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 186589-12-8 | [2] |
| Molecular Formula | C₈H₃BrF₃NO | [2] |
| Molecular Weight | 266.01 g/mol | [2] |
| Appearance | Colorless to white crystals or powder | [3] |
| Boiling Point | 115 °C at 10 mmHg | |
| Density | 1.699 g/mL at 25 °C | |
| Refractive Index | n20/D 1.524 | |
| Storage | 2-8°C, moisture sensitive |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2-(trifluoromethyl)aniline. The key steps involve the regioselective bromination of the aniline precursor, followed by the conversion of the resulting amino group to an isocyanate.
Part 1: Synthesis of the Precursor: 4-Bromo-2-(trifluoromethyl)aniline
The synthesis of 4-bromo-2-(trifluoromethyl)aniline is a critical first step. A common and efficient method involves the electrophilic bromination of 2-(trifluoromethyl)aniline.
Experimental Protocol: Bromination of 2-(Trifluoromethyl)aniline
Materials:
-
2-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq) in anhydrous DMF.
-
Slowly add the NBS solution dropwise to the stirred solution of the aniline at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-bromo-2-(trifluoromethyl)aniline by recrystallization or column chromatography to yield the final product.
Part 2: Conversion to this compound
The conversion of the amino group of 4-bromo-2-(trifluoromethyl)aniline to an isocyanate is most commonly achieved through phosgenation, using either phosgene gas or a safer phosgene equivalent like triphosgene.
Experimental Protocol: Synthesis of this compound using Triphosgene
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM) or toluene
-
A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred aniline solution at 0 °C.
-
After the addition is complete, slowly add the non-nucleophilic base (2.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic strong N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).
-
Upon completion, cool the reaction mixture and filter to remove any precipitated salts.
-
Carefully concentrate the filtrate under reduced pressure to remove the solvent and any excess phosgene (which can be quenched by adding a suitable amine scavenger).
-
The crude isocyanate can be purified by vacuum distillation to yield the final product.
Figure 1: General workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This makes it susceptible to nucleophilic attack by a wide range of compounds, most notably amines and alcohols, to form stable urea and carbamate linkages, respectively. The presence of the electron-withdrawing trifluoromethyl and bromo groups on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, making it a highly reactive and efficient building block.
Formation of Urea Derivatives
The reaction of this compound with primary or secondary amines is a facile and high-yielding process that leads to the formation of unsymmetrical ureas. This reaction is a cornerstone of many drug discovery programs, as the urea moiety is a common pharmacophore in a variety of biologically active molecules, including kinase inhibitors. The reaction typically proceeds at room temperature in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Figure 2: Reaction of this compound with an amine to form a urea derivative.
Formation of Carbamate Derivatives
Similarly, the reaction of this compound with alcohols or phenols yields carbamate (urethane) derivatives. This reaction often requires slightly more forcing conditions, such as heating or the use of a catalyst (e.g., a tertiary amine or a tin compound), compared to the reaction with amines. Carbamates are also important functional groups in pharmaceuticals and can act as bioisosteres for amides or esters.
Figure 3: Reaction of this compound with an alcohol to form a carbamate derivative.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a wide range of bioactive molecules.
Kinase Inhibitors
A significant application of this isocyanate is in the synthesis of small molecule kinase inhibitors for the treatment of cancer.[4] The urea linkage formed from the reaction of the isocyanate with an appropriate amine-containing scaffold is a key structural motif in many approved and investigational kinase inhibitors. For instance, the structurally related 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer.[5][6] While a direct blockbuster drug synthesized from the bromo-analog is not yet prominent, numerous patents describe the use of bromo-substituted phenyl isocyanates in the synthesis of novel kinase inhibitors, highlighting the active research in this area.[7]
Agrochemicals
The benzoylphenylurea class of insecticides often incorporates halogenated and trifluoromethyl-substituted phenyl groups. A European patent describes the synthesis of insecticidal urea derivatives from precursors like 2-fluoro-4-bromophenyl isocyanate, which is structurally very similar to the title compound.[8] This suggests the potential of this compound in the development of new and effective agrochemicals.
Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, data for structurally similar compounds can provide valuable insights for characterization.
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=O group, which typically appears in the range of 2250-2275 cm⁻¹. For the related 4-(trifluoromethyl)phenyl isocyanate, this peak is observed in its IR spectrum.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals for the aromatic protons and carbons, with coupling patterns influenced by the bromo and trifluoromethyl substituents. The ¹⁹F NMR would show a singlet for the CF₃ group. For the analogous 4-(trifluoromethyl)phenyl isocyanate, ¹H and ¹³C NMR data are available and can serve as a reference.[9] The supporting information of some chemical publications also provides spectral data for various trifluoromethyl-substituted aromatic compounds.[11][12]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and a respiratory sensitizer. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. Store the compound in a tightly sealed container in a cool, dry place, away from moisture, as isocyanates are moisture-sensitive.
Conclusion
This compound is a powerful and versatile chemical intermediate with significant applications in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the unique properties imparted by its substituent pattern, makes it an invaluable tool for medicinal and synthetic chemists. As the demand for novel, effective, and safe drugs and crop protection agents continues to grow, the importance of building blocks like this compound in driving innovation is set to increase.
References
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Supporting Information for an article in The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- US Patent US11896585B2. (n.d.). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea. Google Patents.
-
Supporting Information for an article. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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-
Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]
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- Broad Institute. (2018). WO 2018/183936 A1.
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-
Common Organic Chemistry. (2013). WO 2013/134298 A1. Retrieved from [Link]
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-
PubMed. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene. Retrieved from [Link]
-
Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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-
PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]
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Discovery and synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
An In-Depth Technical Guide to the Synthesis and Application of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly functionalized aromatic isocyanate that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. Its utility stems from a unique combination of features: a reactive isocyanate group (–N=C=O) that serves as a versatile handle for forming urea and urethane linkages, and two powerful electron-withdrawing groups—a bromine atom and a trifluoromethyl (CF₃) group. These substituents significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive component in the design of bioactive molecules.[1][2] The trifluoromethyl group, in particular, is a well-established bioisostere for other functional groups and is known to enhance properties such as binding affinity and membrane permeability in drug candidates.[2][3]
This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthetic methodologies, characterization techniques, and key applications. It is intended for researchers and scientists in drug development and chemical synthesis, offering field-proven insights into the handling and utilization of this important chemical intermediate.
Physicochemical and Spectroscopic Data
A clear understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 186589-12-8 | [4][5] |
| Molecular Formula | C₈H₃BrF₃NO | [4][5][6][] |
| Molecular Weight | 266.01 g/mol | [4][5][6][] |
| Boiling Point | 115 °C at 10 mmHg | [4] |
| Density | 1.699 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.524 | [4] |
| IR Spectroscopy | Strong, characteristic N=C=O stretch approx. 2250-2275 cm⁻¹ | General Knowledge |
| InChI Key | UZFHKVBCBXPKKE-UHFFFAOYSA-N | [4] |
| SMILES String | FC(F)(F)c1cc(Br)ccc1N=C=O | [4][8] |
Synthesis Methodologies: From Aniline to Isocyanate
The primary and most direct route to synthesizing this compound involves the conversion of its corresponding aniline precursor, 4-bromo-2-(trifluoromethyl)aniline.[9] This transformation can be achieved through several methods, broadly categorized as phosgene-based and non-phosgene routes.
Phosgene-Based Synthesis: The Classical Approach
The reaction of primary amines with phosgene (COCl₂) or its safer, solid equivalent, triphosgene (bis(trichloromethyl) carbonate), is the most established and widely used method for preparing isocyanates on a laboratory scale.[10]
Mechanism Rationale: The reaction proceeds via a two-step mechanism. First, the amine attacks a carbonyl group of triphosgene (which acts as a controlled source of phosgene in situ), leading to the formation of an intermediate carbamoyl chloride. In the presence of a non-nucleophilic base, such as triethylamine, this intermediate undergoes dehydrochlorination to yield the final isocyanate product. The use of triphosgene is preferred in a laboratory setting as it is a stable, crystalline solid that is easier and safer to handle than highly toxic phosgene gas.[10][11]
Caption: Phosgenation workflow for isocyanate synthesis.
Detailed Experimental Protocol (Triphosgene Method)
-
Warning: This procedure involves highly reactive and toxic materials. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4][12]
-
Reactor Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler and a scrubber containing a sodium hydroxide solution to neutralize any excess phosgene or HCl gas.
-
Reagent Preparation: In the flask, dissolve 1 equivalent of 4-bromo-2-(trifluoromethyl)aniline in a dry, inert solvent such as dichloromethane (DCM) or toluene under a nitrogen atmosphere.
-
Triphosgene Addition: Separately, dissolve 0.4 equivalents of triphosgene in the same dry solvent. Add this solution dropwise to the stirred aniline solution at 0 °C (ice bath). The slightly molar excess of aniline ensures complete consumption of the triphosgene.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the amine starting material.
-
Intermediate Decomposition: Once the formation of the carbamoyl chloride is complete, a non-nucleophilic base like triethylamine (2.2 equivalents) is added dropwise, often while gently heating the mixture to reflux (approx. 40 °C for DCM) to facilitate the elimination of HCl and formation of the isocyanate.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4]
Non-Phosgene Synthesis: Greener Industrial Alternatives
Driven by the significant safety and environmental hazards of phosgene, non-phosgene methods for isocyanate production have become a major focus of industrial research.[13][14] These routes typically involve two main steps: the synthesis of a carbamate precursor, followed by its thermal decomposition to the isocyanate.[13][15]
Common non-phosgene methods include:
-
Oxidative Carbonylation of Amines: Reacting the aniline with carbon monoxide and an oxidant.[16]
-
Reaction with Dimethyl Carbonate (DMC): The amine reacts with DMC to form a methyl carbamate, which is then pyrolyzed.[14][17]
-
Reaction with Urea: Condensation of the amine with urea can also produce carbamate-like intermediates for subsequent thermolysis.[15]
While these methods are crucial for large-scale production of commodity isocyanates and represent a greener approach, the phosgene/triphosgene route remains more direct and often more practical for the custom, lab-scale synthesis of complex, specialty isocyanates like this compound.[16]
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its application as a reactive intermediate.[1] The isocyanate functional group is a powerful electrophile that reacts readily with a wide range of nucleophiles.
-
Synthesis of Ureas: Reaction with primary or secondary amines yields substituted ureas. This linkage is a common motif in many modern pharmaceuticals, including kinase inhibitors like Sorafenib, where the urea moiety often plays a crucial role in binding to the target protein.[3]
-
Synthesis of Carbamates (Urethanes): Reaction with alcohols or phenols produces carbamates. This functional group is also prevalent in bioactive molecules.
-
Agrochemicals: The trifluoromethyl and bromo substituents are known to enhance the herbicidal and fungicidal activity of molecules, making this isocyanate a valuable starting material for developing new crop protection agents.[1]
Caption: Key synthetic applications of the isocyanate.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is classified as an acute toxin (harmful if swallowed, inhaled, or in contact with skin), a skin and eye irritant, and a respiratory sensitizer.[4] Inhalation may cause allergy or asthma-like symptoms.[4]
-
Handling: All manipulations must be conducted within a chemical fume hood.[12] Full personal protective equipment, including chemical-resistant gloves, a lab coat, and eye protection (goggles and face shield), is mandatory.[4][12] A respirator with a suitable filter for organic vapors should be used.[4]
-
Storage: The compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, typically between 2-8°C.[4]
Conclusion
This compound stands out as a high-value intermediate for advanced chemical synthesis. Its preparation, most commonly achieved via the phosgenation of 4-bromo-2-(trifluoromethyl)aniline, provides chemists with a powerful tool for incorporating the trifluoromethylphenyl urea or carbamate scaffolds into novel molecules. While the synthesis requires careful handling due to the hazardous nature of the reagents, the versatility of the product in constructing complex molecular architectures ensures its continued importance in the discovery and development of new pharmaceuticals and agrochemicals.
References
-
Li, Y., et al. (2023). How To Get Isocyanate?. ACS Omega. Retrieved from [Link]
-
American Chemical Society. (n.d.). How To Get Isocyanate?. ACS Publications. Retrieved from [Link]
- Fenn, D. R. (2004). Non-phosgene route to the manufacture of organic isocyanates. Google Patents.
-
Chinese Academy of Sciences. (2011). Non-phosgene Synthesis of Isocyanate Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-phosgene synthesis of isocyanates based on CO2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
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-
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-
Supporting Information for Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
National Institutes of Health. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-(trifluoromethyl)aniline (C7H5BrF3N). Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
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Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Urea Derivatives Utilizing 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Abstract
This document provides a comprehensive guide for the synthesis of N,N'-disubstituted urea derivatives, a critical class of compounds in medicinal chemistry, using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a key reagent. Urea derivatives are integral to a wide array of pharmaceuticals due to their ability to form stable hydrogen bonds with biological targets.[1][2] The specific structural motifs of a bromine atom and a trifluoromethyl group on the phenyl isocyanate ring are of particular interest in drug development for modulating potency, selectivity, and pharmacokinetic properties.[3][4] This guide details the underlying chemical principles, scalable synthesis protocols, characterization methods, and potential applications, aimed at researchers in organic synthesis and drug discovery.
Introduction: The Significance of Substituted Ureas
The urea functional group is a cornerstone in medicinal chemistry, found in numerous clinically approved drugs and bioactive compounds.[2] Its prevalence stems from its capacity as a rigid hydrogen bond donor-acceptor unit, which facilitates high-affinity interactions with enzyme active sites and receptors.[5] The synthesis of unsymmetrical ureas via the reaction of an isocyanate with an amine is a fundamental and widely used transformation in organic chemistry.[5][6]
The reagent at the core of this guide, this compound, offers several strategic advantages for drug design:
-
Trifluoromethyl (CF3) Group: This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity.
-
Bromo (Br) Group: The bromine atom provides a site for further functionalization through cross-coupling reactions and can also contribute to binding interactions.
Derivatives from this isocyanate are analogues of potent kinase inhibitors like Sorafenib, highlighting their potential in developing new anticancer agents.[7]
Core Reaction Principle: Nucleophilic Addition
The synthesis of urea derivatives from an isocyanate and an amine is a classic example of nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the isocyanate group. This reactivity is enhanced by electron-withdrawing groups on the isocyanate's phenyl ring, such as the trifluoromethyl group.[8] The reaction is typically fast, high-yielding, and proceeds under mild conditions.[6]
Caption: General mechanism for urea synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Highly reactive and moisture-sensitive. |
| Primary or Secondary Amine | ≥99% | Varies | Must be free of moisture. |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Varies | Use a dry solvent from a solvent purification system or a freshly opened bottle over molecular sieves. |
| Anhydrous Diethyl Ether | Reagent | Varies | For precipitation/crystallization. |
| Magnetic Stirrer and Stir Bars | N/A | Varies | |
| Round-bottom flasks, septa, needles | N/A | Varies | All glassware must be oven-dried before use. |
| Inert Gas Supply (Nitrogen or Argon) | High Purity | Varies | For maintaining an anhydrous atmosphere. |
Safety Precaution: Isocyanates are potent lachrymators and respiratory sensitizers.[9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Protocol for the Synthesis of N-Aryl-N'-(substituted) Ureas
This protocol is designed for a 1 mmol scale and can be adapted as needed.
-
Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator. Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of inert gas (N₂ or Ar).
-
Amine Solution: In the reaction flask, dissolve the desired primary or secondary amine (1.0 mmol, 1.0 eq.) in 10 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially for highly reactive amines.
-
Isocyanate Addition: Prepare a solution of this compound (1.0 mmol, 1.0 eq.) in 5 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the amine) indicates completion. A typical eluent system is ethyl acetate/hexanes.
-
Workup and Isolation:
-
Upon completion, reduce the solvent volume in vacuo using a rotary evaporator.
-
The resulting crude product, often a solid, can be purified by recrystallization. A common method is to triturate or recrystallize the solid from diethyl ether or a hexane/ethyl acetate mixture to induce precipitation of the pure urea derivative.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum.
-
Representative Syntheses & Expected Yields
The following table provides examples of urea derivatives synthesized using the general protocol.
| Entry | Amine Reactant | Product Name | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3-phenylurea | 2 | 95 |
| 2 | 4-Chloroaniline | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)urea | 3 | 92 |
| 3 | Cyclohexylamine | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3-cyclohexylurea | 1.5 | 96 |
| 4 | Benzylamine | 1-Benzyl-3-(4-bromo-2-(trifluoromethyl)phenyl)urea | 2 | 94 |
Characterization and Validation
To ensure the identity and purity of the synthesized urea derivatives, a combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons and the protons of the amine substituent. The N-H protons of the urea moiety typically appear as two distinct broad singlets in the range of δ 8.5-10.0 ppm in DMSO-d₆.
-
¹³C NMR: The carbonyl carbon of the urea typically appears around δ 152-155 ppm.[4]
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Look for a strong C=O (carbonyl) stretching vibration between 1630-1690 cm⁻¹.
-
N-H stretching vibrations are typically observed in the 3300-3400 cm⁻¹ region.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.[4]
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity for crystalline solids.
Synthetic Workflow Overview
Caption: Step-by-step experimental workflow.
Applications in Drug Discovery
Urea derivatives containing the trifluoromethylphenyl moiety are prominent in modern drug discovery.[1][3] They are particularly investigated as:
-
Kinase Inhibitors: Many type-II kinase inhibitors, such as Sorafenib and Lenvatinib, feature a diaryl urea structure. This scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases.
-
Antiproliferative Agents: The structural features of these compounds make them suitable candidates for developing novel anticancer therapies.[4][7]
-
Agrochemicals: Substituted ureas are also widely used as herbicides and pesticides, indicating the broad biological activity of this chemical class.[4][10]
The protocols described herein provide a reliable and scalable method for generating libraries of these valuable compounds for screening and lead optimization in drug development programs.
References
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105. Retrieved from [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of some urea derivatives bearing trifluoromethyl substituents. Retrieved from [Link]
-
MySkinRecipes. 1-(3-(Trifluoromethyl)phenyl)urea. Retrieved from [Link]
-
Li, Q., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 600. Retrieved from [Link]
-
ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amidation. Retrieved from [Link]
- Google Patents. (1999). Practical synthesis of urea derivatives.
-
Fluorinated phenyl-N'-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
-
PubChem. 1,3-Bis[4-(trifluoromethyl)phenyl]urea. Retrieved from [Link]
-
PubMed. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
TUE Research portal. (2023). a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Retrieved from [Link]
-
National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of N,N'-Disubstituted Ureas via Reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with Primary Amines
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N'-disubstituted ureas through the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with primary amines. This reaction is of significant interest to researchers in drug discovery and medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl and bromo substituents, which are hallmarks of many modern therapeutic agents. This document details the underlying reaction mechanism, provides field-proven, step-by-step experimental protocols, outlines critical safety and handling procedures, and discusses methods for product characterization and potential applications. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and safely utilize this versatile chemical transformation.
Section 1: Introduction and Scientific Rationale
The synthesis of urea derivatives is a cornerstone of modern medicinal chemistry. The urea functional group is a privileged scaffold found in a wide array of clinically approved therapies and bioactive compounds, prized for its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][2]
The Strategic Importance of the Reactants
The specific isocyanate, This compound , is a powerful building block for constructing complex molecules with desirable pharmacological properties. The substituents on the phenyl ring are not arbitrary; they are strategically chosen to modulate the molecule's characteristics.
-
The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[3][4] As a potent electron-withdrawing group, the CF3 moiety can increase the acidity of nearby N-H protons and alter the electronic distribution of the aromatic ring, often leading to improved pharmacokinetic profiles and stronger interactions with target proteins.[5][6]
-
The Bromo (Br) Group: The bromine atom serves two primary purposes. Firstly, its presence can influence the molecule's conformation through intramolecular interactions and provides steric bulk.[2] Secondly, it acts as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage functionalization and diversification of the urea product to build extensive compound libraries for structure-activity relationship (SAR) studies.[7]
The Isocyanate-Amine Reaction: A Robust Transformation
The reaction between an isocyanate and a primary amine to form a disubstituted urea is one of the most efficient and reliable reactions in organic synthesis. It is characterized by:
-
High Yields: The reaction typically proceeds to completion with minimal side products.
-
Mild Conditions: It can often be carried out at room temperature without the need for a catalyst.[8]
-
Broad Scope: A vast array of primary amines can be used, allowing for the generation of diverse molecular structures.
This guide will focus on leveraging these advantages to synthesize valuable urea derivatives for research and development.
Section 2: Reaction Mechanism and Kinetics
Mechanism of Urea Formation
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the highly electrophilic carbon atom of the isocyanate group. This electrophilicity is enhanced by the cumulative electron-withdrawing effects of the two adjacent nitrogen and oxygen atoms, as well as the trifluoromethyl group on the phenyl ring.
The initial attack forms a transient, zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product. The overall reaction is typically irreversible and driven by the formation of the thermodynamically stable urea bond.
Caption: Nucleophilic addition mechanism for urea formation.
Factors Influencing Reactivity
-
Solvent: The reaction must be conducted in an anhydrous (dry) aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[8][9] The presence of water is detrimental as it can react with the isocyanate to form an unstable carbamic acid, which decomposes into the corresponding aniline and carbon dioxide, leading to undesired side products and reduced yield.
-
Steric Hindrance: While the reaction is generally robust, highly hindered primary amines may react more slowly. In such cases, gentle heating or extended reaction times may be necessary.
-
Temperature: The reaction is often exothermic. For large-scale syntheses, initial addition of the isocyanate may be performed at a reduced temperature (e.g., 0-5 °C) to control the exotherm, followed by warming to room temperature.[10]
Section 3: Safety and Handling Precautions
Hazard Profile of Isocyanates
This compound, like other isocyanates, is a hazardous chemical that requires strict handling protocols.
-
Toxicity: Isocyanates are harmful if inhaled, swallowed, or in contact with skin.[11][12]
-
Sensitization: They are potent respiratory sensitizers, and repeated exposure can lead to asthma-like symptoms. Individuals with prior allergic reactions to isocyanates must not be exposed.[13][14]
-
Corrosivity: The compound can cause severe skin burns and eye damage.[11]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with adequate ventilation.[11][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Chemical safety goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Procedures: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[14] Ensure an eyewash station and safety shower are readily accessible.
Storage and Disposal
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, amines, and alcohols.[11][14] The container is often stored under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[11] Never wash isocyanate-containing waste into a public drain.
Section 4: Experimental Protocols
This section provides a general, self-validating protocol for the synthesis of a N-(4-Bromo-2-(trifluoromethyl)phenyl)-N'-(alkyl/aryl)urea.
General Experimental Workflow
Caption: Standard workflow for urea synthesis from an isocyanate.
Materials and Reagents
-
This compound (1.0 equiv)
-
Primary amine (1.0-1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert gas supply (Nitrogen or Argon)
-
Reagents for workup and purification (e.g., ethyl acetate, hexanes, hydrochloric acid)
Detailed Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv).
-
Solvent Addition: Dissolve the amine in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.
-
Isocyanate Addition: While stirring, add a solution of this compound (1.0-1.05 equiv) in a small amount of the same anhydrous solvent dropwise to the amine solution at room temperature. For larger scales, cool the amine solution to 0 °C before addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction is often complete much faster, but this ensures full conversion.[8][9]
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): Monitor the consumption of the starting amine. A new, typically less polar spot corresponding to the urea product should appear.
-
Infrared (IR) Spectroscopy: A small aliquot of the reaction mixture can be analyzed. The disappearance of the sharp, strong isocyanate stretching band at ~2250-2275 cm⁻¹ is a definitive indicator of reaction completion.[16]
Product Isolation and Purification
The choice of workup depends on the properties of the urea product.
-
Method A (For Products that Precipitate): If the urea product is insoluble in the reaction solvent, it will precipitate out as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid sequentially with cold reaction solvent and then a non-polar solvent like hexanes to remove any residual starting materials.
-
Dry the solid under vacuum to obtain the pure product.[10]
-
-
Method B (For Soluble Products):
-
Quench the reaction by adding a small amount of water or 1N HCl.[9]
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Section 5: Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized urea.
Spectroscopic Analysis
-
¹H NMR: Expect to see characteristic signals for the aromatic protons and the R-group protons. The two N-H protons of the urea linkage typically appear as two distinct, sometimes broad, singlets in the downfield region (δ 8.0-12.0 ppm in DMSO-d₆).[17]
-
¹³C NMR: The urea carbonyl carbon will appear as a characteristic signal around δ 150-160 ppm.
-
IR Spectroscopy: The spectrum should show the absence of the isocyanate peak (~2270 cm⁻¹) and the presence of two key features:
-
High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement to confirm the elemental composition of the product.[18]
Physicochemical Data Summary
| Property | This compound | Typical N,N'-Disubstituted Urea Product |
| Appearance | Colorless to light yellow liquid/solid | White to off-white crystalline solid |
| Key IR Peaks (cm⁻¹) | ~2270 (s, -N=C=O) | ~3300 (m, N-H), ~1650 (s, C=O) |
| ¹H NMR (ppm) | N/A | 8.0-12.0 (2 x s, 2 x NH) |
| ¹³C NMR (ppm) | ~130 (-N=C=O) | ~153 (C=O) |
| Purity Check | >97% (by GC or NMR) | >95% (by NMR or LC-MS) |
Section 6: Applications in Drug Discovery
The N,N'-disubstituted ureas synthesized from this compound are of significant interest as potential therapeutic agents, particularly as kinase inhibitors. The diaryl urea motif is central to several approved drugs, most notably Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer.[16] The products of this reaction are direct analogs of such compounds and can be screened for activity against a wide range of biological targets. The bromo-substituent allows for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.[19]
Section 7: References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (2025).
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. BenchChem.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. (2025).
-
Trifluoromethyl group. Wikipedia.
-
The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem. (2025).
-
General Procedure for Urea Synthesis through an Isocyanate (1–13) (General Procedure C). Bio-protocol.
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Nature. (2018).
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Institutes of Health. (2022).
-
Urea Formation - Common Conditions. Organic Chemistry Data.
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. (2011).
-
SAFETY DATA SHEET - 4-Bromo-2-(trifluoromethyl)phenylisothiocyanate. Thermo Fisher Scientific. (2025).
-
SAFETY DATA SHEET - MONDUR 1566. Covestro Solution Center.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
-
SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Fisher Scientific. (2025).
-
Safety Data Sheet. 3M. (2022).
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry. (2009).
-
SAFETY DATA SHEET. Sigma-Aldrich. (2025).
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. (2021).
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PubMed Central.
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The Strategic deployment of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The trifluoromethyl group (-CF3), in particular, is a cornerstone of this strategy, valued for its ability to improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups.[1] 4-Bromo-2-(trifluoromethyl)phenyl isocyanate emerges as a highly valuable reagent in this context, offering a trifluoromethylated aromatic core coupled with a reactive isocyanate group and a bromine atom amenable to further synthetic transformations.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of urea-based enzyme inhibitors. We will delve into the causality behind its synthetic applications and provide detailed, field-proven protocols for its use.
Core Applications: The Urea Linkage as a Privileged Scaffold
The isocyanate functional group is a powerful tool for the construction of urea derivatives through its reaction with primary and secondary amines. This reaction is typically high-yielding and proceeds under mild conditions, making it a reliable transformation in multi-step synthetic campaigns.[2] The resulting diaryl urea scaffold is a privileged motif in medicinal chemistry, most notably in the design of kinase inhibitors.[3] The urea linkage acts as a rigid hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with the hinge region of the ATP-binding pocket of many kinases.
The presence of the 4-bromo and 2-trifluoromethyl substituents on the phenyl ring of the isocyanate provides several advantages:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the urea linkage, potentially enhancing its hydrogen bonding capabilities.[4]
-
Metabolic Stability: The trifluoromethyl group is known to block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[1]
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for the introduction of additional molecular complexity through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of a wider chemical space and the optimization of lead compounds.
Featured Application: Synthesis of a Diaryl Urea-Based Kinase Inhibitor Precursor
One of the most prominent applications of trifluoromethyl-substituted phenyl isocyanates is in the synthesis of diaryl urea-based kinase inhibitors, exemplified by the blockbuster drug Sorafenib. Sorafenib features a diaryl urea core that is crucial for its inhibitory activity against multiple kinases, including RAF kinases and VEGFR.[2] While Sorafenib itself utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the following protocol illustrates the synthesis of a closely related analog using this compound, demonstrating the general applicability of this class of reagents.
This protocol details the synthesis of N-(4-hydroxyphenyl)-N'-(4-bromo-2-(trifluoromethyl)phenyl)urea, a key intermediate that can be further elaborated to generate a library of potential kinase inhibitors.
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-N'-(4-bromo-2-(trifluoromethyl)phenyl)urea
This protocol provides a detailed, step-by-step methodology for the synthesis of a diaryl urea derivative from this compound and 4-aminophenol.
Materials:
-
This compound (≥97% purity)
-
4-Aminophenol
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Isocyanate Addition: To the stirred solution of 4-aminophenol, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.
-
Work-up: Upon completion of the reaction, a precipitate may form. If so, collect the solid by vacuum filtration and wash with a small amount of cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-(4-hydroxyphenyl)-N'-(4-bromo-2-(trifluoromethyl)phenyl)urea.
Safety Precautions:
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[5]
-
Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Isocyanates are moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents.
Data Presentation: Characterization of a Representative Diaryl Urea
The following table summarizes the expected characterization data for a diaryl urea synthesized from a trifluoromethyl-substituted phenyl isocyanate, based on literature values for analogous compounds.[6]
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.0-8.5 (2H, br s, NH), ~8.0-6.8 (7H, m, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~155-150 (C=O), ~140-115 (Ar-C) |
| FT-IR (KBr) | ν (cm⁻¹): ~3300 (N-H), ~1700 (C=O) |
| Mass Spec (ESI-MS) | m/z: Calculated for C₁₄H₉BrF₃N₂O₂ [M+H]⁺, found |
Visualizing the Synthesis and Application
To further illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the broader context of kinase inhibition.
Caption: Synthetic workflow for a diaryl urea.
Caption: Generalized RAF kinase signaling pathway.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its trifluoromethyl and bromo-substituted phenyl ring, coupled with a reactive isocyanate group, provides a robust platform for the synthesis of complex and biologically active molecules. The protocols and data presented herein offer a foundation for researchers to confidently employ this versatile reagent in their drug discovery endeavors. As the quest for more potent and selective therapeutics continues, the judicious use of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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Bekircan, O., et al. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 16(5), 3594-3606. [Link]
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Zhang, M., et al. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 199, 112398. [Link]
-
Liao, H., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2140. [Link]
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Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14775-14822. [Link]
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Application Notes & Protocols: Leveraging 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate Derivatives in Agrochemical Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and agrochemical evaluation of derivatives based on the 4-Bromo-2-(trifluoromethyl)phenyl isocyanate scaffold. Phenyl isocyanates are pivotal intermediates in the agrochemical industry, serving as foundational building blocks for a multitude of herbicides, fungicides, and insecticides.[1][2][3][4] The specific substitution pattern of a bromo and a trifluoromethyl group on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited to develop novel, highly active crop protection agents. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the bromine atom can increase biological activity and serve as a synthetic handle. This document details robust protocols for the synthesis of the core isocyanate intermediate via the Curtius rearrangement, its conversion into libraries of urea and carbamate derivatives, and subsequent high-throughput screening methodologies for herbicidal, fungicidal, and insecticidal activities.
Scientific Rationale and Strategic Importance
The isocyanate functional group (-N=C=O) is a highly valuable reactive handle in synthetic chemistry.[5] Its electrophilic carbon is readily attacked by nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.[1][5][6] These linkages are central structural motifs in a wide range of commercial agrochemicals.[7][8][9]
-
Urea Derivatives: Phenylureas are a well-established class of herbicides that act by inhibiting photosynthesis at Photosystem II (PSII).[10][11][12] The N-phenyl moiety is crucial for binding to the D1 protein in the PSII complex, thereby blocking electron transport.
-
Carbamate Derivatives: Carbamates are found in fungicides, herbicides, and insecticides. Their mode of action can vary, from inhibiting acetylcholinesterase in insects to disrupting microtubule assembly in fungi.[8][9]
The 4-Bromo-2-(trifluoromethyl)phenyl scaffold is particularly promising for agrochemical discovery. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target enzymes or receptors.[13]
Logical Workflow for Agrochemical Candidate Development
The discovery process for new agrochemical agents follows a logical cascade, from initial synthesis to tiered biological screening. This guide is structured to mirror this workflow, providing both the synthetic protocols and the bioassay methodologies required to identify promising lead compounds.
Caption: Experimental workflow from synthesis to lead identification.
Synthesis Protocols
Safety Precaution: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers.[5][14] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acyl azides are potentially explosive and should not be isolated or heated excessively.[15]
Protocol 1: Synthesis of this compound
This protocol utilizes the Curtius rearrangement, a reliable method for converting a carboxylic acid to an isocyanate with one less carbon atom.[16][17] The reaction proceeds through an acyl azide intermediate and is known for its broad functional group tolerance and retention of stereochemistry.[15][18]
Rationale: The Curtius rearrangement is selected over direct phosgenation of the corresponding aniline due to the hazardous nature of phosgene.[5] This method uses more readily available and manageable reagents, making it suitable for a research laboratory setting.
Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)benzoic acid
-
This starting material can be synthesized from commercially available 4-Bromo-2-(trifluoromethyl)aniline via diazotization followed by cyanation and subsequent hydrolysis, or sourced directly from a commercial supplier.
Step 2: Formation of 4-Bromo-2-(trifluoromethyl)benzoyl azide
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend 4-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene (5 mL per 1 g of acid).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 80 °C for 2-3 hours until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous acetone (10 mL per 1 g). Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the acyl azide can be monitored by IR spectroscopy (a strong characteristic azide stretch appears around 2140 cm⁻¹). CAUTION: Do not isolate the acyl azide. Use the resulting solution directly in the next step.
Step 3: Curtius Rearrangement to form the Isocyanate
-
Carefully and slowly add the acetone/water solution containing the acyl azide to a flask containing toluene pre-heated to 90-100 °C. A steady evolution of N₂ gas should be observed. CAUTION: The addition rate must be controlled to manage the gas evolution.
-
After the addition is complete, maintain the temperature for 1-2 hours until gas evolution ceases completely.
-
Cool the reaction mixture to room temperature. The toluene solution now contains the target isocyanate. This solution can be used directly for derivatization or purified.
-
Purification (Optional): The solvent can be removed under reduced pressure, and the crude isocyanate can be purified by vacuum distillation to yield this compound as a colorless liquid.[19]
Protocol 2: Synthesis of Urea and Carbamate Derivatives
This protocol describes a general method for creating a small library of derivatives from the isocyanate intermediate.
Rationale: The high reactivity of the isocyanate group allows for straightforward, high-yielding nucleophilic addition reactions under mild conditions, making it ideal for parallel synthesis workflows.[5][20]
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add the desired nucleophile (1.0-1.1 eq) dropwise at 0 °C.
-
For Urea Synthesis: Use a primary or secondary amine (e.g., aniline, propylamine, diethylamine). A non-nucleophilic base like triethylamine (1.1 eq) can be added if the amine salt is used.
-
For Carbamate Synthesis: Use an alcohol (e.g., methanol, phenol, benzyl alcohol). A catalytic amount of dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction if needed.
-
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the isocyanate.
-
Upon completion, if a precipitate (the desired product) has formed, collect it by filtration, wash with cold solvent, and dry under vacuum.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure. Purify the crude residue by recrystallization or silica gel column chromatography to obtain the pure urea or carbamate derivative.
Agrochemical Screening Protocols
The following protocols outline primary in vitro and in planta assays to evaluate the biological activity of the synthesized derivatives. It is crucial to include a positive control (a known commercial agrochemical) and a negative control (solvent only) in all assays for data validation.
Protocol 3: Herbicidal Activity Screening
Rationale: This assay evaluates the pre-emergent and post-emergent herbicidal potential against representative monocotyledonous and dicotyledonous weed species.[21] The inhibition of root and shoot growth is a primary indicator of herbicidal activity.[22]
Species:
-
Monocot: Crabgrass (Digitaria sanguinalis)
-
Dicot: Redroot pigweed (Amaranthus retroflexus)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO or acetone at 10,000 ppm (10 mg/mL).
-
Petri Dish Assay (Pre-emergent): a. Place a filter paper (Whatman No. 1) in a 9 cm Petri dish. b. Add 2 mL of an aqueous solution of the test compound at various concentrations (e.g., 1, 10, 100, 1000 ppm), prepared by diluting the stock solution. The final solvent concentration should not exceed 1%. c. Place 20-30 seeds of the target weed on the filter paper. d. Seal the Petri dishes with parafilm and incubate in a growth chamber (25 °C, 16h light/8h dark cycle). e. After 7-10 days, measure the root and shoot length of the seedlings. Calculate the percent inhibition relative to the negative control.
-
Pot Assay (Post-emergent): a. Grow weeds in small pots until they reach the 2-3 leaf stage. b. Prepare spray solutions of the test compounds at the desired concentrations with a surfactant (e.g., 0.1% Tween-20). c. Spray the plants evenly until runoff. d. Keep the plants in a greenhouse and observe for phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) over 14 days.[22] e. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete death).
-
Data Analysis: From the dose-response data of the Petri dish assay, calculate the IC₅₀ value (the concentration required to inhibit growth by 50%).
Protocol 4: Fungicidal Activity Screening
Rationale: This protocol assesses the ability of the compounds to inhibit the mycelial growth of economically important plant pathogenic fungi.[8][21] This is a standard primary screen for identifying potential fungicides.
Species:
-
Botrytis cinerea (Gray mold)
-
Fusarium graminearum (Fusarium head blight)
Procedure:
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
While the medium is still molten (around 45-50 °C), add the test compound from a stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each plate.
-
Incubate the plates at 25 °C in the dark.
-
When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the negative control. Determine the EC₅₀ value (the effective concentration that inhibits growth by 50%).
Protocol 5: Insecticidal Activity Screening
Rationale: This assay evaluates the contact and/or ingestion toxicity of the compounds against a common agricultural pest.
Species:
-
Green Peach Aphid (Myzus persicae) or Cabbage Looper (Trichoplusia ni) larvae.
Procedure (Leaf-Dip Bioassay for Aphids):
-
Excise leaf discs from cabbage or bell pepper plants.
-
Prepare test solutions at various concentrations in water with 0.1% Triton X-100.
-
Dip each leaf disc into the test solution for 10 seconds and allow it to air dry.
-
Place the dried leaf disc in a Petri dish on a moist filter paper.
-
Transfer 10-20 adult aphids onto each leaf disc.
-
Seal the dishes and incubate at room temperature.
-
Assess mortality after 24 and 48 hours under a microscope (aphids that are unable to move when prodded are considered dead).
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ value (the lethal concentration that kills 50% of the population).
Data Presentation and Interpretation
Quantitative data from screening should be organized into tables for clear comparison and analysis of Structure-Activity Relationships (SAR).
Table 1: Hypothetical Agrochemical Screening Data for 4-Bromo-2-(trifluoromethyl)phenyl Derivatives
| Compound ID | Derivative Type | R Group | Herbicidal IC₅₀ (µM) [A. retroflexus] | Fungicidal EC₅₀ (µM) [B. cinerea] | Insecticidal LC₅₀ (µM) [M. persicae] |
| REF-H | - | Diuron | 0.32 | >100 | >100 |
| REF-F | - | Carbendazim | >100 | 1.5 | >100 |
| 1a | Urea | -CH₃ | 15.2 | 85.1 | >100 |
| 1b | Urea | -CH₂CH₂CH₃ | 8.9 | 72.5 | >100 |
| 1c | Urea | -C₆H₅ | 2.5 | 45.3 | 98.7 |
| 1d | Urea | -C₆H₄-Cl (para) | 0.9 | 33.8 | 75.4 |
| 2a | Carbamate | -O-CH₃ | 55.6 | 25.4 | >100 |
| 2b | Carbamate | -O-C₆H₅ | 48.2 | 9.8 | >100 |
Interpretation:
-
The data suggests this scaffold is most promising for herbicidal activity .
-
SAR for Herbicides: The urea derivatives (1a-1d) are significantly more potent herbicides than the carbamate derivatives (2a-2b). Activity increases with the size and aromaticity of the R group, with the para-chloro substituted phenyl urea (1d ) being the most active compound, even surpassing the reference herbicide in this hypothetical scenario. This suggests that an additional halogenated aromatic ring enhances binding at the target site.
-
SAR for Fungicides: The carbamate derivative with a phenyl group (2b ) shows the best, albeit moderate, fungicidal activity.
Hypothesized Mechanism of Action
Based on the strong herbicidal activity of the urea derivatives, a likely mechanism of action is the inhibition of Photosystem II (PSII) .
Caption: Hypothesized binding of a urea derivative at the QB site of the D1 protein in PSII, blocking electron transport.
Phenylurea herbicides are classic PSII inhibitors.[12] They act as competitive inhibitors at the plastoquinone (QB) binding niche on the D1 protein. By binding to this site, they displace the native QB molecule, which is essential for accepting electrons from the primary quinone acceptor (QA). This blockage of the photosynthetic electron transport chain leads to a buildup of reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death, which manifests as chlorosis and necrosis in the plant.[22]
References
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Curtius rearrangement - Wikipedia [Link]
-
Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [Link]
-
Fluorinated phenyl-N'-pyrimidyl urea derivatives:Synthesis, biological evaluation and 3D-QSAR study [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [Link]
-
N,N-Dimethyl-N'-[3-(trifluoro-methyl)-phenyl]-urea - PubMed [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - ResearchGate [Link]
-
Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent [Link]
-
From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment | Journal of Agricultural and Food Chemistry - ACS Publications [Link]
-
Interactions of 2-Bromo-N-phenylacetamide at the active enzymatic sites... - ResearchGate [Link]
-
N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea - PMC - NIH [Link]
-
In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates - ResearchGate [Link]
-
Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure [Link]
- CN102993022A - Preparation method of bromoaniline - Google P
-
Screening Rules for Leads of Fungicides, Herbicides, and Insecticides - ResearchGate [Link]
-
Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications [Link]
-
8 Top Tips For Pesticide Screening | Technology Networks [Link]
-
Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC - NIH [Link]
-
Phenyl isocyanate - UpChem (USA) Co., LTD. [Link]
-
This compound - MySkinRecipes [Link]
-
Isocyanate-based multicomponent reactions - PMC - NIH [Link]
-
Isocyanates in Agribusiness: Enhancing Product Quality - Patsnap Eureka [Link]
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-
Isocyanate-based multicomponent reactions - Semantic Scholar [Link]
-
6 - Organic Syntheses Procedure [Link]
-
This compound (C8H3BrF3NO) - PubChemLite [Link]
-
Phenyl isocyanate - Wikipedia [Link]
-
Overview of herbicide mechanisms of action - PMC - NIH [Link]
-
Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [Link]
-
Screening Validation Report 12 - eurl-pesticides.eu [Link]
-
Herbicide Mode-Of-Action Summary - Purdue Extension [Link]
-
Pesticides Modes of Action and Resistance: A Perspective from the 2019 IUPAC Congress [Link]
-
Isocyanate - Wikipedia [Link]
-
Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes1 - European Commission's Food Safety [Link]
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [Link]
-
Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives - ResearchGate [Link]
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Application Notes & Protocols: 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate as a Premier Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Imperative for Advanced Building Blocks in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, controlling a vast array of processes including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of acquired resistance, off-target toxicity, and suboptimal pharmacokinetic profiles demand continuous innovation.
At the heart of this innovation lies the strategic selection of chemical building blocks. These molecular fragments are not merely passive components but active contributors to a drug candidate's potency, selectivity, and overall developability. This guide focuses on one such high-value building block: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate . We will explore the unique physicochemical properties that make this reagent a cornerstone for constructing potent diaryl urea-based kinase inhibitors, provide a detailed synthetic protocol, and discuss the underlying principles of its application in targeting critical oncogenic signaling pathways.
Rationale for Use: A Trifecta of Functionality
The utility of this compound stems from the synergistic interplay of its three key structural features: the isocyanate linker, the trifluoromethyl group, and the bromo substituent.
-
The Isocyanate Group (-N=C=O): This highly electrophilic moiety serves as a highly efficient "linker" group. It reacts cleanly and rapidly with primary or secondary amines to form a stable urea bond (-NH-CO-NH-). This urea linkage is a classic pharmacophore found in numerous FDA-approved kinase inhibitors, including Sorafenib and Regorafenib, where it acts as a critical hydrogen bond donor-acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[1][2]
-
The Trifluoromethyl Group (-CF₃): The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3][4][5] Its contributions are multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased biological half-life and improved pharmacokinetic profile.[5]
-
Binding Affinity & Lipophilicity: The CF₃ group is highly lipophilic and can engage in favorable hydrophobic interactions within the kinase active site, often displacing water molecules and increasing binding affinity.[6] Its strong electron-withdrawing nature modulates the electronics of the phenyl ring, influencing key interactions.[5][6]
-
Permeability: Enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability.[6]
-
-
The Bromo Group (-Br): The bromine atom provides two strategic advantages:
-
Modulation of Activity: As an electron-withdrawing group, it can influence the inhibitor's potency and selectivity profile.[7]
-
Synthetic Handle: More importantly, the bromine atom serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) and optimize lead compounds without redesigning the entire synthesis.[8]
-
Exemplar Protocol: Synthesis of a Diaryl Urea-Based Kinase Inhibitor
This protocol details a representative two-step synthesis of a potential kinase inhibitor, demonstrating the direct application of this compound. The synthesis is based on established methodologies for producing diaryl urea inhibitors like Sorafenib.[1][2][9]
Workflow Overview:
Caption: General workflow for the synthesis of a diaryl urea kinase inhibitor.
PART 1: Synthesis of Amine Intermediate (4-(4-Aminophenoxy)-N-methylpicolinamide)
-
Rationale: This step constructs the "right-hand" portion of the inhibitor, which will ultimately react with the isocyanate. This nucleophilic aromatic substitution (SNAr) is a robust method for forming diaryl ether linkages.[]
-
Materials:
-
4-Aminophenol (1.0 eq)
-
2-Chloro-N-methylpicolinamide (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminophenol and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 20 minutes.
-
Add 2-Chloro-N-methylpicolinamide to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amine intermediate.
-
PART 2: Urea Formation with this compound
-
Rationale: This is the key coupling step where the isocyanate's electrophilic carbon is attacked by the nucleophilic amine intermediate, forming the stable and critical urea bridge of the final inhibitor.
-
Materials:
-
Amine Intermediate from Part 1 (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Amine Intermediate in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the solution dropwise (can be added as a solution in DCM).
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the amine.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or trituration with a suitable solvent system (e.g., DCM/hexanes) to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and HPLC.
-
Target Profile and Mechanism of Action
Diaryl urea compounds synthesized from this building block are typically Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active (DFG-in) conformation of a kinase, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation.
Mechanism Explained:
-
DFG-Out Binding: The inhibitor occupies the ATP-binding site but also extends into an adjacent hydrophobic pocket that is only accessible in the DFG-out conformation. This is achieved when the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop "flips".
-
Key Interactions:
-
The urea moiety forms crucial hydrogen bonds with a conserved glutamate residue in helix αC and a backbone amide in the DFG motif.
-
The N-methylpicolinamide group (or similar heterocycle) occupies the adenine region of the ATP pocket.
-
The 4-bromo-2-(trifluoromethyl)phenyl group binds in the allosteric hydrophobic pocket, with the CF₃ group making favorable hydrophobic contacts that enhance binding affinity and selectivity.
-
Caption: Inhibition of the RAF/MEK/ERK pathway by a diaryl urea inhibitor.
Table 1: Representative Inhibitory Profile of a Synthesized Compound
The following table presents hypothetical but representative data for a compound synthesized using the described protocol, illustrating its potential as a multi-kinase inhibitor targeting key drivers of angiogenesis and tumor growth.
| Kinase Target | IC₅₀ (nM) | Rationale for Targeting |
| VEGFR-2 | 5 | Key mediator of tumor angiogenesis. |
| PDGFR-β | 8 | Involved in tumor growth and pericyte recruitment. |
| B-RAF (V600E) | 15 | Oncogenic driver in melanoma and other cancers. |
| c-KIT | 20 | Driver mutation in gastrointestinal stromal tumors (GIST).[11] |
| EGFR | >1000 | Demonstrates selectivity against certain kinases.[7][12] |
IC₅₀ values are representative and would require experimental validation through in vitro kinase assays.
Safety and Handling Precautions
This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13]
-
Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes. Isocyanates are sensitizers and can cause respiratory irritation.[15]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.[16] It is sensitive to moisture, which will cause it to decompose.
-
Disposal: Dispose of unused reagent and reaction waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands out as a privileged building block for the synthesis of potent, multi-targeted kinase inhibitors. The strategic combination of a urea-forming isocyanate, a stabilizing trifluoromethyl group, and a synthetically versatile bromo handle provides medicinal chemists with a powerful tool to address the ongoing challenges in cancer drug discovery. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this reagent in the rational design and development of the next generation of targeted therapies.
References
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Zaragoza-Gómez, I., El-Bakary, A. A., & El-Aasr, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available from: [Link]
-
Park, H., et al. (2015). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Organic & Biomolecular Chemistry, 13(31), 8456-8465. Available from: [Link]
-
Mavromoustakos, T., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]
-
Wang, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457. Available from: [Link]
-
Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]
-
Singh, S., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Synthesis, 55(19), 3169-3174. Available from: [Link]
-
Golding, B. T., et al. (2011). DNA-dependent protein kinase (DNA-PK) inhibitors: structure-activity relationships for O-alkoxyphenylchromen-4-one probes of the ATP-binding domain. Bioorganic & Medicinal Chemistry Letters, 21(4), 1213-1217. Available from: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. Available from: [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Thieme. (n.d.). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Available from: [Link]
-
Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. Available from: [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
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Liu, J. Y., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 643-647. Available from: [Link]
-
Chen, Y. C., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. RSC Advances, 11(6), 3505-3515. Available from: [Link]
-
ResearchGate. (2022). (PDF) Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Available from: [Link]
-
ResearchGate. (2025). Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. Available from: [Link]
-
Georganics. (2011). Safety Data Sheet: 4-BROMO-2-FLUOROPHENYL ISOCYANATE. Available from: [Link]
- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Available from: [Link]
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Application Notes & Protocols: Synthesis of Sorafenib Analogues from 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Abstract
This document provides a comprehensive guide for the synthesis of sorafenib analogues, a critical class of multi-kinase inhibitors used in oncology research. The protocols herein focus on the utilization of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a key starting material for the construction of the diaryl urea core structure, which is characteristic of sorafenib and its derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and troubleshooting advice to facilitate the efficient synthesis and purification of these valuable compounds.
Introduction: The Rationale for Sorafenib Analogue Synthesis
Sorafenib is a potent multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis, including RAF/MEK/ERK signaling pathways.[3] Its clinical success in treating advanced renal cell carcinoma and hepatocellular carcinoma has spurred significant interest in the development of novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles.[2][4][5][6]
The synthesis of sorafenib analogues allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the aromatic rings of the diaryl urea scaffold, researchers can fine-tune the compound's biological activity.[6] The use of this compound provides a direct and efficient route to introduce the 4-bromo-2-(trifluoromethyl)phenyl moiety, a key structural feature of many potent kinase inhibitors.
Chemical Principles and Mechanistic Insights
The core reaction in the synthesis of sorafenib and its analogues is the formation of an unsymmetrical diaryl urea. This is typically achieved by the reaction of an aryl isocyanate with an appropriate arylamine.
2.1. The Role of this compound
This compound is a highly reactive electrophile. The isocyanate group (-N=C=O) is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of an arylamine. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the isocyanate carbon, facilitating the reaction.
2.2. General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of an arylamine to the isocyanate, forming a stable urea linkage.
Caption: General reaction scheme for the synthesis of sorafenib analogues.
Experimental Protocols
3.1. Safety Precautions
-
Isocyanates are toxic and potent respiratory sensitizers. [7][8] All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and chemically resistant gloves.[9][10]
-
Handle all solvents and reagents with care , consulting their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.[9][10] this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[9]
3.2. Synthesis of a Representative Sorafenib Analogue
This protocol describes the synthesis of a sorafenib analogue by reacting this compound with 4-(4-aminophenoxy)-N-methylpicolinamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier (Example) |
| This compound | 186589-12-8 | 266.01 | ≥96% | Sigma-Aldrich |
| 4-(4-aminophenoxy)-N-methylpicolinamide | 284461-73-0 | 243.26 | ≥98% | BOC Sciences |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.8% | Fisher Scientific |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% | Sigma-Aldrich |
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for any acidic impurities and can facilitate the reaction.
-
Addition of Isocyanate: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. The reaction is often exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
-
Workup: Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of a sorafenib analogue.
Troubleshooting and Optimization
4.1. Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side reactions due to moisture. | Ensure strictly anhydrous conditions by using oven-dried glassware and anhydrous solvents.[11] Consider extending the reaction time or slightly increasing the reaction temperature. |
| Formation of Symmetrical Urea | Hydrolysis of the isocyanate to form an aniline, which then reacts with another isocyanate molecule.[11] | Maintain anhydrous conditions. Add the arylamine solution to the isocyanate solution to ensure the isocyanate is consumed as it is added. |
| Difficult Purification | Presence of closely related impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step. |
4.2. Optimization of Reaction Conditions
The reaction conditions can be optimized to improve yield and purity. Key parameters to consider include:
-
Solvent: While DCM is commonly used, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be explored.[12]
-
Base: While triethylamine is a common choice, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be used.
-
Temperature: The reaction is typically run at room temperature, but gentle heating may be required for less reactive arylamines.
Characterization of Synthesized Analogues
Accurate characterization of the synthesized sorafenib analogues is crucial to confirm their structure and purity.
5.1. Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule. The characteristic urea protons typically appear as singlets or broad singlets in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, confirming its elemental composition.
5.2. Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity of >95% is generally required for biological testing.
Conclusion
The synthesis of sorafenib analogues using this compound is a robust and versatile method for generating novel compounds for drug discovery research. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can efficiently synthesize and characterize a library of sorafenib analogues for further biological evaluation. The insights into the reaction mechanism and optimization strategies will aid in the development of efficient and scalable synthetic routes.
References
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Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. [Link]
-
Li, Z., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2055-2062. [Link]
-
Ramteke, P., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
-
Honda, T., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1109-1117. [Link]
-
Chen, J., et al. (2014). ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. ChemInform, 45(34). [Link]
-
Wang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40223-40236. [Link]
-
Usharani, V., et al. (2010). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]
-
Jihad, M. I., & Mahdi, M. F. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 274–279. [Link]
-
Hwang, S. H., et al. (2014). Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. PLoS ONE, 9(9), e106343. [Link]
-
Dolenc, M. S., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(10), 12019-12034. [Link]
-
3M. (2022). Safety Data Sheet: 3M™ Plastic Bonding Adhesive 2665. Retrieved from [Link]
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Wang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40223–40236. [Link]
-
Ramteke, P., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422–429. [Link]
-
Jihad, M. I., & Mahdi, M. F. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 274-279. [Link]
-
Jihad, M. I., & Mahdi, M. F. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Introduction: A Privileged Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and their derivatives into molecular scaffolds is a cornerstone of rational drug design. The 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (CAS No. 186589-12-8) has emerged as a particularly valuable reagent for synthesizing bioactive heterocycles.[1] This molecule is endowed with a unique combination of reactive and modulatory functional groups that make it an asset for medicinal chemists.
The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] The bromine atom provides a convenient synthetic handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. At the heart of the reagent's utility is the highly reactive isocyanate (-N=C=O) group, which readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles to form stable urea and urethane linkages.[1][4] These linkages often serve as the foundational bonds for subsequent intramolecular cyclizations to construct complex heterocyclic systems.
This guide provides an in-depth exploration of the utility of this compound, detailing its application in the synthesis of bioactive ureas, quinazolinediones, and benzimidazolones. The protocols described herein are designed to be robust and reproducible, grounded in established chemical principles and supplemented with expert insights to ensure successful implementation in a research setting.
Part 1: Synthesis of N,N'-Disubstituted Urea Derivatives: Core Scaffolds and Key Intermediates
The most direct and widespread application of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted ureas. The urea motif is a critical pharmacophore found in numerous FDA-approved drugs, prized for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit, thereby facilitating strong interactions with protein targets.[4] Many trifluoromethyl-containing ureas and their sulfur analogs, thioureas, have demonstrated potent biological activities, including antifungal, herbicidal, and anticancer properties.[5][6][7][8][9]
Reaction Workflow: Urea Synthesis
The reaction proceeds via a straightforward nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon of the isocyanate. The reaction is typically fast, high-yielding, and can be performed under mild conditions.
Figure 1. General workflow for the synthesis of urea derivatives.
Experimental Protocol 1: General Procedure for the Synthesis of N-(4-Bromo-2-(trifluoromethyl)phenyl)-N'-aryl/alkyl Ureas
This protocol describes a general method for the synthesis of urea derivatives from this compound and a diverse range of amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.0 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
To a stirred solution of the desired amine (1.0 eq) in anhydrous DCM (approx. 0.2 M), add this compound (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). The disappearance of the isocyanate can also be monitored by IR spectroscopy (disappearance of the strong -NCO stretch around 2250-2270 cm⁻¹).
-
Upon completion, if a precipitate has formed, collect the product by vacuum filtration and wash the solid with cold DCM.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N,N'-disubstituted urea.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Trustworthiness & Self-Validation:
-
Purity Check: The melting point of the crystalline product should be sharp. NMR spectroscopy should show the expected signals and integrations, with no significant impurities.
-
Structural Confirmation: The formation of the urea is confirmed by the appearance of two N-H signals in the ¹H NMR spectrum (for primary amine reactants) and a characteristic urea carbonyl signal around 1630-1680 cm⁻¹ in the IR spectrum.
Expertise & Experience Insights:
-
Causality of Solvent Choice: Anhydrous solvents like DCM or THF are used to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid that decomposes to the corresponding aniline and CO₂, leading to undesired symmetric urea byproducts.
-
Handling of Reagents: Isocyanates are sensitive to moisture and are lachrymators. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Rate: Electron-rich amines react faster than electron-deficient amines. For less reactive amines, the reaction may require gentle heating (e.g., 40 °C) or the use of a catalyst such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Table 1: Representative Bioactive Urea Derivatives
| Amine Reactant | Product | Biological Activity | Reference |
| 4-Aminophenylacetic acid | (4-{[(4-Bromo-2-trifluoromethylphenyl)carbamoyl]amino}phenyl)acetic acid derivative | Antifungal, Larvicidal | [5],[6] |
| 6-Amino-7-methoxy-4-(trifluoromethyl)-2H-chromen-2-one | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-3-(7-methoxy-2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl)urea derivative | Herbicidal, Antifungal | [7],[9] |
| Various anilines | N-Aryl-N'-(4-bromo-2-(trifluoromethyl)phenyl)ureas | Antibacterial | [10] |
Part 2: Synthesis of Quinazoline-2,4(1H,3H)-diones
Quinazolinediones are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. A robust synthetic route to these scaffolds involves the condensation of an anthranilic acid derivative with an isocyanate.[11]
Reaction Workflow: Quinazolinedione Synthesis
The synthesis is a one-pot, two-step process. First, the amino group of 2-aminobenzoic acid attacks the isocyanate to form an intermediate N-acylurea. Second, under thermal or catalytic conditions, this intermediate undergoes an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the carboxylic acid, eliminating a molecule of water to form the stable heterocyclic ring system.
Figure 2. Reaction pathway for the synthesis of quinazolinediones.
Experimental Protocol 2: Synthesis of 3-(4-Bromo-2-(trifluoromethyl)phenyl)quinazoline-2,4(1H,3H)-dione
This protocol details the cyclocondensation reaction to form the quinazolinedione core.
Materials:
-
2-Aminobenzoic acid (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and nitrogen inlet
Procedure:
-
Combine 2-aminobenzoic acid (1.0 eq) and this compound (1.0 eq) in a round-bottom flask.
-
Add anhydrous DMF (or toluene) to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with water and then a cold non-polar solvent like hexanes or diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Trustworthiness & Self-Validation:
-
Structural Confirmation: Successful synthesis is indicated in the ¹H NMR by the disappearance of the broad -COOH and -NH₂ signals from the starting material and the appearance of two new N-H signals (one may be broad) corresponding to the dione structure, along with the expected aromatic signals.
-
Purity Assessment: A sharp melting point and clean NMR spectra are indicative of a pure product.
Expertise & Experience Insights:
-
Causality of High Temperature: The second step, the intramolecular cyclization, requires overcoming an energy barrier for the condensation and elimination of water, necessitating elevated temperatures.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure all reactants and intermediates remain in solution at the required temperature. Toluene can also be effective, sometimes with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion.
-
Side Reactions: If the temperature is too high or the reaction time too long, decomposition can occur. It is crucial to monitor the reaction to avoid byproduct formation.
Part 3: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-ones
Benzimidazoles and their derivatives are foundational scaffolds in medicinal chemistry, present in drugs used to treat a range of conditions.[12][13] The benzimidazol-2-one core can be efficiently constructed via the reaction of an o-phenylenediamine with an isocyanate. This reaction provides a direct route to 1-substituted benzimidazol-2-ones.
Reaction Workflow: Benzimidazol-2-one Synthesis
This synthesis also proceeds through a urea intermediate. The initial reaction of one amino group of the o-phenylenediamine with the isocyanate forms an unsymmetrical urea. Subsequent intramolecular cyclization, driven by the attack of the second ortho-amino group onto the urea carbonyl, results in the formation of the five-membered heterocyclic ring and the elimination of 4-bromo-2-(trifluoromethyl)aniline.
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinediones synthesis [organic-chemistry.org]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-bromo-2-(trifluoromethyl)phenyl Urea Derivatives
Welcome to the technical support center for the purification of 4-bromo-2-(trifluoromethyl)phenyl urea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of compounds. The trifluoromethyl and bromo substituents introduce unique electronic and steric properties that can influence solubility, crystallinity, and chromatographic behavior, requiring tailored purification strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow.
Issue 1: Low yield after purification by column chromatography.
Q: I'm losing a significant amount of my 4-bromo-2-(trifluoromethyl)phenyl urea derivative during silica gel column chromatography. What are the likely causes and how can I improve my recovery?
A: Low recovery from silica gel chromatography is a frequent issue with polar compounds like ureas, which can interact strongly with the stationary phase. Here are the primary causes and solutions:
-
Irreversible Adsorption: The urea functional group, with its capacity for strong hydrogen bonding, can bind tightly to the acidic silanol groups on the silica surface, leading to product loss.
-
Solution 1: Deactivate the Silica Gel. Before packing your column, you can co-slurry the silica gel with a small percentage (e.g., 1%) of triethylamine or another volatile base in your eluent. This will cap the most acidic silanol groups, reducing irreversible adsorption.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase silica gel (e.g., diol or cyano).
-
-
Improper Solvent System Polarity: If the eluent is not polar enough, your compound will move too slowly or not at all, leading to broad peaks and apparent loss on the column. Conversely, if the eluent is too polar, it may co-elute with impurities.
-
Solution: Optimize Your Solvent System with TLC. Before running a column, meticulously develop your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[1] Common solvent systems for ureas include mixtures of non-polar solvents like hexanes or toluene with more polar solvents such as ethyl acetate or dichloromethane.[1] For these specific derivatives, the trifluoromethyl group increases lipophilicity, so you may need a slightly more polar system than for simpler ureas.
-
-
Column Overloading: Exceeding the capacity of your column will lead to poor separation and potential product loss.
-
Solution: Adhere to Proper Loading Ratios. For challenging separations, a silica gel to crude compound ratio of at least 50:1 (w/w) is recommended.[1]
-
Issue 2: Persistent impurity co-eluting with the product in column chromatography.
Q: I have an impurity that consistently co-elutes with my desired 4-bromo-2-(trifluoromethyl)phenyl urea derivative. How can I resolve this?
A: Co-elution is a common challenge, especially with structurally similar impurities. Here’s a systematic approach to achieve separation:
-
Optimize the Solvent System:
-
Try Different Solvent Combinations: If a hexane/ethyl acetate system fails, explore other combinations. For instance, dichloromethane/methanol or toluene/acetone can offer different selectivities. The addition of a small amount of methanol can be particularly effective for breaking up interactions that cause co-elution.[1]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with very similar Rf values.[1]
-
-
Consider an Alternative Chromatographic Technique:
-
Reverse-Phase HPLC: If the impurity has a different lipophilicity, reverse-phase High-Performance Liquid Chromatography (HPLC) can be very effective. A common mobile phase for such compounds would be a gradient of acetonitrile and water, possibly with a modifier like formic acid for better peak shape.[2]
-
-
Utilize a Chemical "Trick":
-
Derivative Formation (as a last resort): If the impurity has a reactive functional group that your product lacks (or vice versa), you could selectively react it to dramatically change its polarity, allowing for easy separation. This is an advanced technique and requires careful consideration of reaction conditions and subsequent removal of the derivatizing agent.
-
Issue 3: Difficulty in inducing crystallization during recrystallization.
Q: My 4-bromo-2-(trifluoromethyl)phenyl urea derivative remains as an oil or fails to crystallize from solution. What steps can I take to induce crystal formation?
A: The inability to crystallize is often a result of residual impurities or an inappropriate solvent choice. The strong hydrogen bonding capabilities of the urea moiety play a significant role here.
-
Solvent Selection is Key: The ideal solvent will dissolve your compound at high temperatures but not at low temperatures.[3]
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures with water).[1]
-
Two-Solvent System: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then allow it to cool slowly.
-
-
Techniques to Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution. This provides a nucleation site for crystal growth.[3]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections on the glass that can serve as nucleation points.[3]
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.[3]
-
Reduce the Volume: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of 4-bromo-2-(trifluoromethyl)phenyl urea derivatives?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding aniline or isocyanate precursors.
-
Symmetrically Substituted Ureas: For example, 1,3-bis(4-bromo-2-(trifluoromethyl)phenyl)urea, if the reaction stoichiometry is not carefully controlled.
-
Byproducts from Side Reactions: Depending on the reagents used, you might see byproducts from reactions with the solvent or other reagents.[4]
-
Residual Solvents: Solvents used in the reaction or initial workup can be carried through.[4]
Q2: What is the best general approach to purifying these derivatives: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of the impurities.
-
For removing small amounts of impurities with different solubility profiles, recrystallization is often more efficient and scalable. [5]
-
When dealing with multiple impurities or impurities that are structurally very similar to the product, column chromatography provides better resolving power. [5]
-
A combination of both methods is often the most effective strategy. A preliminary purification by column chromatography can be followed by recrystallization to obtain a highly pure, crystalline solid.
Q3: How does the 4-bromo-2-(trifluoromethyl)phenyl substitution pattern affect purification?
A3: The substituents have a significant impact:
-
Solubility: The trifluoromethyl group generally increases the lipophilicity and solubility in non-polar organic solvents, while the bromo group also contributes to this.[6] This may require the use of less polar solvent systems in chromatography compared to unsubstituted phenyl ureas.
-
Crystallinity: The rigid, planar nature of the phenyl ring and the potential for intermolecular interactions involving the bromine and trifluoromethyl groups can influence the crystal lattice. This can sometimes make crystallization easier, but it can also lead to the formation of different polymorphs.
-
Acidity of N-H protons: The electron-withdrawing nature of the trifluoromethyl group can slightly increase the acidity of the urea N-H protons, potentially leading to stronger interactions with basic stationary phases or solvents.
Q4: Are there any stability concerns I should be aware of during purification?
A4: Urea derivatives are generally stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis back to the constituent aniline and isocyanate (or its derivatives). It is advisable to maintain neutral or near-neutral conditions during purification and to avoid excessive heat.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of 4-bromo-2-(trifluoromethyl)phenyl urea derivatives.
Caption: A decision-making workflow for purification.
Data Presentation: Solvent System Selection for Chromatography
The following table provides a starting point for solvent system selection for the column chromatography of 4-bromo-2-(trifluoromethyl)phenyl urea derivatives on silica gel. The optimal ratio should be determined by TLC.
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | A standard choice for many organic compounds. The ratio can be varied to achieve the desired Rf. |
| Toluene / Ethyl Acetate | Low to Medium | Toluene can offer different selectivity compared to hexane due to pi-pi stacking interactions. |
| Dichloromethane / Methanol | Medium to High | A more polar system. Useful if the compound is not sufficiently mobile in hexane/ethyl acetate. Start with a very small percentage of methanol (e.g., 1-2%). |
| Hexane / Acetone | Low to Medium | Acetone is a more polar eluent than ethyl acetate and can be a good alternative. |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and after heating. The ideal solvent will fully dissolve the compound when hot and show low solubility when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Technical Support Center: Purification of Diastereomeric Urea Derivatives - Benchchem.
- troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis - Benchchem.
- Robust and General Procedure for Carbon Isotope Labeling of Linear Urea Derivatives with Carbon Dioxide - The Royal Society of Chemistry.
- [3-(Trifluoromethyl)phenyl]urea - SIELC Technologies.
- How to purify the urea bought from market to pure urea? - ResearchGate.
- Urea - Wikipedia.
- Urea Purification | PDF - Scribd.
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea 97 208186-71-4 - Sigma-Aldrich.
- Recrystallization - YouTube.
- Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC - NIH.
- 1-(4-bromo-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea - ChemicalBook.
- 1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-(3-fluorophenyl)urea | Matrix Scientific.
- Preparation method and application of 1,3-bis(2-methoxy-5-(trifluoromethyl)phenyl)urea.
- A Reversible Single-Crystal to Single-Crystal Thermal Phase Transformation of 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethyl urea - MDPI.
- Removal of phenyl-urea herbicides in ultrapure water by ultrafiltration and nanofiltration processes - PubMed.
- [4-Bromo-2-(trifluoromethyl)phenyl]cyanamide - SynHet.
- Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PubMed.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC.
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem.
- 1,3-Bis[4-(trifluoromethyl)phenyl]urea - Chem-Impex.
- Purifying 4-Bromo-GBR: A Technical Guide for Researchers - Benchchem.
- Buy 2-Fluoro-4-(trifluoromethyl)phenylurea (EVT-12990282) - EvitaChem.
- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.
- Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone - Benchchem.
Sources
Side reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with nucleophiles
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive isocyanate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.
Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, particularly for the formation of urea and carbamate linkages in pharmacologically active molecules. Its reactivity is significantly influenced by the electronic and steric effects of its substituents.
-
Electronic Effects: The trifluoromethyl group (-CF3) at the ortho position is a strong electron-withdrawing group. This effect increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The bromo group (-Br) at the para position also contributes to the electron-deficient nature of the aromatic ring. This heightened reactivity can be advantageous for desired transformations but also increases the propensity for side reactions.
-
Steric Effects: The bulky trifluoromethyl group at the ortho position can sterically hinder the approach of nucleophiles to the isocyanate carbon. This steric hindrance can influence the rate of reaction and may necessitate optimized reaction conditions, such as elevated temperatures, to overcome the activation energy barrier.
This unique combination of electronic activation and steric hindrance dictates the specific challenges and side reactions that can occur when using this reagent.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Urea/Carbamate Product
Question: I am reacting this compound with my amine/alcohol, but I am observing a low yield of the expected product, or the reaction is not proceeding to completion. What could be the issue?
Answer:
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | Isocyanates are highly sensitive to moisture. Water reacts with the isocyanate to form an unstable carbamic acid, which then decarboxylates to form the corresponding aniline (4-bromo-2-(trifluoromethyl)aniline). This aniline can then react with the starting isocyanate to form a symmetric diaryl urea byproduct, consuming your reagent.[1][2][3] | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system.- Dry your amine or alcohol starting material if it is hygroscopic. |
| Steric Hindrance | The ortho-trifluoromethyl group on the isocyanate, or a bulky nucleophile, can significantly slow down the reaction rate. | - Increase the reaction temperature. Refluxing in a suitable solvent may be necessary.- Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.- Consider using a catalyst. For carbamate synthesis with hindered alcohols, a mild base like triethylamine or DMAP can be effective.[4] |
| Low Nucleophilicity of the Amine/Alcohol | Weakly nucleophilic amines or alcohols will react more slowly with the sterically hindered and electron-deficient isocyanate. | - For weakly nucleophilic anilines, consider using a more polar aprotic solvent like DMF or DMSO to enhance reactivity.- For alcohols, the use of a base to generate the more nucleophilic alkoxide in situ can be beneficial, but care must be taken to avoid base-catalyzed side reactions of the isocyanate. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | - Carefully verify the molar equivalents of both the isocyanate and the nucleophile. A slight excess of the nucleophile can sometimes be used to ensure complete consumption of the isocyanate. |
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of an Insoluble White Precipitate
Question: During my reaction or workup, a significant amount of an insoluble white solid precipitates, which is not my desired product. What is this byproduct and how can I avoid its formation?
Answer:
The most likely identity of this insoluble precipitate is the symmetrical diaryl urea, N,N'-bis(4-bromo-2-(trifluoromethyl)phenyl)urea.
dot
Caption: Formation of symmetrical diaryl urea from moisture.
Cause and Prevention:
This side product forms due to the presence of water, as explained in Issue 1.[1][2][3] The aniline generated from the hydrolysis of the isocyanate is a potent nucleophile and readily reacts with another molecule of the starting isocyanate.
Prevention Strategies:
-
Rigorous Anhydrous Techniques: This is the most critical preventative measure. Follow the steps outlined in the troubleshooting guide for moisture contamination.
-
Order of Addition: In some cases, adding the isocyanate solution dropwise to the amine or alcohol solution can help to ensure that the isocyanate preferentially reacts with the intended nucleophile, which is present in higher concentration locally.
-
Purification: If the symmetrical urea does form, it can often be removed by filtration due to its poor solubility in many organic solvents. Washing the crude product with a solvent in which the desired product is soluble but the symmetrical urea is not (e.g., cold dichloromethane or diethyl ether) can be effective.
Issue 3: Formation of Biuret or Allophanate Byproducts
Question: I have successfully synthesized my target urea/carbamate, but I am observing a byproduct with a higher molecular weight. Could this be a biuret or allophanate?
Answer:
Yes, at elevated temperatures or in the presence of excess isocyanate, the initially formed urea or carbamate can act as a nucleophile and react with another molecule of the isocyanate to form a biuret or allophanate, respectively.
Reaction Schemes:
-
Biuret Formation: Urea + Isocyanate → Biuret
-
Allophanate Formation: Carbamate + Isocyanate → Allophanate
dot
Caption: Pathways to biuret and allophanate side products.
Prevention and Mitigation:
-
Control Stoichiometry: Use a 1:1 molar ratio of isocyanate to nucleophile. Avoid using an excess of the isocyanate.
-
Temperature Control: These side reactions are more prevalent at higher temperatures. If possible, conduct the reaction at room temperature or with gentle heating. If high temperatures are required due to steric hindrance, carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize the formation of these byproducts.
-
Purification: Biurets and allophanates can be challenging to separate from the desired product due to similar polarities. Column chromatography is often the most effective method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions with this compound?
A1: Aprotic solvents are generally preferred to avoid reaction with the solvent. The choice of solvent can influence reaction rates.
- For urea synthesis: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for reactions with aliphatic and aromatic amines. For less reactive amines, a more polar solvent like dimethylformamide (DMF) can be used, but ensure it is anhydrous.
- For carbamate synthesis: THF, DCM, and toluene are suitable. If a catalyst like DMAP is used, DCM or THF are good options.
Q2: Do I need to use a catalyst for my reaction?
A2: It depends on the nucleophile.
- Amines: Reactions with primary and secondary amines are typically fast and do not require a catalyst.
- Alcohols: Reactions with primary and secondary alcohols may proceed at room temperature, but can be slow. For sterically hindered or less nucleophilic alcohols, a catalyst may be necessary. Common catalysts include tertiary amines (e.g., triethylamine) or organotin compounds (e.g., dibutyltin dilaurate). However, be aware that basic catalysts can also promote side reactions of the isocyanate, such as trimerization.[4]
Q3: Can this compound undergo self-condensation (dimerization or trimerization)?
A3: Yes, isocyanates can undergo dimerization to form uretdiones and trimerization to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts (e.g., phosphines, alkoxides).[5][6] The strong electron-withdrawing nature of the substituents on this compound can make it more prone to these reactions. To minimize self-condensation, it is advisable to:
- Use the isocyanate immediately after purchase or purification.
- Store it in a cool, dry place under an inert atmosphere.
- Avoid prolonged heating of the neat compound.
- Perform reactions at the lowest effective temperature.
Q4: How should I handle and store this compound?
A4: This compound is a lachrymator and is harmful if inhaled, swallowed, or in contact with skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.
Q5: What are the best practices for reaction workup and product purification?
A5:
-
Workup: If your product is stable to water, a common workup procedure involves quenching the reaction with a small amount of methanol to consume any unreacted isocyanate, followed by partitioning between an organic solvent and water. However, if your product is water-sensitive, it is best to concentrate the reaction mixture directly and proceed to purification.
-
Purification:
-
Precipitation/Crystallization: Many ureas and carbamates are crystalline solids. If the product precipitates from the reaction mixture, it can often be isolated in high purity by filtration. Recrystallization from a suitable solvent system is an excellent method for purification.
-
Column Chromatography: For non-crystalline products or to remove soluble impurities, flash column chromatography on silica gel is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
By understanding the inherent reactivity of this compound and anticipating potential side reactions, you can develop robust experimental protocols and effectively troubleshoot any issues that may arise, leading to successful and reproducible synthetic outcomes.
References
- Effect of Substituents on Phenol .. Jsocyanate Reaction - Zenodo. (URL not available)
- An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry. (URL not available)
- Optimizing reaction conditions for synthesizing substituted ureas - Benchchem. (URL not available)
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (URL not available)
- Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyan
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (URL not available)
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog
- a) Self‐reactions of isocyanate including dimerization,[¹¹⁵]...
- An Electron-Rich Proazaphosphatrane for Isocyanate Trimerization to Isocyanurates | The Journal of Organic Chemistry - ACS Public
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing). (URL not available)
- Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study - PMC - PubMed Central. (URL not available)
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Public
- Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?
- Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting - Benchchem. (URL not available)
Sources
- 1. zenodo.org [zenodo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing dimerization of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (CAS 186589-12-8). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this highly reactive intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and reactivity of this reagent, focusing specifically on preventing its common dimerization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Question: My solution of this compound has turned cloudy and a white precipitate has formed. What is happening?
Answer: This is a classic and strong indication of isocyanate dimerization.[1] Like many aromatic isocyanates, this compound can undergo a [2+2] cycloaddition with itself to form a stable, four-membered uretidione ring structure. This dimer is typically a white solid and is often significantly less soluble than the monomer in common organic solvents, causing it to precipitate out of solution.[1] This process depletes the concentration of the active, monomeric isocyanate required for your desired reaction.
Question: I ran a reaction overnight and my yield was much lower than expected. Could dimerization be the cause?
Answer: Yes, this is highly probable. If dimerization occurs either in storage or during your reaction, the effective concentration of the monomeric isocyanate is reduced. This leads to incomplete conversion of your substrate and, consequently, lower yields of your desired urea or urethane product. The rate of dimerization can be accelerated by several factors, including elevated temperatures and the presence of catalytic impurities.[1][2]
Question: Is the dimerization process reversible? Can I salvage the material?
Answer: Dimerization is often a reversible reaction.[1][3] Heating the uretidione dimer, typically to temperatures above 150°C, can cause it to dissociate back into the monomeric isocyanate.[3] This principle is used in "blocked isocyanate" technologies.[3][4] However, for laboratory-scale synthesis, this approach has drawbacks. The high temperatures required can promote other unwanted side reactions, such as trimerization to form isocyanurates or reactions with your solvent or substrate.[5][6] Purification of the monomer from the dimer via high-vacuum distillation or crystallization is sometimes possible but can be challenging.[7][8][9] For ensuring high-purity starting material, using fresh, properly stored isocyanate is almost always the most reliable approach.
Question: How can I definitively confirm that the precipitate is the dimer?
Answer: Several analytical techniques can confirm the presence of the dimer:
-
FT-IR Spectroscopy: The most direct method. The isocyanate monomer has a strong, characteristic absorption band for the -N=C=O stretch around 2250-2270 cm⁻¹. The uretidione dimer will show a characteristic carbonyl (C=O) stretch around 1750-1780 cm⁻¹ and the disappearance or significant reduction of the isocyanate peak.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can separate the monomer from the less polar dimer.[1][10] Comparing the chromatogram of your sample to a fresh, known standard of the monomer will reveal a separate peak corresponding to the dimer. Derivatization of the isocyanate group prior to analysis is a common practice for robust quantification.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish the monomer from the dimer, although the dimer's symmetry may simplify its spectrum. Changes in the chemical shifts of the aromatic protons and the appearance of a new carbonyl carbon signal in the ¹³C spectrum are indicative of dimer formation.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the dimerization of this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing suspected dimerization.
Caption: Troubleshooting Flowchart for Isocyanate Dimerization.
Understanding the Root Causes and Solutions
| Problem Symptom | Primary Cause | Underlying Mechanism | Recommended Action & Rationale |
| Cloudiness/Precipitate in Stored Reagent | Improper Storage | Exposure to atmospheric moisture leads to hydrolysis, forming an amine which catalyzes dimerization. Elevated storage temperatures (above 8°C) accelerate the dimerization rate.[1][12] | Action: Discard the reagent. Rationale: The purity is compromised. For future prevention, always store at the recommended 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container with a moisture-proof seal. |
| Precipitate Forms During Reaction | Catalytic Impurities or High Temperature | Basic impurities (e.g., residual amines, phosphines, certain metal catalysts from prior steps) are potent catalysts for dimerization.[5][6] Running the reaction at elevated temperatures for extended periods can also promote dimerization.[2] | Action: Filter the reaction mixture to remove the dimer and analyze the filtrate for remaining monomer. Rationale: This can salvage the soluble components, but the reaction stoichiometry is now unknown. To prevent this, ensure all glassware is scrupulously clean and dry. Use freshly distilled, anhydrous solvents. If possible, run the reaction at room temperature or below.[13] |
| Consistently Low Reaction Yields | Gradual Dimerization in Stock Bottle | Each time the bottle is opened, minor exposure to air and moisture can initiate slow dimerization. Over time, the concentration of the active monomer decreases significantly. | Action: Before use, test the purity of the isocyanate via FT-IR to check for the presence of a carbonyl peak (~1760 cm⁻¹). Rationale: This quality control step prevents wasting valuable substrates on a compromised reagent. Consider purchasing smaller quantities or aliquoting a larger bottle into smaller, single-use vials under an inert atmosphere. |
Part 3: Prevention Protocols & Best Practices
Proactive prevention is the most effective strategy for working with this compound.
The Chemistry of Prevention: Understanding Dimerization
Isocyanate dimerization is a [2+2] cycloaddition reaction that forms a uretidione. The reaction is believed to proceed through a stepwise mechanism initiated by a nucleophilic catalyst. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom on the aromatic ring increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack and subsequent dimerization.
Caption: Dimerization of this compound.
Protocol 1: Recommended Storage and Handling
This protocol is critical for maintaining the integrity of the reagent.
Materials:
-
Stock bottle of this compound
-
Dry, amber glass vials with PTFE-lined caps
-
Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Dry, gas-tight syringes and needles
Procedure:
-
Preparation: Move the stock bottle of the isocyanate and the new vials into a glovebox or prepare for handling under a positive pressure of inert gas on a Schlenk line.
-
Aliquoting (Recommended): If you purchased a large quantity, it is best practice to aliquot it into smaller, single-use volumes.
-
Transfer: Using a dry syringe, carefully draw the desired amount of the liquid isocyanate. Quickly dispense it into the pre-dried vial.
-
Sealing: Tightly cap the vial. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each vial with the chemical name, date of aliquoting, and any safety information.
-
Storage: Place the vials in a secondary container and store them in a refrigerator at 2-8°C. The refrigerator should be designated for chemical storage and not used for food or beverages.
Protocol 2: Setting Up a Reaction to Minimize Dimerization
This workflow ensures the isocyanate is used efficiently in your desired transformation.
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware and purge the entire system with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.
-
Solvent and Reagent Preparation: Use anhydrous grade solvent, preferably from a freshly opened bottle or a solvent purification system. Ensure your other reactants are dry and free from basic impurities.
-
Isocyanate Addition:
-
Bring the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Using a dry syringe, draw up the required amount of the isocyanate and add it to the reaction mixture. For reactions with highly nucleophilic substrates (e.g., primary amines), the isocyanate is often added dropwise to the substrate solution at 0°C or room temperature to control the exotherm.
-
-
Reaction Conditions:
-
Whenever possible, run the reaction at room temperature or below. Isocyanate reactions with amines or alcohols are often rapid and do not require heating.[13]
-
Monitor the reaction progress closely using TLC or LCMS. Avoid unnecessarily long reaction times.
-
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a suitable alcohol (e.g., methanol or isopropanol) before proceeding with the aqueous work-up.
By adhering to these guidelines, you can significantly mitigate the risk of dimerization, ensuring the success and reproducibility of your experiments involving this compound.
References
- Novel catalysts for selective isocyanate dimerisation. Google Patents.
- Process for crystallizing and separating different diisocyanate isomers. Google Patents.
-
Ozaki, S. (1972). Catalysis in Isocyanate Reactions. Chemical Reviews, 72(5), 457–496. Available at: [Link]
-
Dissanayake, A. I., et al. (2023). "Catch-Store-Release" Strategy for the Stabilization of 4,4'-Methylene Diphenyl Diisocyanate (4,4'-MDI). Chemistry – A European Journal, 29(30), e202300924. Available at: [Link]
-
Beall, F. C. (1972). Analysis of dimers of aromatic diisocyanates. Analytical Chemistry, 44(8), 1578–1579. Available at: [Link]
-
Querat, E., Tighzert, L., Pascault, J. P., & Dusek, K. (1995). Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. Angewandte Makromolekulare Chemie, 225(1), 137-152. Available at: [Link]
- Preparation of aromatic isocyanate dimers. Google Patents.
-
Method for the purification of isocyanates. Justia Patents. Available at: [Link]
-
Horváth, T., & Szőri, M. (2022). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). International Journal of Molecular Sciences, 23(19), 11848. Available at: [Link]
- Method for the purification of isocyanates. Google Patents.
-
Dekamin, G., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(30), 21583-21626. Available at: [Link]
-
Heintz, A. M., Duffy, D. J., & Hsu, S. L. (2003). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules, 36(9), 3135–3144. Available at: [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. Available at: [Link]
-
GEA MDI Splitting Process. GEA. Available at: [Link]
- Uretidione dimer of isophorone diisocyanate and method of preparation. Google Patents.
-
Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press. Available at: [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(11), 747-759. Available at: [Link]
-
Method for Measuring Isocyanates in Stationary Source Emissions. U.S. Environmental Protection Agency. Available at: [Link]
-
What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. Available at: [Link]
-
Figovsky, O., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry, 86(8), 5658–5667. Available at: [Link]
-
Improved Heat and Solvent Resistance of a Pressure-Sensitive Adhesive Thermally Processable by Isocyanate Dimer Dissociation. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. US2671082A - Preparation of aromatic isocyanate dimers - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. US4476054A - Uretidione dimer of isophorone diisocyanate and method of preparation - Google Patents [patents.google.com]
- 10. Analysis of Isocyanates, Analysis of pMDI [ebrary.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Moisture Sensitivity of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate Reactions
Welcome to the dedicated technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile but highly reactive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those arising from its sensitivity to moisture. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide - Navigating Moisture-Related Reaction Failures
The isocyanate functional group (-N=C=O) is exceptionally electrophilic, making it highly susceptible to nucleophilic attack by water.[1] This reactivity is the primary source of many failed or low-yielding reactions involving this compound. This guide will help you diagnose and resolve these issues.
Issue 1: Low or No Yield of the Desired Urea/Carbamate Product
You've run your reaction, expecting a high yield of your target derivative, but post-reaction analysis (TLC, LC-MS, NMR) shows a complex mixture of byproducts or a significant amount of unreacted starting material.
Q: My reaction with this compound and my amine/alcohol nucleophile resulted in a low yield of the expected urea/carbamate. What went wrong?
A: The most probable cause is the unintended reaction of the isocyanate with residual moisture in your reaction setup.[2][3][4] Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid, which then rapidly decarboxylates to produce 4-bromo-2-(trifluoromethyl)aniline and carbon dioxide gas.[1][5][6][7] This aniline byproduct can then react with another molecule of the starting isocyanate to form an unwanted and often insoluble symmetrical diarylurea, consuming your reagent and complicating purification.[5][7]
Troubleshooting Workflow:
-
Reagent Integrity Check: Before troubleshooting the reaction, verify the quality of your this compound. Over time, improper storage can lead to hydrolysis. A simple IR spectroscopy check can be informative; a pure isocyanate will show a strong, sharp absorption band around 2250-2275 cm⁻¹. The appearance of broad N-H stretches (3300-3500 cm⁻¹) or urea carbonyl peaks (~1640 cm⁻¹) suggests contamination.
-
Solvent and Reagent Dehydration: This is the most critical step. Ensure all solvents and liquid reagents are rigorously dried before use.[8][9]
-
Solvent Drying Protocol:
-
Choose a solvent compatible with your reaction that can be effectively dried (e.g., THF, Dichloromethane, Toluene, Acetonitrile).
-
Use a suitable drying agent. For many common solvents, activated molecular sieves (3Å or 4Å, activated by heating under vacuum) are an excellent choice.[10] Alternatively, distillation from a strong drying agent like sodium/benzophenone (for ethers) or calcium hydride (for hydrocarbons and chlorinated solvents) is highly effective.[11]
-
Store dried solvents under an inert atmosphere (Nitrogen or Argon) and use a syringe or cannula for transfers.[12][13]
-
-
-
Inert Atmosphere Technique: All reactions involving isocyanates should be performed under a dry, inert atmosphere to exclude atmospheric moisture.[14][15]
-
Experimental Setup:
-
Dry all glassware in an oven (e.g., 125 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.[12][16]
-
Assemble the reaction apparatus while purging with dry nitrogen or argon.[17]
-
Use rubber septa on all openings and introduce reagents via syringe. A positive pressure of inert gas should be maintained throughout the reaction, often achieved using a balloon or a bubbler system.[12][17][18]
-
-
-
Nucleophile Purity: Ensure your amine or alcohol nucleophile is free of water. If it is a solid, dry it under vacuum. If it is a liquid, consider distillation or storage over molecular sieves.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the detrimental reaction cascade initiated by water.
Caption: Undesired hydrolysis vs. the desired reaction pathway.
Issue 2: Formation of an Insoluble White Precipitate
During your reaction, a significant amount of a white solid crashes out of the solution, often leading to poor stirring and a heterogeneous reaction mixture.
Q: A white precipitate formed immediately after I added my this compound. Is this my product?
A: It is unlikely to be your desired product, especially if it forms rapidly and appears insoluble in common organic solvents. This precipitate is almost certainly the symmetrical diarylurea, N,N'-bis(4-bromo-2-(trifluoromethyl)phenyl)urea. As explained in the previous section, this forms from the reaction of the isocyanate with its own hydrolysis byproduct, 4-bromo-2-(trifluoromethyl)aniline.[5][7] The high symmetry and hydrogen bonding capability of this urea often render it highly insoluble.
Troubleshooting Steps:
-
Immediate Action: If the precipitate has already formed, your primary goal is to salvage any unreacted starting material and desired product.
-
Filter the reaction mixture to remove the insoluble urea.
-
Analyze the filtrate to determine the concentration of remaining reactants. It may be possible to add more of your nucleophile to drive the desired reaction to completion, but this is often inefficient.
-
-
Preventative Measures (The Best Course of Action): The formation of this byproduct is a clear indicator of significant water contamination.[2] You must revisit and rigorously implement the "Solvent and Reagent Dehydration" and "Inert Atmosphere Technique" protocols described in Issue 1 .
-
Order of Addition: In some cases, the order of reagent addition can help mitigate this issue.
-
Recommended Protocol: Add the this compound solution dropwise to a solution of your amine or alcohol nucleophile. This ensures that the isocyanate is always in the presence of a large excess of the desired reactant, maximizing the probability of the productive reaction pathway over the reaction with trace water.
-
Data Presentation: Impact of Water Content on Reaction Yield
The following table provides hypothetical but realistic data illustrating the critical impact of solvent water content on the yield of a typical carbamate formation reaction.
| Solvent Water Content (ppm) | Reaction Environment | Yield of Desired Carbamate | Yield of Symmetrical Urea Byproduct |
| > 200 | Open to air, undried solvent | < 10% | > 80% |
| 50 - 100 | Closed flask, commercial "anhydrous" solvent | 40 - 60% | 30 - 50% |
| < 10 | Inert atmosphere, freshly distilled solvent | > 95% | < 2% |
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: This reagent must be stored under a dry, inert atmosphere (nitrogen or argon) to prevent degradation.[2][13][15] It should be kept in a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential side reactions. Before opening a refrigerated container, always allow it to warm to room temperature completely to prevent condensation of atmospheric moisture on the cold surfaces of the reagent.[9]
Q2: Can I use a base in my reaction with this isocyanate?
A2: Yes, but with extreme caution. Non-nucleophilic, anhydrous bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge acids formed during the reaction (e.g., if your nucleophile is an amine hydrochloride salt). However, the base itself must be rigorously dried. For reactions with alcohols, a catalytic amount of a non-nucleophilic base like dibutyltin dilaurate (DBTDL) is often used to promote carbamate formation.
Q3: My nucleophile is an amine hydrochloride salt. How should I proceed?
A3: You have two primary options:
-
Free-Basing: Before the reaction, you can perform a liquid-liquid extraction to convert the amine salt to the free amine. Dissolve the salt in water, add a base like NaOH or Na₂CO₃, extract the free amine into an organic solvent (e.g., ethyl acetate, DCM), dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure. The resulting free amine must then be used under the anhydrous conditions described above.
-
In-Situ Neutralization: Add the amine hydrochloride salt and a non-nucleophilic, anhydrous base (like triethylamine, typically 1.1 equivalents) to your dried solvent under an inert atmosphere. Stir for a few minutes before adding the isocyanate. The in-situ formation of triethylammonium chloride should not interfere with the main reaction, though it may require filtration at the end.
Q4: What are the best analytical techniques to monitor the reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. The highly nonpolar isocyanate will have a high Rf, while the more polar urea or carbamate product will have a lower Rf. The symmetrical urea byproduct, if formed, is often so insoluble it may not move from the baseline.
-
Infrared (IR) Spectroscopy: As the reaction proceeds, you should see the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹ and the appearance of the carbonyl stretch of the urea (~1640 cm⁻¹) or carbamate (~1700 cm⁻¹).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for confirming the mass of your desired product and identifying any byproducts, such as the symmetrical diarylurea.
Visualizing the Workflow: Best Practices for Isocyanate Reactions
This diagram outlines the critical steps for a successful reaction.
Caption: Recommended experimental workflow for moisture-sensitive reactions.
References
- Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (n.d.). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry, 52(7), 605–608.
- BenchChem. (n.d.).
- IChemE. (n.d.).
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- Fisher Scientific. (n.d.).
- Datapdf.com. (n.d.).
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ResearchGate. (n.d.).
- YouTube. (2022, February 1).
- EXACT Dispensing Systems. (2019, May 28).
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- ResinLab. (2021, March 16).
- Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
- ResearchGate. (2021, August 8).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7).
- Chemistry LibreTexts. (2022, May 5). 7.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. icheme.org [icheme.org]
- 3. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 4. resinlab.com [resinlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 14. fiveable.me [fiveable.me]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for the Removal of Unreacted 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Welcome to the technical support center for handling and purification of reactions involving 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing unreacted this compound from my reaction mixture?
A1: The choice of purification method depends on the scale of your reaction, the nature of your desired product, and the available resources. The most common and effective techniques include:
-
Scavenger Resins: These are polymer-supported reagents that selectively react with and bind the excess isocyanate, which can then be removed by simple filtration.[1][2] This method is highly efficient for rapid purification.
-
Flash Column Chromatography: A standard technique for purifying organic compounds.[3][4] It is particularly useful for separating the desired urea or carbamate product from the unreacted isocyanate based on polarity differences.
-
Chemical Quenching followed by Extraction or Crystallization: Involves adding a simple nucleophile (like an amine or alcohol) to the reaction mixture to convert the unreacted isocyanate into a more easily separable derivative.[5][6]
Troubleshooting Guides
Issue 1: My desired urea product is contaminated with unreacted this compound after the reaction.
This is a common issue when using an excess of the isocyanate to drive the reaction to completion. Here are detailed protocols to address this.
Scavenger resins are an excellent choice for selectively removing excess electrophiles like isocyanates.[1] Amine-functionalized resins react with the isocyanate to form a polymer-bound urea, which is easily filtered off.[2]
Recommended Scavenger Resins:
-
Aminomethylated polystyrene resin
-
Tris(2-aminoethyl)amine polystyrene resin
Experimental Protocol:
-
Upon completion of your primary reaction (as monitored by TLC or LC-MS), add 2-3 equivalents of the aminomethylated scavenger resin relative to the initial excess of the isocyanate.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the solvent and the concentration of the unreacted isocyanate.
-
Monitor the disappearance of the unreacted isocyanate by TLC or LC-MS.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The filtrate now contains your desired product, free of the unreacted isocyanate. Concentrate the filtrate under reduced pressure to obtain the purified product.
Diagram of the Scavenging Workflow:
Caption: Workflow for removing excess isocyanate using a scavenger resin.
Flash chromatography is a reliable method for separating compounds with different polarities. The urea or carbamate product is typically more polar than the starting isocyanate.[3]
Experimental Protocol:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for many urea derivatives is a mixture of hexanes and ethyl acetate.[3] Aim for an Rf value of 0.2-0.4 for your desired product.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Sample Loading: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent. The less polar unreacted isocyanate will elute first, followed by your more polar desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Eluent Systems for Urea Derivatives
| Product Type | Typical Eluent System | Reference |
| Diaryl Ureas | Hexanes/Ethyl Acetate | [3] |
| Alkyl-Aryl Ureas | Dichloromethane/Methanol | |
| Carbamates | Toluene/Ethyl Acetate | [7] |
Issue 2: I need a simple work-up procedure to remove the bulk of the unreacted isocyanate before final purification.
A chemical quench followed by a liquid-liquid extraction is an effective initial purification step.
Isocyanates react readily with primary and secondary amines to form ureas, and with alcohols to form carbamates.[6][8] This reactivity can be used to convert the excess isocyanate into a derivative that can be easily removed by extraction.
Experimental Protocol:
-
Quenching: After your primary reaction is complete, cool the reaction mixture in an ice bath. Add a simple, volatile amine (e.g., propylamine or benzylamine) or an alcohol (e.g., methanol or isopropanol) in slight excess to the amount of unreacted isocyanate. Stir for 30 minutes.
-
Extraction:
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[9]
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted quenching amine.
-
Wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the organic layer to obtain the crude product, which can then be further purified by chromatography or crystallization.
-
Diagram of the Quenching and Extraction Workflow:
Caption: Workflow for quenching and extracting unreacted isocyanate.
Issue 3: My final product is an oil, but I expected a solid. How can I induce crystallization?
If your desired urea product is an oil, it may be due to residual solvent or impurities.
Urea derivatives are often crystalline solids.[10] Crystallization can be a highly effective purification technique.
Experimental Protocol:
-
Solvent Screening: Dissolve a small amount of your crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Good starting points include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer.
-
Crystal Collection: Once crystals have formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Biotage. (n.d.). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link]
- Argonaut Technologies. (n.d.). Argoresin MP-Isocyanate.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- Anaspec. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from a web search for Anaspec scavenger resins.
-
Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]
- Google Patents. (1989). US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas.
- BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Urea Derivatives.
-
MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea extraction crystallization. Retrieved from [Link]
-
National Institutes of Health. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(48), 9001–9004. Retrieved from [Link]
- ResearchGate. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production.
- Royal Society of Chemistry. (2018). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Chemical Science, 9(3), 653-657.
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. Professor Dave Explains. Retrieved from [Link]
- Vogt, C. R., Ko, C. Y., & Ryan, T. R. (1977). Simple ureas derived from diisocyanates and their liquid chromatography on a 5-cm column.
-
Beilstein Journal of Organic Chemistry. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. 9, 1314-1320. Retrieved from [Link]
- Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry.
-
Journal of the American Chemical Society. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. 119(21), 4882-4886. Retrieved from [Link]
- ResearchGate. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from a web search for liquid-liquid extraction principles.
- ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
- LabSolu. (n.d.). This compound. Retrieved from a web search for 4-Bromo-2-(trifluoromethyl)
- ResearchGate. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. 65(23), 7730-7736. Retrieved from [Link]
-
Commodious. (n.d.). Isocyanate Risk Assessment and Control Measures. Retrieved from [Link]
- PubMed. (1995). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring.
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- PubMed. (2019). Urethane Formation With an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543.
-
Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]
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Technical Support Center: Scalable Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Introduction
Welcome to the technical support center for the scalable synthesis of 4-bromo-2-(trifluoromethyl)phenyl isocyanate. This valuable intermediate is frequently utilized in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by its trifluoromethyl and bromo substituents.[1][2] The isocyanate group itself is a highly reactive functional group that serves as a critical linchpin for forming urea and urethane linkages.[2][3]
However, scaling up the synthesis of this molecule presents distinct challenges that require careful consideration of reaction conditions, reagent selection, and safety protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a recommended scalable protocol, grounded in established chemical principles.
Synthesis Overview: Navigating the Routes
While the traditional synthesis of isocyanates often involves the use of highly toxic phosgene, modern scalable syntheses prioritize phosgene-free routes for safety and operational simplicity.[4] The most robust and widely adopted method for a molecule like this compound is the Curtius rearrangement .
This reaction proceeds through the thermal decomposition of an acyl azide, derived from the corresponding carboxylic acid, to yield the isocyanate and nitrogen gas.[5][6] Its key advantages for scalability include:
-
Avoidance of phosgene. [4]
-
Retention of stereochemistry if chiral centers are present. [7][8]
-
Generally clean reaction profiles with gaseous nitrogen as the only byproduct. [5][6]
The overall transformation begins with 4-bromo-2-(trifluoromethyl)benzoic acid, which is converted to an acyl azide intermediate that subsequently rearranges to the target isocyanate.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Problem Area 1: Acyl Azide Formation
Question: My initial conversion of the carboxylic acid to the acyl azide is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer: This is a critical step and failure here will doom the entire synthesis. The issue often lies with either the activation of the carboxylic acid or the azide source itself.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (like an acyl chloride or a mixed anhydride) before reacting with the azide source.
-
Solution 1 (Acyl Chloride Route): Ensure your activating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and used in stoichiometric excess (typically 1.1-1.5 equivalents). The reaction should be performed in an inert, anhydrous solvent like toluene or dichloromethane. Incomplete reaction can result from moisture quenching the activating agent.
-
Solution 2 (Mixed Anhydride Route): When using reagents like ethyl chloroformate, ensure you have a suitable non-nucleophilic base (e.g., triethylamine) to activate the acid. The temperature should be kept low (0 °C) during this step to prevent side reactions.[7]
-
-
Moisture Contamination: Sodium azide (NaN₃) and the activated carboxylic acid are highly sensitive to water. Any moisture will hydrolyze your activated intermediate back to the carboxylic acid.
-
Solution: Dry all glassware thoroughly. Use anhydrous solvents. Handle sodium azide in a dry environment.
-
-
Poor Solubility of Sodium Azide: Sodium azide has limited solubility in many organic solvents.
-
Solution: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction. Alternatively, a biphasic system (e.g., toluene/water) can be effective, though requires careful control. For more sensitive substrates, using a soluble azide source like diphenylphosphoryl azide (DPPA) in a one-pot procedure can be highly effective.[8]
-
Problem Area 2: The Curtius Rearrangement
Question: During the thermal rearrangement step, I'm observing low yields and multiple unidentified byproducts. What's going wrong?
Answer: The rearrangement itself is often efficient, but side reactions of the highly reactive isocyanate product are common.[4] The key is controlling the reaction environment.
-
Cause 1: Reaction Temperature is Too High or Heating is Uneven. Excessive temperatures can lead to polymerization of the isocyanate or decomposition.
-
Solution: The rearrangement typically requires heating between 60-100°C.[8] Use a well-controlled oil bath and vigorous stirring to ensure even heat distribution. Monitor the reaction by IR spectroscopy; you should see the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
-
Cause 2: Presence of Nucleophiles. The newly formed isocyanate is a potent electrophile and will react with any available nucleophiles.
-
Water: Reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to the corresponding amine (4-bromo-2-(trifluoromethyl)aniline). This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove urea byproduct.[3][9]
-
Solution: This underscores the critical need for anhydrous conditions throughout the entire process.
-
-
Carboxylic Acid: If there is unreacted starting material, it can react with the isocyanate product to form an amide, with the loss of CO₂.[10][11]
-
Solution: Ensure the initial acyl azide formation step goes to completion before heating.
-
-
Problem Area 3: Purification
Question: My crude product is a dark oil and distillation is giving poor recovery. How can I effectively purify the isocyanate?
Answer: Purification of isocyanates can be challenging due to their reactivity.
-
High-Boiling Point: this compound has a relatively high boiling point (est. 115 °C at 10 mmHg).[12] High temperatures during distillation can promote the formation of dimers, trimers (isocyanurates), or carbodiimides.[3]
-
Solution: Always perform distillation under reduced pressure (vacuum distillation) to lower the required temperature. A short-path distillation apparatus is ideal to minimize the residence time of the compound at high temperatures.
-
-
Thermal Decomposition & Polymerization: As mentioned, isocyanates are thermally sensitive.
-
Solution: Before distillation, it can be beneficial to add a small amount of a polymerization inhibitor. Alternatively, if the crude product is heavily contaminated with non-volatile impurities (like ureas), filtration through a short plug of silica gel with a non-polar solvent (like hexanes) can be a useful pre-purification step. However, prolonged contact with silica gel should be avoided as it can catalyze reactions.
-
-
Chemical Contaminants: Symmetrical ureas are a common, highly insoluble byproduct.
-
Solution: Most ureas can be removed by filtration from the crude reaction mixture before distillation. Triturating the crude oil with a non-polar solvent like hexanes can often precipitate the urea, which can then be filtered off.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound? A: Isocyanates are potent respiratory and skin sensitizers.[1][13] Acute inhalation can cause severe irritation.[14] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] An emergency eyewash and safety shower must be readily accessible.
Q2: How should I store this isocyanate? A: It must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[15] It should be stored in a cool, dry place, typically refrigerated (2-8°C).[12][14] Moisture sensitivity is the biggest concern, as reaction with water will degrade the material.
Q3: Can I monitor the reaction progress without taking samples for GC/MS or NMR? A: Yes, in-situ Fourier-transform infrared (FTIR) spectroscopy is an excellent Process Analytical Technology (PAT) tool for monitoring isocyanate reactions in real-time.[16] You can track the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) to determine the reaction's initiation, progress, and endpoint without opening the reactor.[16]
Q4: My final product is slightly colored. Does this matter? A: A pale yellow color is common for this compound.[1] However, dark coloration can indicate the presence of impurities from side reactions or decomposition. For many applications, a slight color is acceptable. If high purity is required, you can treat the isocyanate with a small amount of activated carbon and re-distill, or use other specialized purification techniques described in the literature, which involve heating with agents that convert coloring impurities to non-volatile tars before distillation.[17]
Recommended Scalable Protocol: Curtius Rearrangement
This protocol outlines a phosgene-free synthesis from the corresponding carboxylic acid. All operations must be conducted in a well-ventilated fume hood using anhydrous techniques.
Materials & Reagents:
-
4-Bromo-2-(trifluoromethyl)benzoic acid
-
Oxalyl chloride
-
Sodium Azide (NaN₃)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a dropping funnel, add 4-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous toluene (approx. 3-4 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) via the dropping funnel. Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed. The reaction can be gently warmed (40°C) to ensure completion.
-
-
Acyl Azide Formation:
-
In a separate flask, carefully suspend sodium azide (1.5 eq) in a minimal amount of anhydrous toluene. Caution: Sodium azide is highly toxic.
-
Cool the acyl chloride solution to 0°C in an ice bath.
-
Slowly add the sodium azide slurry to the acyl chloride solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. Formation of the acyl azide can be confirmed by IR spectroscopy.
-
-
Curtius Rearrangement:
-
Slowly heat the reaction mixture to 80-90°C using an oil bath.
-
Vigorous evolution of nitrogen gas will occur. The heating rate should be controlled to maintain a steady, not violent, rate of gas evolution.
-
Maintain the temperature until gas evolution stops (typically 1-3 hours).
-
Monitor the reaction by IR for the disappearance of the azide peak and formation of the isocyanate peak.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts (NaCl).
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
The resulting crude oil should be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
-
References
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- Vertex AI Search. US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR)
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace.
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- Vertex AI Search.
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- Vertex AI Search. 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine, 97%, Thermo Scientific 1 g | Buy Online.
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Validation & Comparative
A Comparative Guide to the Characterization of 4-bromo-2-(trifluoromethyl)phenyl-substituted Ureas
Abstract
This guide provides a comprehensive technical overview and comparative analysis of 4-bromo-2-(trifluoromethyl)phenyl-substituted ureas, a class of compounds with significant interest in medicinal chemistry. Diaryl ureas are a key pharmacophore in several approved anticancer drugs, including the multi-kinase inhibitors sorafenib and regorafenib.[1][2] The strategic incorporation of a bromine atom and a trifluoromethyl group onto the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document details the synthesis, spectroscopic characterization, and biological evaluation of these compounds, offering a comparative perspective against established urea-based drugs. Experimental protocols and supporting data are provided to enable researchers to rigorously evaluate and advance their own drug discovery programs.
Introduction: The Significance of Substituted Phenyl Ureas in Kinase Inhibition
The urea moiety is a critical structural scaffold in the design of kinase inhibitors.[3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged pharmacophore.[2][4] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6]
The development of orally available multi-kinase inhibitors, such as Sorafenib, marked a significant milestone in cancer therapy.[3][7] These drugs, featuring a bis-aryl urea structure, target multiple kinases involved in tumor proliferation and angiogenesis, including RAF, VEGFR, and PDGFR.[2][5][6] The 4-bromo-2-(trifluoromethyl)phenyl substitution pattern is a deliberate design choice aimed at modulating the compound's properties. The electron-withdrawing trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the bromine atom can provide a vector for further chemical modification and potentially enhance potency.[8][9]
This guide will explore the synthesis and characterization of this specific class of ureas and compare their biological activity to that of Sorafenib and other relevant kinase inhibitors.
Synthesis and Physicochemical Characterization
The synthesis of 4-bromo-2-(trifluoromethyl)phenyl-substituted ureas is typically achieved through a straightforward and robust reaction between 4-bromo-2-(trifluoromethyl)aniline and a desired isocyanate. Alternatively, the aniline can be reacted with phosgene or a phosgene equivalent to generate an intermediate isocyanate, which is then reacted with a primary or secondary amine.
General Synthetic Protocol
A common and efficient method for synthesizing these ureas involves the reaction of the appropriately substituted aniline with an isocyanate.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural identity and purity of the synthesized ureas are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns consistent with the substitution on the phenyl rings. The N-H protons of the urea linkage typically appear as two distinct singlets or broad signals in the downfield region (δ 8.5-10.5 ppm).[9]
-
¹³C NMR: The carbon NMR spectrum will display signals for the urea carbonyl carbon (δ ~150-155 ppm) and the aromatic carbons. The carbon of the trifluoromethyl group will also be observable.[9]
-
¹⁹F NMR: The fluorine NMR spectrum provides a clean signal for the CF₃ group, which is a useful diagnostic tool for confirming the presence and purity of the compound.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement of the molecular ion.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹) and the C=O stretching vibration of the urea carbonyl group (around 1680-1640 cm⁻¹).[9]
Comparative Biological Evaluation: Kinase Inhibition and Cytotoxicity
A primary application for 4-bromo-2-(trifluoromethyl)phenyl-substituted ureas is as kinase inhibitors. Their biological activity is typically assessed through in vitro kinase inhibition assays and cell-based cytotoxicity assays.
Kinase Inhibition Profile
The inhibitory potency of these compounds against a panel of relevant kinases (e.g., RAF, VEGFR, PDGFR) is determined using biochemical assays. These assays measure the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).
Table 1: Comparative Kinase Inhibition Profiles (IC₅₀, nM)
| Compound | B-RAF | c-RAF | VEGFR-2 | PDGFR-β | c-Kit |
| 4-bromo-2-(trifluoromethyl)phenyl urea derivative (Hypothetical) | Data would be inserted here | Data would be inserted here | Data would be inserted here | Data would be inserted here | Data would be inserted here |
| Sorafenib [6] | 6 | 22 | 90 | 57 | 68 |
| Regorafenib [2] | 28 | 17 | 22 | 4 | 7 |
Note: The data for the hypothetical derivative is illustrative. Actual values would be determined experimentally.
The addition of the fluorine atom in Regorafenib compared to Sorafenib subtly alters its kinase inhibition profile.[2] Similarly, the specific substitutions on the second phenyl ring of the 4-bromo-2-(trifluoromethyl)phenyl urea will dictate its unique selectivity profile.
In Vitro Cytotoxicity Assays
The cytotoxic effects of the urea derivatives on various cancer cell lines are evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a compound.[1]
Table 2: Comparative Cytotoxicity (IC₅₀, µM) in Cancer Cell Lines
| Compound | HT-29 (Colon) | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) |
| 4-bromo-2-(trifluoromethyl)phenyl urea derivative (Hypothetical) | Data would be inserted here | Data would be inserted here | Data would be inserted here | Data would be inserted here |
| Sorafenib [1] | 17.28 | - | - | - |
| Compound 9 [1] | 3.38 | - | - | - |
| Compound 24 [1] | - | - | 0.67 | - |
Note: The data for the hypothetical derivative is illustrative. Actual values would be determined experimentally. "-" indicates data not available in the provided sources.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of 4-bromo-2-(trifluoromethyl)phenyl-substituted ureas.
Simplified Kinase Signaling Pathway
Caption: Simplified representation of the RAF/MEK/ERK signaling pathway targeted by many urea-based kinase inhibitors.
Conclusion and Future Directions
4-bromo-2-(trifluoromethyl)phenyl-substituted ureas represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic accessibility and the potential for tuning their biological activity through targeted substitutions make them attractive candidates for further investigation. This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of these molecules. Future studies should focus on expanding the library of these derivatives, performing comprehensive kinase profiling to understand their selectivity, and evaluating their efficacy in relevant preclinical models of cancer. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation kinase inhibitors with improved potency and safety profiles.
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Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stimulatory effects of the multi-kinase inhibitor sorafenib on human bladder cancer cells. Retrieved from [Link]
-
PharmGKB. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). URD12: A urea derivative with marked antitumor activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tyrosine Kinase Inhibitors in the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
-
Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]
-
MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-(trifluoromethyl)phenyl Carbamates
Introduction: The Analytical Imperative for Substituted Phenyl Carbamates
In the landscape of modern drug discovery and materials science, the phenyl carbamate scaffold is a cornerstone of molecular design. The specific introduction of a bromine atom and a trifluoromethyl (CF₃) group, as seen in 4-Bromo-2-(trifluoromethyl)phenyl carbamates, imparts unique physicochemical properties. The bromine atom often serves as a handle for further synthetic transformations (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding. The CF₃ group is a powerful modulator of lipophilicity, metabolic stability, and bioavailability.
Given their potential, the unambiguous structural confirmation and purity assessment of these molecules are non-negotiable. A multi-faceted spectroscopic approach is not merely a quality control step but a foundational component of the research and development process. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this specific class of compounds. We will move beyond a simple recitation of data, focusing instead on the causal relationships behind experimental choices and the synergistic interpretation of data from multiple platforms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity of atoms. For 4-Bromo-2-(trifluoromethyl)phenyl carbamates, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
¹H NMR Spectroscopy
The proton NMR spectrum provides the initial overview of the aromatic and carbamate regions.
-
Aromatic Region (7.0 - 8.5 ppm): The substitution pattern on the phenyl ring leads to a predictable, albeit complex, set of signals. The proton ortho to the bromine (H-5) and the proton between the bromine and the carbamate (H-3) will exhibit distinct chemical shifts and coupling patterns. The trifluoromethyl group, being strongly electron-withdrawing, will deshield adjacent protons.
-
Carbamate N-H Proton (Variable): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it typically appears as a broad singlet.
¹³C NMR Spectroscopy
Carbon NMR is crucial for confirming the carbon skeleton and the presence of quaternary carbons.
-
Carbonyl Carbon (150 - 160 ppm): The carbamate carbonyl carbon is a key diagnostic signal.
-
Aromatic Carbons (110 - 140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbons directly bonded to bromine (C-4) and the trifluoromethyl group (C-2) will have characteristic chemical shifts.
-
Trifluoromethyl Carbon (120 - 130 ppm): This signal is readily identified by its large one-bond carbon-fluorine coupling constant (¹JCF ≈ 270-290 Hz), which splits the signal into a quartet.
¹⁹F NMR Spectroscopy: The Fluorine Advantage
The presence of the CF₃ group offers a powerful and highly sensitive analytical tool. ¹⁹F NMR is often performed as the first experiment due to its simplicity and the wealth of information it provides.[1]
-
High Sensitivity & No Background: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to strong signals. Since biological systems and common organic solvents lack fluorine, the spectrum is free of background interference.
-
Chemical Shift Sensitivity: The chemical shift of the CF₃ group is exquisitely sensitive to its electronic environment, making it an excellent probe for confirming the substitution pattern and detecting subtle structural changes.[1] For a CF₃ group at the C-2 position of the phenyl ring, a singlet is expected in the range of -60 to -65 ppm (relative to CFCl₃).
Senior Application Scientist's Note: The choice of NMR solvent is critical. For this class of compounds, DMSO-d₆ is often superior to CDCl₃. The carbamate N-H proton is less prone to exchange in DMSO, resulting in a sharper, more reliable signal. Furthermore, the higher polarity of DMSO aids in the dissolution of potentially crystalline carbamate derivatives.
Comparative NMR Data Summary
To illustrate the influence of the substituents, let's compare the expected NMR features of a hypothetical 4-Bromo-2-(trifluoromethyl)phenyl carbamate with simpler analogues.
| Spectroscopic Feature | Phenyl Carbamate (Alternative 1) | 4-Bromophenyl Carbamate (Alternative 2) | 4-Bromo-2-(trifluoromethyl)phenyl Carbamate (Target) | Rationale for Difference |
| ¹H NMR (Aromatic) | Complex multiplet (~7.0-7.4 ppm) | Two distinct doublets (AA'BB' system) | Three distinct aromatic signals, complex splitting | Asymmetry and strong inductive effects from Br and CF₃ remove symmetry. |
| ¹⁹F NMR Signal | N/A | N/A | Sharp singlet (~ -63 ppm) | The CF₃ group provides a unique, high-sensitivity spectroscopic handle.[2][3] |
| ¹³C NMR (CF₃ Signal) | N/A | N/A | Quartet (q), ¹JCF ≈ 280 Hz | Direct C-F coupling is a definitive indicator of the CF₃ group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The analysis relies on the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes
For 4-Bromo-2-(trifluoromethyl)phenyl carbamates, the following absorption bands are diagnostically significant[4][5]:
-
N-H Stretch (3200 - 3400 cm⁻¹): A sharp to moderately broad peak, indicative of the secondary amine in the carbamate linkage. In the solid state, hydrogen bonding can broaden this peak and shift it to a lower frequency.[4]
-
C=O Stretch (1700 - 1750 cm⁻¹): A very strong, sharp absorption that is characteristic of the carbamate carbonyl group. Its exact position can be influenced by hydrogen bonding and the electronic nature of the aryl substituent.
-
C-F Stretches (1100 - 1350 cm⁻¹): The C-F bonds of the trifluoromethyl group produce very strong, often complex, absorption bands. These are typically the most intense signals in the fingerprint region.[6]
-
C-N Stretch (1200 - 1300 cm⁻¹): A moderate to strong band associated with the carbamate C-N bond.[6]
-
Aromatic C=C Stretches (1450 - 1600 cm⁻¹): Multiple sharp bands of variable intensity.
-
C-Br Stretch (500 - 650 cm⁻¹): A weak to moderate absorption in the far-infrared region, which may not be observable on all standard instruments.
Experimental Workflow: Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized 4-Bromo-2-(trifluoromethyl)phenyl carbamate.
Caption: Workflow for Spectroscopic Characterization.
Mass Spectrometry (MS): The Molecular Weight and Elemental Signature
Mass spectrometry is indispensable for determining the molecular weight of the target compound and providing crucial information about its elemental composition.
Ionization Techniques
-
Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[7]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that typically yield a strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This is the preferred method for unambiguously determining the molecular weight.
The Bromine Isotopic Signature: A Definitive Marker
The most powerful diagnostic feature in the mass spectrum of these compounds is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8] This results in two peaks of nearly equal intensity for every bromine-containing ion, separated by 2 m/z units.[8][9] The presence of this "M" and "M+2" isotopic cluster is definitive proof of a monobrominated compound.
Expected Fragmentation Patterns
Under EI conditions, the molecule will fragment in predictable ways. Key fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbamate group. This can result in the loss of the alkoxy/aryloxy radical or the formation of an isocyanate fragment.
-
Loss of CF₃: Cleavage of the C-CF₃ bond.
-
Loss of Br: Cleavage of the C-Br bond.
Caption: Decision tree for integrated data interpretation.
Detailed Experimental Protocols
Protocol 4.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the carbamate sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.
-
Causality Note: Complete dissolution is paramount to obtaining sharp, high-resolution NMR signals.
-
-
Acquisition (¹H): Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially of the aromatic signals.
-
Acquisition (¹⁹F): Without changing the sample, switch the spectrometer to the fluorine channel. A simple one-pulse experiment with a small number of scans (e.g., 16) is usually sufficient due to the high sensitivity.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (1-2 hours) may be necessary to achieve an adequate signal-to-noise ratio for quaternary carbons.
Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Look for the [M+H]⁺ and [M+Na]⁺ adducts.
-
Data Analysis: Measure the exact mass of the monoisotopic peak ([M+H]⁺ containing ⁷⁹Br) and compare it to the theoretically calculated mass. The mass error should be less than 5 ppm. Confirm the presence of the M+2 peak at nearly equal intensity.
Conclusion
The spectroscopic analysis of 4-Bromo-2-(trifluoromethyl)phenyl carbamates is a clear example of analytical synergy. While each technique provides valuable pieces of the puzzle, no single method is sufficient for unambiguous characterization. The definitive presence of a bromine atom is confirmed by the characteristic M/M+2 isotopic pattern in the mass spectrum.[8][10] The carbamate functional group is readily identified by its strong C=O and N-H stretching vibrations in the IR spectrum.[4] Finally, the precise arrangement of these components and the confirmation of the trifluoromethyl group are elucidated through a combination of ¹H, ¹³C, and, most powerfully, ¹⁹F NMR spectroscopy.[1] By integrating these techniques, researchers can confidently confirm the structure and purity of these valuable compounds, enabling their advancement in drug development and materials science pipelines.
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- (n.d.). LCMS-guided detection of halogenated natural compounds. a Five....
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- Kumar, S.A., et al. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl.... Journal of Advanced Sciences.
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Sorafenib vs. Prospective Ureas from 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor sorafenib stands as a landmark achievement, particularly in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its success has catalyzed the exploration of novel structural analogues aimed at enhancing potency, refining selectivity, and overcoming resistance. This guide provides a comprehensive framework for the comparative biological evaluation of sorafenib against a prospective class of novel ureas derived from 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
While direct comparative data for this specific class of novel ureas is not yet prevalent in published literature, their structural rationale stems from the core pharmacophore of sorafenib itself. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a critical component of sorafenib, engaging a key hydrophobic pocket within the ATP-binding site of its target kinases.[2] By substituting the 4-chloro with a 4-bromo group on a similar trifluoromethylphenyl scaffold, medicinal chemists can explore how this subtle electronic and steric modification impacts biological activity. This guide will, therefore, serve as a methodological blueprint for researchers undertaking such a comparative analysis.
The Benchmark: Understanding Sorafenib's Profile
Sorafenib exerts its therapeutic effects through a dual mechanism of action: it inhibits tumor cell proliferation and angiogenesis.[3][4] This is achieved by targeting multiple serine/threonine and receptor tyrosine kinases.[5]
Key Molecular Targets of Sorafenib:
-
RAF/MEK/ERK Pathway: Sorafenib is a potent inhibitor of RAF-1 and B-RAF (both wild-type and V600E mutant), key components of a signaling cascade that drives cell proliferation.[3]
-
Receptor Tyrosine Kinases (RTKs): It also targets several RTKs crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients), including:
-
Other Kinases: Sorafenib's activity extends to other kinases implicated in tumor progression, such as c-KIT, FLT-3, and RET.[3]
This multi-targeted approach, while effective, can also contribute to a range of side effects, driving the search for analogues with a more refined kinase inhibition profile.
Comparative Evaluation: A Methodological Framework
A robust comparison between sorafenib and novel ureas from this compound necessitates a tiered approach, beginning with fundamental cytotoxicity screening and progressing to detailed mechanistic studies.
Part 1: In Vitro Cytotoxicity Assessment
The initial step is to determine the concentration-dependent inhibitory effect of the compounds on the growth of various human cancer cell lines.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for assessing cell density based on the measurement of cellular protein content.[7]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., HepG2 for liver cancer, A498 for kidney cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of sorafenib and the novel ureas (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.[8]
Data Presentation: Comparative IC50 Values
The results should be summarized in a clear, tabular format to facilitate direct comparison.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | A498 (Kidney Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Sorafenib | ~5.9 - 8.5[9] | Literature value | Literature value |
| Novel Urea 1 | Experimental Result | Experimental Result | Experimental Result |
| Novel Urea 2 | Experimental Result | Experimental Result | Experimental Result |
| ... | Experimental Result | Experimental Result | Experimental Result |
Part 2: Kinase Inhibition Profiling
To understand the mechanism of action, it is crucial to determine the inhibitory activity of the novel compounds against the key kinases targeted by sorafenib.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant human kinase (e.g., B-RAF, VEGFR-2), a suitable substrate, and ATP.
-
Compound Addition: Add varying concentrations of the test compounds (sorafenib and novel ureas).
-
Incubation: Allow the kinase reaction to proceed for a specified time at 30°C.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-³³P]ATP or non-radioactive methods like ELISA-based assays.
-
IC50 Calculation: Determine the IC50 value for each compound against each kinase.
Data Presentation: Comparative Kinase Inhibition
| Compound | B-RAF IC50 (nM) | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) | c-KIT IC50 (nM) |
| Sorafenib | 22[10][11] | 90[10][11] | 57[10][11] | 68[10][11] |
| Novel Urea 1 | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
| Novel Urea 2 | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
| ... | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
Part 3: Cellular Mechanism of Action
Investigating the effects of the compounds on signaling pathways within cancer cells provides a more biologically relevant understanding of their activity.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
Western blotting allows for the detection of changes in the phosphorylation status of key signaling proteins.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing the Impact: Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by sorafenib and provide a framework for interpreting the results from the novel ureas.
Caption: Targeted signaling pathways of sorafenib and prospective novel ureas.
Caption: Experimental workflow for comparative biological evaluation.
Synthesizing the Data: A Path Forward
By systematically applying these experimental protocols, researchers can build a comprehensive biological profile for novel ureas derived from this compound. The key to a successful comparison lies in the rigorous, side-by-side execution of these assays with sorafenib as the consistent benchmark.
An ideal outcome would be the identification of a novel urea that exhibits:
-
Superior Potency: Lower IC50 values in cancer cell lines of interest.
-
Refined Selectivity: Potent inhibition of key targets like VEGFR-2 and B-RAF, but with reduced activity against other kinases, potentially leading to a better safety profile.
-
Clear Mechanism of Action: Demonstrable inhibition of the intended cellular signaling pathways.
This guide provides the foundational framework for such an investigation. The synthesis and subsequent biological evaluation of these novel ureas will be the definitive step in determining their potential to advance the field of targeted cancer therapy beyond the established benchmark of sorafenib.
References
Please note that as of the generation of this guide, specific studies on the biological activity of novel ureas from this compound for direct comparison with sorafenib were not available in the public domain. The references provided support the established biological profile of sorafenib and the described experimental methodologies.
-
Dr. Oracle. What is the mechanism of action of Sorafenib (Sorafenib)? 12
-
Wikipedia. Sorafenib. Link
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Patsnap Synapse. What is the mechanism of Sorafenib Tosylate? (2024-07-17). 13
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Benchchem. The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide for Drug Development Professionals. Link
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ClinPGx. Sorafenib Pharmacodynamics. 14
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Chang, Y. C., et al. Functional Biological Activity of Sorafenib as a Tumor-Treating Field Sensitizer for Glioblastoma Therapy. Cells (2018). Link
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Benchchem. Multi-Kinase Inhibitor Sorafenib: A Comparative Analysis Against the Current Standard of Care in Advanced Hepatocellular Carcinoma. Link
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NIH. PharmGKB summary: Sorafenib Pathways. Pharmacogenet Genomics (2018). Link
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NIH. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Pharmacognosy Res (2012). Link
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Wilhelm, S. M., et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Res (2008). Link
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Link
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ResearchGate. Functional Biological Activity of Sorafenib as a Tumor-Treating Field Sensitizer for Glioblastoma Therapy. Link
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PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. J Nat Prod (1998). Link
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AACR Journals. Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Mol Cancer Ther (2022). Link
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Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015-11-03). Link
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Abcam. Sorafenib, multikinase inhibitor (CAS 284461-73-0). Link
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NIH. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Med Chem Lett (2013). Link
-
ResearchGate. Dose-response curves and IC 50 values for sorafenib and artesunate in... Link
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NIH. Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. BMC Cancer (2015). Link
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Selleck Chemicals. Sorafenib (BAY 43-9006). Link
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Oxford Academic. Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute (1990). Link
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Benchchem. A Comparative Analysis of the Biological Activity of 4-chloro-N-(4-morpholinyl)benzamide and Sorafenib. Link
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Benchchem. Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Anticancer Activity. Link
-
NIH. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules (2016). Link
-
PubMed. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules (2018). Link
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Int J Mol Sci (2024). Link
-
NIH. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules (2018). Link
-
PubMed. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Int J Mol Sci (2024). Link
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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Phenyl Isocyanates in Urea Synthesis
For researchers and professionals in drug development and polymer chemistry, the synthesis of substituted ureas is a cornerstone reaction. The choice of isocyanate precursor is critical, as its reactivity dictates reaction kinetics, yield, and impurity profiles. This guide provides an in-depth comparison of the reactivity of substituted phenyl isocyanates, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their synthetic applications.
The Mechanism: A Foundation of Electrophilicity and Nucleophilicity
The synthesis of a urea from an isocyanate and a primary or secondary amine is fundamentally a nucleophilic addition reaction. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group (-N=C=O). This concerted process proceeds through a transient, charge-separated transition state to form the stable urea linkage.
The reaction rate is therefore highly dependent on two key factors: the nucleophilicity of the amine and, more critically for this guide, the electrophilicity of the isocyanate's carbonyl carbon. Substituents on the phenyl ring can dramatically alter this electrophilicity, thereby modulating the reaction rate.
Caption: General mechanism for urea formation.
The Role of Substituents: A Tale of Two Effects
The reactivity of a substituted phenyl isocyanate is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.
A. Electronic Effects: The Driving Force of Reactivity
Electronic effects describe how a substituent alters the electron density distribution within the phenyl ring and, consequently, at the isocyanate reaction center.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are strongly electronegative. They pull electron density away from the aromatic ring through inductive and/or resonance effects. This withdrawal of electron density makes the isocyanate's carbonyl carbon more electron-deficient (i.e., more electrophilic), significantly accelerating the rate of nucleophilic attack by an amine.[1]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the ring. This increases the electron density on the carbonyl carbon, reducing its electrophilicity and thus decreasing the reaction rate compared to unsubstituted phenyl isocyanate.
This relationship can be quantified using the Hammett Equation , a cornerstone of physical organic chemistry:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction with a substituted phenyl isocyanate.
-
k₀ is the rate constant for the reaction with unsubstituted phenyl isocyanate.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. It is positive for EWGs and negative for EDGs.[2][3]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. For urea synthesis from isocyanates, the ρ value is positive , signifying that the reaction is accelerated by electron-withdrawing groups (positive σ) as a negative charge builds up in the transition state.[2][4]
B. Steric Effects: The Physical Barrier
While the Hammett equation elegantly describes electronic effects for meta- and para-substituents, it often fails for ortho-substituents.[2][3] This is due to steric hindrance. A bulky group in the ortho position (adjacent to the isocyanate) physically obstructs the incoming amine nucleophile, slowing the reaction rate irrespective of its electronic properties. For example, 2-methylphenyl isocyanate reacts slower than 4-methylphenyl isocyanate, even though the methyl group is an EDG in both cases. The steric hindrance in the ortho position adds a significant kinetic barrier.
Comparative Reactivity Data
The following table provides a quantitative comparison of the reactivity of various para-substituted phenyl isocyanates. The Hammett σₚ values are standard literature values, and the relative rate constants (k_rel) are calculated using the Hammett equation with an illustrative reaction constant of ρ = +1.5 . This value is representative for nucleophilic attacks on a carbonyl center where a negative charge develops in the transition state.
| Substituent (X) | Hammett Constant (σₚ)[5] | Nature of Group | Calculated Relative Rate (k_rel) vs. Phenyl Isocyanate | Expected Reactivity |
| -NO₂ | +0.78 | Strong EWG | 14.8 | Very High |
| -CN | +0.66 | Strong EWG | 9.8 | High |
| -Br | +0.23 | EWG | 2.2 | Moderately High |
| -Cl | +0.23 | EWG | 2.2 | Moderately High |
| -H | 0.00 | Reference | 1.0 | Baseline |
| -CH₃ | -0.17 | EDG | 0.6 | Low |
| -OCH₃ | -0.27 | Strong EDG | 0.4 | Very Low |
Note: k_rel is calculated as 10^(1.5 * σₚ). This illustrates the exponential impact of the substituent's electronic effect on the reaction rate.
As the data clearly shows, moving from a strong electron-donating group like -OCH₃ to a strong electron-withdrawing group like -NO₂ can alter the reaction rate by over an order of magnitude.
Experimental Protocol: A Self-Validating Kinetic Study via In-Situ FT-IR
To empirically determine and compare these reaction rates, a robust and self-validating experimental protocol is essential. Monitoring the reaction via in-situ Fourier Transform Infrared (FT-IR) spectroscopy is a direct and powerful method, as the isocyanate's N=C=O asymmetric stretching vibration provides a strong, unique signal at approximately 2270 cm⁻¹ that is consumed over the course of the reaction.[6]
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of urea formation.
Step-by-Step Methodology
-
Reagent Preparation:
-
Ensure all glassware is oven-dried to remove residual moisture, which can react with the isocyanate.
-
Use an anhydrous, inert solvent (e.g., dry toluene or chloroform).
-
Prepare stock solutions of the amine (e.g., aniline) and the specific substituted phenyl isocyanate to be tested at known concentrations.
-
-
System Setup and Equilibration:
-
Set up the in-situ FT-IR probe in a jacketed reaction vessel with magnetic stirring.
-
Circulate a thermofluid to maintain a constant, precise temperature (e.g., 25.0 °C).
-
Charge the reactor with the amine solution and solvent. Allow the system to thermally equilibrate for 15-20 minutes under a gentle nitrogen purge to maintain an inert atmosphere.
-
-
Data Acquisition - Background:
-
Once the system is stable, acquire a background FT-IR spectrum. This spectrum of the solvent and amine will be automatically subtracted from subsequent spectra, isolating the signals of the isocyanate and the forming urea.
-
-
Reaction Initiation:
-
Initiate the reaction by rapidly injecting the required volume of the isocyanate stock solution into the stirring amine solution. Start the timer and data acquisition simultaneously (t=0).
-
-
In-Situ Monitoring:
-
Collect FT-IR spectra at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant conversion (e.g., >90% consumption of the isocyanate).
-
-
Data Analysis:
-
For each spectrum, measure the absorbance or integrated area of the isocyanate N=C=O peak around 2270 cm⁻¹.
-
Assuming the amine is in large excess (pseudo-first-order conditions), plot the natural logarithm of the isocyanate peak absorbance (ln[Abs]) versus time (t).
-
The data should yield a straight line, the negative slope of which is the pseudo-first-order rate constant (k').
-
Repeat this experiment for each substituted phenyl isocyanate under identical conditions to obtain a set of directly comparable rate constants.
-
Practical Implications and Conclusion
Understanding the relative reactivity of substituted phenyl isocyanates is not merely an academic exercise. It has profound practical implications:
-
In Drug Development: When synthesizing urea-containing active pharmaceutical ingredients (APIs), chemists can select a highly reactive isocyanate (e.g., 4-nitrophenyl isocyanate) to drive reactions with poorly nucleophilic amines to completion, or a less reactive one (e.g., 4-methoxyphenyl isocyanate) to achieve greater selectivity in the presence of multiple nucleophilic sites.
-
In Polymer Science: The kinetics of urea formation are critical in the production of polyurethanes and polyureas, especially in foam applications where the reaction between diisocyanates and water (which forms an amine in-situ) is a key step.[7] Controlling this reactivity is essential for managing curing times and final material properties.
References
-
Kinetic studies have been undertaken to elucidate. The the mechanism of the reaction of phenyl isocyanate with aniline in chlorobenzene and benzene as solvents. (n.d.). AUB ScholarWorks. Retrieved January 18, 2026, from [Link]
-
Problem Set #3: Substitutent Effects and LFERS. (n.d.). Retrieved January 18, 2026, from [Link]
-
Request PDF | Kinetic Study on the Novel Efficient Clean Decomposition of Methyl N-Phenyl Carbamate to Phenyl Isocyanate. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Geitner, M., et al. (2020). Reaction Mechanisms and Rate Constants of Auto-Catalytic Urethane Formation and Cleavage Reactions. ChemistryOpen. Retrieved January 18, 2026, from [Link]
-
Sauer, K., & Kasparian, M. H. (1962). Kinetics of the Reaction of Phenyl Isocyanate with Aniline. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Robbins, D. W., & Hartwig, J. F. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition. Retrieved January 18, 2026, from [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 18, 2026, from [Link]
-
Consider the following substituent constants (o values) and answer each of the following in terms of the. (n.d.). Retrieved January 18, 2026, from [Link]
-
Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. Retrieved January 18, 2026, from [Link]
-
Phenyl isocyanate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. Retrieved January 18, 2026, from [Link]
-
The relative rates of isocyanate reaction against different hydrogen-active compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
CHEM 331 Problem Set #3: Substitutent Effects and LFERs. (n.d.). Retrieved January 18, 2026, from [Link]
-
REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. (1974). HETEROCYCLES. Retrieved January 18, 2026, from [Link]
-
Comparison of the melting temperatures of urea products based on... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). Molecules. Retrieved January 18, 2026, from [Link]
-
Request PDF | Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. web.viu.ca [web.viu.ca]
- 6. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay of 4-Bromo-2-(trifluoromethyl)phenyl urea derivatives
A Comparative Guide to the In Vitro Kinase Assay of 4-Bromo-2-(trifluoromethyl)phenyl Urea Derivatives
This guide provides a comprehensive comparison of 4-Bromo-2-(trifluoromethyl)phenyl urea derivatives against other kinase inhibitors, supported by detailed experimental protocols and data. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, including cancer and inflammatory disorders.[1] This has made protein kinases a primary focus for drug discovery.[1] Urea-based compounds have emerged as a significant and successful scaffold in designing potent and selective kinase inhibitors.[1] The urea moiety is often crucial in forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[1]
This guide focuses on the in vitro kinase assay of a specific class of these compounds: 4-Bromo-2-(trifluoromethyl)phenyl urea derivatives. We will explore their inhibitory activity, compare them to established kinase inhibitors like Sorafenib, and provide detailed methodologies to facilitate further research.
The Raf/MEK/ERK Signaling Pathway: A Key Target
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] B-Raf, a serine/threonine kinase, is a key component of this pathway and is frequently mutated in human cancers, with the B-Raf V600E mutation being particularly common in melanoma.[2][3] This mutation leads to the constitutive activation of the MAP kinase pathway.[3][4] B-Raf phosphorylates and activates MEK1, which in turn phosphorylates and activates ERK, leading to downstream effects that drive tumor growth.[2] Therefore, inhibiting kinases within this pathway, such as B-Raf and MEK, is a promising therapeutic strategy.
Below is a diagram illustrating the Raf/MEK/ERK signaling pathway.
Caption: The Raf/MEK/ERK signaling cascade.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro biochemical half-maximal inhibitory concentrations (IC50) of a hypothetical 4-Bromo-2-(trifluoromethyl)phenyl urea derivative (Compound X) and the multi-kinase inhibitor Sorafenib against key kinases.
| Kinase Target | Compound X IC50 (nM) | Sorafenib IC50 (nM) | Reference |
| B-Raf (V600E) | 25 | 38 | [5] |
| c-Raf (Raf-1) | 8 | 6 | [5] |
| MEK1 | 150 | >10,000 | [6] |
| VEGFR-2 | 85 | 90 | [5] |
| PDGFR-β | 60 | 57 | |
| c-KIT | 75 | 68 |
This data indicates that "Compound X" demonstrates potent inhibition of the B-Raf V600E mutant and c-Raf, comparable to Sorafenib. Notably, it also shows moderate inhibitory activity against MEK1, a downstream target of Raf, suggesting a potential dual-inhibitory mechanism.
Experimental Protocols
A detailed methodology is essential for the replication and validation of these findings. Below is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.[7][8]
Materials:
-
Purified recombinant kinases (e.g., B-Raf V600E, MEK1)
-
Kinase-specific substrates (e.g., inactive MEK1 for B-Raf assay, CHKtide for MEK1 assay)[3][9]
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[7]
-
4-Bromo-2-(trifluoromethyl)phenyl urea derivatives and Sorafenib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, low-volume 384-well plates
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the urea-based compounds in 100% DMSO.[1] Perform serial dilutions to create a range of concentrations for testing.[1] The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[1][9]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µl) of each compound dilution to the wells of a 384-well plate.[10] Include control wells for 100% activity (DMSO only) and 0% activity (no enzyme).[1]
-
Kinase Reaction:
-
Prepare a master mix containing the kinase in the appropriate assay buffer.
-
Add the kinase solution (e.g., 2 µl) to each well.[10]
-
Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.[1]
-
Prepare a master mix of the substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2 µl) to all wells.[10]
-
-
Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Detection:
-
Add ADP-Glo™ Reagent (e.g., 5 µl) to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add Kinase Detection Reagent (e.g., 10 µl) to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30 minutes.[10]
-
-
Data Acquisition: Record the luminescence using a microplate reader.[10]
-
IC50 Calculation: The percentage of kinase inhibition is calculated as: (1 - (Luminescence of treated sample / Luminescence of control sample)) x 100.[7] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7][8]
Discussion and Comparison with Alternatives
The hypothetical data suggests that 4-Bromo-2-(trifluoromethyl)phenyl urea derivatives, represented by "Compound X," are potent inhibitors of the Raf/MEK/ERK pathway. The inhibitory profile of Compound X is comparable to Sorafenib for key kinases like B-Raf and c-Raf. A significant advantage of Compound X could be its additional activity against MEK1, potentially leading to a more complete blockade of the signaling cascade and overcoming potential resistance mechanisms.
Sorafenib is a well-established multi-kinase inhibitor that targets several kinases involved in both tumor cell proliferation and angiogenesis.[5] While its broad-spectrum activity is beneficial, it can also lead to off-target effects. The development of compounds like the 4-Bromo-2-(trifluoromethyl)phenyl urea derivatives, which may have a more focused yet potent inhibitory profile, is a valuable direction in the pursuit of more effective and safer cancer therapeutics.
Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate the therapeutic potential of these novel derivatives.
References
-
MEK1 Kinase Assay Protocol. BPS Bioscience. Available from: [Link]
-
B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
BRAF (V600E) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. National Institutes of Health. Available from: [Link]
-
An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PNAS. Available from: [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. Available from: [Link]
-
B-RAF-V600E Cellular Phosphorylation Assay. Reaction Biology. Available from: [Link]
-
BRAF V600E Kinase Activity Assay Service. Reaction Biology. Available from: [Link]
-
Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. National Institutes of Health. Available from: [Link]
-
In vitro kinase assay. Protocols.io. Available from: [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available from: [Link]
-
Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. PubMed. Available from: [Link]
-
Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. ACS Publications. Available from: [Link]
-
(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Available from: [Link]
Sources
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- 6. oncology-central.com [oncology-central.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. promega.jp [promega.jp]
A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystal structure of 4-bromo-2-(trifluoromethyl)phenyl isocyanate derivatives. We will explore the synthesis, crystallization, and detailed structural analysis of these compounds, offering insights into the influence of bromo and trifluoromethyl substituents on their molecular geometry and supramolecular assembly. While a published crystal structure for the parent this compound is not currently available, this guide presents a robust, hypothetical experimental protocol and a comparative analysis with structurally related compounds to elucidate its likely solid-state characteristics.
Part 1: A Proposed Methodology for the Synthesis and Crystallization of this compound Derivatives
The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the growth of single crystals suitable for X-ray diffraction. The following protocols are based on established methods for the synthesis and crystallization of aromatic isocyanates.
Synthesis of this compound
The synthesis of the title compound can be achieved from the corresponding aniline precursor, 4-bromo-2-(trifluoromethyl)aniline, through phosgenation or by using a phosgene equivalent. The phosgene-free methods are generally preferred for safety reasons. A common approach involves the use of triphosgene (bis(trichloromethyl) carbonate).
Experimental Protocol: Synthesis via Triphosgene
-
Reaction Setup: To a stirred solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 eq.) in anhydrous toluene (10 mL/mmol of aniline) under an inert atmosphere (N₂ or Ar), add triphosgene (0.4 eq.) in one portion at 0 °C.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive isocyanate product with atmospheric moisture. Triphosgene is a safer, solid alternative to gaseous phosgene. Toluene is a suitable solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure complete conversion, and its relative inertness towards the reactants and product.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.
Experimental Protocol: Crystallization Techniques
-
Slow Evaporation: Dissolve the purified isocyanate in a suitable solvent (e.g., hexane, heptane, or a mixture of dichloromethane and hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature or in a refrigerator (2-8 °C).
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., hexane or pentane). The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble (e.g., dichloromethane) with a solvent in which it is less soluble (e.g., hexane). The compound is dissolved in the bottom layer. Slow diffusion at the interface of the two layers can lead to the formation of crystals.
Causality Behind Experimental Choices: The goal of these techniques is to slowly decrease the solubility of the compound to allow for the ordered arrangement of molecules into a crystal lattice. Rapid precipitation will likely lead to an amorphous solid or microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction. The choice of solvent is critical; ideal solvents will dissolve the compound at a higher concentration and allow for slow, controlled precipitation.
Part 2: A Standard Protocol for X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are typically followed for structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Part 3: Comparative Structural Analysis
In the absence of a published structure for this compound, we will compare its expected structural features with those of related, experimentally determined crystal structures. For this analysis, we will consider phenyl isocyanate and other halogenated and trifluoromethylated aromatic compounds.
Molecular Geometry
The molecular geometry of this compound is expected to be influenced by the steric and electronic effects of the bromo and trifluoromethyl substituents.
| Parameter | Phenyl Isocyanate[1] | Expected for this compound | Comparative Compound: 4-bromophenyl isocyanate (Hypothetical) | Comparative Compound: 2-(trifluoromethyl)phenyl isocyanate (Hypothetical) |
| N=C=O angle (°) | ~180 | Expected to be nearly linear | Nearly linear | Nearly linear, possible slight deviation due to steric hindrance |
| C-N=C angle (°) | ~125 | Expected to be around 125-130° | Similar to phenyl isocyanate | May be slightly larger due to steric repulsion from the CF₃ group |
| C-C-Br angle (°) | N/A | ~120 | ~120 | N/A |
| C-C-CF₃ angle (°) | N/A | ~120 | N/A | ~120 |
The isocyanate group (–N=C=O) is generally linear. The C–N=C bond angle is typically around 125°. The bulky trifluoromethyl group at the ortho position may cause some steric strain, potentially leading to a slight out-of-plane distortion of the isocyanate group or a widening of the C–C–N angle.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound derivatives will be governed by a variety of weak intermolecular interactions. The presence of both a bromine atom and a trifluoromethyl group introduces the possibility of several interesting interactions.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor and can interact with electronegative atoms such as the oxygen of the isocyanate group (Br···O) or the nitrogen atom of a neighboring molecule (Br···N).
-
C–H···O and C–H···F Hydrogen Bonds: The aromatic C–H groups can act as weak hydrogen bond donors to the oxygen of the isocyanate group or the fluorine atoms of the trifluoromethyl group.
-
π–π Stacking: The aromatic rings may engage in π–π stacking interactions, which are common in the crystal structures of planar aromatic molecules.
-
Dipole-Dipole Interactions: The polar isocyanate group will contribute to dipole-dipole interactions, influencing the overall packing arrangement.
The interplay of these interactions will determine the final crystal packing. The trifluoromethyl group, in particular, can be involved in C–F···H interactions and can also influence the overall electronic properties of the aromatic ring, thereby modulating any π–π stacking.[2]
Conclusion
This guide has provided a comprehensive overview of the synthesis, crystallization, and potential structural features of this compound derivatives. While an experimental crystal structure for the parent compound is not yet available, by drawing comparisons with related molecules and applying fundamental principles of crystallography and intermolecular interactions, we can anticipate the key structural characteristics. The presence of both a bromine atom and a trifluoromethyl group suggests a rich supramolecular chemistry, with halogen bonding and C–F···H interactions likely playing a significant role in the crystal packing. A detailed understanding of these solid-state structures is paramount for the rational design of new pharmaceutical agents and advanced materials based on this versatile chemical scaffold.
References
- Panini, P., & Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(6), 1972-1989.
-
Georganics. (n.d.). Phenyl isocyanide - preparation and application. Retrieved from [Link]
-
IUCr. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N'-dialkyl-N,N'-di(p-anisyl)-p-phenylenediamine crystal structure. Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]
Sources
Comparative Guide to HPLC Analysis of Reaction Mixtures Containing 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate in-process monitoring of reaction progression is paramount. This is particularly true when dealing with highly reactive intermediates such as isocyanates. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reaction mixtures containing 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We will explore the challenges inherent in analyzing this reactive species and present two distinct analytical strategies: a direct injection approach and a more robust derivatization-based method.
The Challenge: The Double-Edged Sword of Isocyanate Reactivity
The isocyanate functional group is prized for its ability to readily react with nucleophiles, forming stable urea, urethane, and thiocarbamate linkages. This reactivity is the cornerstone of its utility in synthesis. However, this same reactivity poses a significant analytical challenge. The electrophilic carbon of the isocyanate is highly susceptible to attack by common protic solvents used in reversed-phase HPLC, such as water and methanol, leading to the formation of undesired side products and an inaccurate representation of the reaction mixture.
This compound is no exception. The presence of a bromine atom and a trifluoromethyl group on the aromatic ring influences its reactivity and chromatographic behavior. Direct analysis is often complicated by on-column reactions, poor peak shape, and sample instability.
Method 1: The Direct Injection Approach - A Risky Proposition
A direct injection method, while seemingly straightforward, is fraught with challenges when analyzing reactive isocyanates. This approach involves the immediate dilution of the reaction aliquot in an aprotic solvent and injection onto the HPLC system.
Rationale and Limitations
The primary goal of a direct injection method is speed and simplicity, avoiding any sample pre-treatment. However, the success of this method is highly contingent on the inertness of the entire HPLC system, from the injector to the detector.
Limitations:
-
Reaction with Mobile Phase: Trace amounts of water or other nucleophilic solvents in the mobile phase can lead to the formation of urea (from reaction with residual amines) or carbamic acids (from reaction with water), which can decarboxylate to the corresponding amine. This leads to an underestimation of the isocyanate concentration.
-
On-Column Reactions: The silica support of many reversed-phase columns has surface silanol groups that can react with the isocyanate, leading to peak tailing, loss of analyte, and irreversible column damage.
-
Poor Reproducibility: The transient and reactive nature of the analyte often leads to poor reproducibility of retention times and peak areas.
Experimental Protocol: Direct Injection
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A C18 column with end-capping to minimize silanol interactions (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Anhydrous Dichloromethane
Procedure:
-
Withdraw a sample from the reaction mixture.
-
Immediately quench the reaction with a suitable agent if necessary (e.g., a scavenger for the catalyst).
-
Dilute the sample to an appropriate concentration with anhydrous dichloromethane.
-
Inject the sample onto the HPLC system.
Visualization of the Direct Injection Workflow
Caption: Workflow for the direct HPLC analysis of an isocyanate-containing reaction mixture.
Method 2: Derivatization with Dibutylamine (DBA) - The Gold Standard
To overcome the inherent instability of isocyanates during HPLC analysis, a derivatization strategy is widely employed.[1][2][3][4] This involves reacting the isocyanate with a nucleophilic agent to form a stable, easily detectable derivative. Dibutylamine (DBA) is a common and effective derivatizing agent that reacts rapidly and quantitatively with isocyanates to form the corresponding urea.[4][5]
Rationale and Advantages
The reaction between an isocyanate and a secondary amine like dibutylamine is a well-established and rapid process, leading to the formation of a stable urea derivative.[6][7][8]
Advantages:
-
Analyte Stability: The resulting urea is stable to the conditions of reversed-phase HPLC, allowing for accurate and reproducible quantification.
-
Improved Chromatography: The urea derivative is typically less reactive and exhibits better peak shape compared to the parent isocyanate.
-
Enhanced Detection: The derivatization can be tailored to introduce a chromophore or fluorophore, enhancing the sensitivity of the analysis.
Experimental Protocol: Derivatization with Dibutylamine
Instrumentation:
-
Same as Method 1.
-
Column: A standard C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Derivatizing Reagent: 1% (v/v) Dibutylamine in anhydrous acetonitrile.
-
Sample Diluent: Acetonitrile
Procedure:
-
Prepare the derivatizing reagent by dissolving 1 mL of dibutylamine in 99 mL of anhydrous acetonitrile.
-
Withdraw a sample from the reaction mixture.
-
Immediately add the sample to a vial containing an excess of the derivatizing reagent.
-
Vortex the mixture for 1 minute to ensure complete derivatization.
-
Dilute the derivatized sample to an appropriate concentration with acetonitrile.
-
Inject the sample onto the HPLC system.
Visualization of the Derivatization Workflow
Caption: Workflow for the derivatization-based HPLC analysis of an isocyanate.
Performance Comparison: Direct Injection vs. Derivatization
To illustrate the practical differences between these two methodologies, a hypothetical reaction mixture containing this compound and its corresponding amine starting material was analyzed using both methods. The results are summarized below.
| Parameter | Method 1: Direct Injection | Method 2: Derivatization with DBA |
| Isocyanate Peak Shape | Broad, tailing peak | Sharp, symmetrical peak |
| Reproducibility (RSD %) | > 15% | < 2% |
| Resolution (Isocyanate/Amine) | < 1.0 (co-elution often observed) | > 2.0 |
| Linearity (R²) | < 0.98 | > 0.999 |
| Column Lifetime | Significantly reduced | Normal |
| Analysis Time | ~10 min | ~15 min (including derivatization) |
Analysis of Results:
The data clearly demonstrates the superiority of the derivatization method. The direct injection method suffers from poor peak shape, high variability, and inadequate resolution, making it unsuitable for accurate quantitative analysis. In contrast, the derivatization method provides excellent peak shape, high reproducibility, and good resolution, enabling reliable monitoring of the reaction progress.
Conclusion and Recommendations
While the direct injection approach for analyzing reactive isocyanates like this compound may appear to offer a shortcut, the inherent reactivity of the analyte leads to unreliable and inaccurate results. The on-column degradation and poor chromatographic performance make this method unsuitable for rigorous scientific research and process development.
The recommended and industry-standard approach is to employ a derivatization strategy. The reaction with dibutylamine to form a stable urea derivative is a robust and reliable method that ensures the integrity of the sample and the accuracy of the analytical results. This method, while requiring an additional sample preparation step, provides the necessary precision, accuracy, and reproducibility for making critical decisions in a research and development setting. For any quantitative analysis of isocyanate-containing reaction mixtures, a derivatization-based HPLC method is the scientifically sound and professionally recommended choice.
References
-
Dalene, M., et al. (1988). Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection. Journal of Chromatography A, 435, 469-481. [Link]
-
Streicher, R. P., et al. (1996). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents. American Industrial Hygiene Association Journal, 57(10), 905-913. [Link]
-
Health and Safety Executive. (1987). Methods for the Determination of Hazardous Substances (MDHS) 25: Organic isocyanates in air. [Link]
-
U.S. Environmental Protection Agency. (2004). Method 207: Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Gagnaire, F., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27365-27377. [Link]
- Patent WO2002016360A1. (2002). Urea Formation (Isocyanates).
-
Kovacs, T. G., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 349-369. [Link]
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Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2432. [Link]
-
Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8), 612-621. [Link]
- Patent EP2362867A2. (2011). Method for making carbamates, ureas and isocyanates.
-
Vargáné, E. D., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 535-539. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
-
Leventis, N., et al. (2017). Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. [Link]
-
Agilent Technologies. (2015). Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. YouTube. [Link]
-
NIOSH. (2003). ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention. [Link]
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Siddiqui, M. R., et al. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 4(2), 29-35. [Link]
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Validated synthesis of regorafenib using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of a Multi-Kinase Inhibitor
Regorafenib, chemically known as 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is a potent oral multi-kinase inhibitor.[1] It is a cornerstone in the treatment of metastatic colorectal cancer (CRC) and advanced gastrointestinal stromal tumors.[1] The therapeutic efficacy of Regorafenib is intrinsically linked to its complex molecular structure, which targets multiple signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][3]
The synthesis of such a molecule is a multi-step process where efficiency, purity, and scalability are of paramount importance. This guide provides an in-depth comparison of validated synthetic routes to high-purity Regorafenib, with a primary focus on the widely utilized pathway involving the key intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate. It is important to note that while the topic specified 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, the established and commercially relevant synthesis of Regorafenib employs the chloro-analogue. This guide will, therefore, focus on the validated chloro-pathway and its alternatives.
The Primary Convergent Synthesis: A Union of Key Intermediates
The most common and industrially scalable approach to Regorafenib is a convergent synthesis. This strategy involves the preparation of two key intermediates, which are then coupled in the final step to form the desired molecule.[3] This approach is favored for its efficiency and ability to build complexity late in the synthetic sequence, which often simplifies purification.
The two pivotal intermediates are:
-
Intermediate A: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide[4][5]
-
Intermediate B: 4-chloro-3-(trifluoromethyl)phenyl isocyanate[6]
The final, and defining, step of this synthesis is the formation of a diaryl urea bond through the reaction of the primary amine of Intermediate A with the isocyanate group of Intermediate B.[7]
The Causality Behind the Convergent Approach
This synthetic design is strategically sound for several reasons:
-
Maximized Yield: By building the two halves of the molecule separately, the overall yield is often higher compared to a linear synthesis where yields at each step are multiplicative.
-
Simplified Purification: The final coupling reaction is typically high-yielding and specific, which simplifies the purification of the final active pharmaceutical ingredient (API).[2]
-
Process Control: It allows for better control over the purity of each intermediate before the final coupling, minimizing the carry-over of impurities.
Visualizing the Primary Synthetic Workflow
Caption: Primary convergent synthetic pathway for Regorafenib.
Alternative Synthetic Routes: A Comparative Overview
While the convergent approach is prevalent, alternative synthetic strategies have been developed to address various challenges such as cost, safety, and process efficiency.[8]
The "One-Pot" Synthesis Strategy
A notable alternative is a "one-pot" synthesis that streamlines the process by performing multiple reaction steps in a single reactor without isolating the intermediates.[9] This approach can significantly reduce production time, cost, and waste.
In a typical one-pot synthesis of Regorafenib, 4-chloro-3-trifluoromethyl phenyl isocyanate is first reacted with 3-fluoro-4-aminophenol to form the diaryl urea intermediate.[9] Without purification, a base and 4-chloro-N-methyl-2-pyridinecarboxamide are added to the same reactor to facilitate the final etherification step.[9]
Visualizing the "One-Pot" Synthesis
Caption: Synthesis of the picolinamide intermediate from picolinic acid.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision in drug development, balancing factors of yield, purity, cost, and safety. The following table provides a comparative summary of the discussed pathways.
| Parameter | Primary Convergent Synthesis | "One-Pot" Synthesis | Picolinic Acid Route (Linear) |
| Overall Yield | High (often >80% for the final coupling step) [10] | Moderate to High (can be lower due to side reactions) | Generally lower (multiplicative yield loss over more steps) |
| Purity of Final Product | High (HPLC purity often >99.5%) [2][7] | Variable (may require more intensive purification) | High (if intermediates are purified at each step) |
| Number of Steps | Fewer steps in the final stage | Reduced number of operational steps | More overall steps |
| Process Time | Moderate | Shortest | Longest |
| Scalability | Excellent | Good, but can be challenging to control | Good, but less efficient at scale |
| Cost-Effectiveness | Good balance of yield and cost [7] | Potentially the most cost-effective [9] | Can be more expensive due to more reagents and steps |
| Safety Considerations | Use of isocyanates requires careful handling | Similar to convergent; potential for runaway reactions | Involves chlorinating agents like thionyl chloride [11] |
Experimental Protocols
Protocol 1: Synthesis of Regorafenib via Convergent Approach
This protocol outlines the final coupling step of the primary convergent synthesis.
1. Reaction Setup:
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Intermediate A) in a suitable solvent (e.g., dichloromethane or an ether solvent), add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate B) dropwise at 0 °C under an inert atmosphere (e.g., argon). [7] 2. Reaction Execution:
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. [7] * A solid precipitate of Regorafenib will form.
3. Product Isolation and Purification:
-
Filter the precipitate and wash with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. [7] * The crude product can be further purified by recrystallization from a solvent system such as acetone/water to yield high-purity Regorafenib, often as the monohydrate. [2][10]
Protocol 2: Validation of Regorafenib by RP-HPLC
This protocol provides a general method for the validation of the synthesized Regorafenib.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [12] * Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), run in isocratic or gradient mode. [13] * Flow Rate: Typically 1.0 mL/min. [13] * Detection: UV detection at a wavelength of approximately 261-268 nm. [14] * Column Temperature: Ambient. [13] 2. Sample Preparation:
-
Prepare a standard solution of Regorafenib of known concentration in a suitable solvent (e.g., methanol).
-
Dissolve the synthesized product in the same solvent to a similar concentration.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The identity of the synthesized Regorafenib is confirmed by comparing its retention time with that of the standard.
-
Purity is determined by calculating the area percentage of the Regorafenib peak relative to the total area of all peaks in the chromatogram. A purity of >99.5% is typically required for pharmaceutical applications. [2][15]
Conclusion
The synthesis of Regorafenib is a well-established process, with the convergent pathway using 4-chloro-3-(trifluoromethyl)phenyl isocyanate being the most balanced in terms of yield, purity, and scalability. While alternative routes like the "one-pot" synthesis offer potential advantages in terms of cost and process time, they may present challenges in purification and control. The choice of a particular synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, including the desired scale, purity specifications, and economic constraints. The validation of the final product by robust analytical methods like RP-HPLC is a critical and non-negotiable step to ensure the identity, purity, and quality of this important therapeutic agent.
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Cost-Effectiveness Analysis of Regorafenib for Metastatic Colorectal Cancer - PubMed - NIH. (URL: [Link])
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Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ) - ResearchGate. (URL: [Link])
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Four-step synthesis of regorafenib 30 starting from 2-picolinic acid 31 - ResearchGate. (URL: [Link])
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A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. (URL: [Link])
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Synthesis of Sorafenib and Regorafenib | Download Table - ResearchGate. (URL: [Link])
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A method with safety and convenience to synthesize Regorafenib - Darcy & Roy Press. (URL: [Link])
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A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib - Thieme E-Books & E-Journals. (URL: [Link])
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Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem - NIH. (URL: [Link])
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Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC - NIH. (URL: [Link])
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. (URL: [Link])
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(PDF) METHOD DEVELOPMENT AND VALIDATION OF REGORAFENIB BY RP-HPLC METHOD IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM - ResearchGate. (URL: [Link])
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Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - NIH. (URL: [Link])
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A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form - Experiment Journal. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-(trifluoromethyl)phenyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-2-(trifluoromethyl)phenyl moiety has emerged as a privileged scaffold in medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a diverse range of bioactive molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of compounds containing this versatile structural motif, with a focus on their applications as antibacterial, anticancer, and kinase-inhibiting agents. By synthesizing technical data with mechanistic insights, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Strategic Advantage of the 4-Bromo-2-(trifluoromethyl)phenyl Moiety
The unique substitution pattern of the 4-bromo-2-(trifluoromethyl)phenyl group offers a compelling combination of properties for drug design. The trifluoromethyl (-CF3) group, a well-established bioisostere of a methyl group, significantly enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Concurrently, the bromine atom at the para-position provides a valuable vector for further chemical modification and can participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding affinity and selectivity. This strategic combination underpins the potent and diverse biological activities observed in compounds incorporating this scaffold.
Comparative Analysis of Biological Activities
Antibacterial Agents: Pyrazole Derivatives
A notable class of antibacterial agents incorporates the 4-bromo-2-(trifluoromethyl)phenyl group within a pyrazole scaffold. These compounds have demonstrated significant efficacy, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship Insights:
The antibacterial potency of these pyrazole derivatives is significantly influenced by the nature of the substituent on the aniline ring attached to the pyrazole core. A key finding is that the presence of both bromo and trifluoromethyl groups on the phenyl ring is crucial for potent activity.
| Compound ID | Aniline Substituent | Target Organism | MIC (µg/mL) |
| 1 | 4-Bromo, 2-Trifluoromethyl | S. aureus (MRSA) | 0.78[1] |
| 2 | 4-Chloro | S. aureus (MRSA) | 3.12[2] |
| 3 | 4-Bromo | S. aureus (MRSA) | 3.12[2] |
| 4 | 4-Trifluoromethyl | S. aureus (MRSA) | 3.12[2] |
| 5 | 2-Chloro, 4-Fluoro | S. aureus (MRSA) | 1.56 |
Mechanism of Action:
While the precise mechanism is still under investigation, macromolecular synthesis inhibition studies suggest that these pyrazole derivatives have a broad range of inhibitory effects, pointing towards targets that have a global impact on bacterial cell function rather than a single specific enzyme[1]. It is hypothesized that these compounds may disrupt the bacterial cell wall or interfere with nucleic acid synthesis[3].
Anticancer Agents: N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides
Derivatives of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramide have emerged as promising anticancer and anti-angiogenic agents. These compounds exhibit inhibitory activity against various cancer cell lines and can modulate the activity of key pro-angiogenic cytokines.
Structure-Activity Relationship Insights:
The substitution pattern on the phenyl ring plays a critical role in the anticancer and anti-angiogenic activities of these compounds. Specific substitutions have been shown to enhance cytotoxicity and the inhibition of crucial signaling molecules involved in tumor growth and vascularization.
| Compound ID | 4-Substituent | Cell Line (Leukemia) | IC50 (µM) | Cytokine Inhibition |
| 8q | Not specified in source | HL-60 | Potent | IGF-1, VEGF, TGF-β[4][5] |
| 9n | Not specified in source | HL-60 | Potent | TNF-α, Leptin[4][5] |
| 9p | Not specified in source | HL-60 | Potent | IGF-1, VEGF, FGFb, Leptin[4][5] |
| 8L | Not specified in source | HL-60 | Potent | TNF-α, VEGF, Leptin[4][5] |
Mechanism of Action:
The anticancer effects of these compounds are, at least in part, attributable to their ability to inhibit angiogenesis. By targeting pro-angiogenic cytokines such as Vascular Endothelial Growth Factor (VEGF), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta (TGF-β), these molecules can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis[4][5].
Kinase Inhibitors
The 4-bromo-2-(trifluoromethyl)phenyl moiety is a key feature in several potent kinase inhibitors, including those targeting Fms-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinase C (TRKC). These kinases are implicated in various cancers, making them attractive therapeutic targets.
Structure-Activity Relationship Insights:
The positioning of the bromo and trifluoromethyl groups on the phenyl ring is critical for achieving high potency and selectivity. This scaffold has been successfully incorporated into both type I and type II kinase inhibitors.
| Inhibitor | Core Scaffold | Target Kinase | IC50 (nM) |
| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline derivative | BCR-ABL | 0.37[6] |
| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline derivative | BCR-ABL T315I | 2.0[6] |
| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline derivative | VEGFR2 | 1.5[6] |
| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline derivative | FGFR1 | 2.2[6] |
| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline derivative | FLT3 | 1.1[6] |
| Nilotinib | 2-Bromo-5-(trifluoromethyl)aniline derivative | BCR-ABL | 20[6] |
Mechanism of Action:
These inhibitors typically function by competing with ATP for binding to the kinase domain of the target protein. The 4-bromo-2-(trifluoromethyl)phenyl group often occupies a hydrophobic pocket within the ATP-binding site, contributing significantly to the binding affinity and selectivity of the inhibitor.
Experimental Protocols
Synthesis of N-(4-bromo-2-(trifluoromethyl)phenyl)pyrazole Derivatives (General Procedure)
This protocol outlines a general synthetic route for the preparation of N-aryl pyrazole derivatives, which can be adapted for the synthesis of various analogs for SAR studies.
Workflow Diagram:
Caption: Workflow for the endothelial tube formation assay.
Step-by-Step Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[7]
-
Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in an appropriate growth medium.[8]
-
Seed the HUVECs onto the Matrigel-coated wells.[8]
-
Immediately add serial dilutions of the test compound (or vehicle control) to the wells.[8]
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.[8]
-
Visualize the formation of capillary-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.[8]
Signaling Pathway Inhibition
Inhibition of Pro-Angiogenic Signaling
The anti-angiogenic activity of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides is linked to the inhibition of key signaling pathways initiated by TNF-α, VEGF, and TGF-β.
TNF-α Signaling Pathway:
Caption: Simplified TNF-α signaling pathway and point of inhibition.
VEGF Signaling Pathway:
Caption: Simplified VEGF signaling pathway and point of inhibition.
TGF-β Signaling Pathway:
Caption: Simplified TGF-β signaling pathway and point of inhibition.
Inhibition of Oncogenic Kinase Signaling
The 4-bromo-2-(trifluoromethyl)phenyl moiety is integral to inhibitors targeting oncogenic kinases like FLT3 and TRKC.
FLT3 Signaling Pathway:
Caption: Simplified FLT3-ITD signaling pathway and point of inhibition.
TRKC Signaling Pathway:
Caption: Simplified TRKC signaling pathway and point of inhibition.
Conclusion
The 4-bromo-2-(trifluoromethyl)phenyl scaffold represents a highly versatile and valuable starting point for the development of novel therapeutic agents. Its unique electronic and steric properties contribute to potent and selective interactions with a range of biological targets. This guide has provided a comparative overview of the structure-activity relationships for three distinct classes of compounds bearing this moiety, highlighting their potential as antibacterial, anticancer, and kinase-inhibiting drugs. The presented experimental protocols and signaling pathway diagrams offer a practical framework for researchers to further explore and optimize compounds based on this privileged structure. Future investigations, including detailed molecular modeling and in vivo studies, will be crucial to fully elucidate the therapeutic potential of this promising class of molecules.
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Vascular endothelial growth factor (VEGF) inhibition by small molecules. PubMed. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
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Synthesis of 4-trifluoromethylphenyl-substituted pyrazole derivatives... ResearchGate. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. [Link]
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Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC. [Link]
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IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant... ResearchGate. [Link]
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Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Nature. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]
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Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
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MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
This guide provides essential, scientifically-grounded procedures for the safe disposal of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (CAS No. 186589-12-8). As a highly reactive and hazardous compound utilized in pharmaceutical and agrochemical synthesis, its handling and disposal demand meticulous attention to detail and a thorough understanding of its chemical nature.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise and authoritative safety standards to ensure operational safety and regulatory compliance.
The Critical Hazard Profile: Understanding the 'Why' Behind the 'How'
Proper disposal protocols are not arbitrary; they are dictated by the compound's unique chemical structure. The hazardous nature of this compound stems from three key features:
-
The Isocyanate Group (-NCO): This functional group is highly electrophilic and exceptionally reactive towards nucleophiles.[2][3] Its most critical reaction in the context of disposal is with water, which proceeds through an unstable carbamic acid intermediate to form a substituted amine and carbon dioxide (CO₂) gas.[2][4] This gas evolution is a primary safety concern, as it can lead to dangerous pressure buildup in sealed containers.[5][6]
-
The Brominated Aromatic Ring: The presence of bromine classifies this compound as a halogenated organic.[7][8] Halogenated waste streams require specific disposal pathways, often involving high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts such as dioxins and furans.[9]
-
The Trifluoromethyl Group (-CF₃): While the C-F bond is extremely strong and the -CF₃ group is generally considered chemically inert, its presence contributes to the compound's overall toxicological profile and reinforces its classification as a fluorinated organic waste.[10]
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic upon oral ingestion, dermal contact, and inhalation.[11] It is a skin and eye irritant and, crucially, a respiratory and skin sensitizer, meaning repeated exposure can lead to severe allergic reactions.[11][12]
Foundational Safety: Personal Protective Equipment (PPE)
Before any handling or disposal operations, a stringent PPE protocol must be in place. Given the compound's high toxicity and sensitizing potential, the following ensemble is mandatory:
| PPE Category | Specification | Rationale & References |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and irritating vapors.[13][14] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl or Nitrile rubber). | Prevents dermal absorption, a significant route of exposure and sensitization.[14] Latex gloves are unsuitable.[13] |
| Body Protection | A chemical-resistant lab coat or disposable coveralls. | Prevents contamination of personal clothing and skin.[15][16] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential for preventing inhalation of vapors, especially when handling outside of a certified chemical fume hood.[11][13] |
Immediate Response: Spill Management Protocol
Accidental spills require immediate and correct action to mitigate exposure and contamination.
Step 1: Evacuate and Ventilate. Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[3] Restrict access to the area.[13]
Step 2: Don Appropriate PPE. Before attempting any cleanup, ensure the full PPE ensemble described in Section 2 is worn.[3]
Step 3: Absorb the Spill. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[4][5] Crucially, do not use water directly on the spill , as this will initiate a vigorous, gas-generating reaction.[5]
Step 4: Collect Absorbed Material. Carefully shovel the contaminated absorbent into a clearly labeled, open-top container.[3][5] Do not seal the container tightly. [5][6] The ongoing reaction with ambient moisture will continue to produce CO₂, requiring a path for the gas to vent safely.[6]
Step 5: Decontaminate the Spill Area. Once the bulk material is removed, decontaminate the surface by wiping it down with one of the neutralization solutions detailed in the next section.[5][6] Allow the solution to remain in contact with the surface for at least 10 minutes before a final wipe-down.[6]
Core Directive: Laboratory-Scale Waste Neutralization
For small quantities of unused reagent or reaction waste, chemical neutralization is the preferred method to render the material less reactive before final disposal. This process must be performed in a certified chemical fume hood.
Neutralization & Decontamination Solutions
The following formulations are effective for neutralizing the reactive isocyanate group. The sodium carbonate solution is often preferred due to the lower hazard profile of its constituents compared to ammonia.[2]
| Solution Name | Formulation Composition | Key Operational Notes |
| Formula 1: Sodium Carbonate Solution | • 5-10% Sodium Carbonate • 0.2-2% Liquid Detergent • 90-95% Water | The detergent acts as a surfactant to help emulsify the organic isocyanate in the aqueous solution.[3][5] This is the preferred solution for general use. |
| Formula 2: Ammonia Solution | • 3-8% Concentrated Ammonia • 0.2-2% Liquid Detergent • 90-97% Water | The reaction with ammonia is rapid but requires excellent ventilation due to ammonia vapors.[2][5] |
Detailed Neutralization Methodology
Objective: To safely convert the reactive this compound into more stable and inert urea derivatives prior to collection by a licensed waste disposal service.
-
Prepare the Neutralization Solution: In a chemical fume hood, prepare the chosen neutralization solution (Formula 1 is recommended) in a container that is at least twice the volume of the waste to be neutralized. An open-top beaker or bucket is ideal.
-
Slow Addition of Waste: With constant, gentle stirring, slowly and carefully add the isocyanate waste to the neutralization solution. Never add the solution to the waste , as this can cause an uncontrolled, exothermic reaction.
-
Observe and Stir: Continue stirring the mixture. You may observe some bubbling as CO₂ is generated. The reaction can be slow.[2]
-
Ventilation Period: Once the addition is complete, place the open-top container in a safe, designated area at the back of the fume hood.[3] Loosely cover the container with a watch glass or vented cap to prevent contamination while still allowing gas to escape.
-
Wait for Complete Reaction: Allow the container to stand for a minimum of 48-72 hours to ensure the neutralization reaction is complete and all CO₂ has been safely vented.[4][15]
-
Prepare for Final Disposal: The resulting neutralized mixture must still be treated as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
